molecular formula C9H12FN B1439345 4-Fluoro-3-isopropylaniline CAS No. 710351-86-3

4-Fluoro-3-isopropylaniline

Cat. No.: B1439345
CAS No.: 710351-86-3
M. Wt: 153.2 g/mol
InChI Key: AEWMVMHKUNCBIR-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropylaniline is a useful research compound. Its molecular formula is C9H12FN and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWMVMHKUNCBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666647
Record name 4-Fluoro-3-(propan-2-yl)aniline
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Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710351-86-3
Record name 4-Fluoro-3-(1-methylethyl)benzenamine
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Record name 4-Fluoro-3-(propan-2-yl)aniline
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Record name 4-fluoro-3-(propan-2-yl)aniline
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-isopropylaniline (CAS: 70441-63-3)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-3-isopropylaniline, a key synthetic intermediate. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, reactivity, and handling, offering insights grounded in established chemical principles to empower researchers in its effective application.

Core Molecular Characteristics

This compound is a substituted aniline featuring a fluorine atom and an isopropyl group on the aromatic ring. These substitutions are critical to its utility, sterically and electronically influencing its reactivity and the properties of downstream compounds.

Physicochemical Properties

The compound is typically a light brown to brown liquid under standard conditions. Its key physical properties are summarized below, providing essential data for reaction planning and process safety.

PropertyValueSource(s)
CAS Number 70441-63-3[1][2]
Molecular Formula C₉H₁₂FN[1]
Molecular Weight 153.20 g/mol [1]
Appearance Light brown to brown liquid[2]
Boiling Point 214 °C[2]
Density 1.045 g/cm³[2]
Flash Point 83 °C[2]
Storage Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[2]
Structural and Spectroscopic Profile

The unique structure of this compound dictates its spectral characteristics. While publicly available spectra are scarce, a detailed analysis based on its functional groups and known data from analogous structures allows for a reliable prediction of its spectral features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, and the amine proton. The aromatic region will be complex due to the substitution pattern, with coupling between protons and to the fluorine atom.

  • Aromatic Protons (Ar-H): Expected in the δ 6.5-7.0 ppm range. The protons will exhibit splitting patterns influenced by ortho, meta, and para couplings to each other, as well as J-coupling to the ¹⁹F nucleus.

  • Isopropyl Methine (CH): A septet is expected around δ 2.8 ppm, coupled to the six methyl protons.

  • Isopropyl Methyls (CH₃)₂: A doublet is expected around δ 1.2 ppm, coupled to the single methine proton.

  • Amine Proton (NH): A broad singlet, typically in the δ 3.4-3.6 ppm range, whose chemical shift can be concentration and solvent-dependent.

¹³C NMR: The carbon spectrum provides a map of the carbon framework.

  • Aromatic Carbons (C-F): The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF) and is expected to be the most downfield of the aromatic carbons not attached to nitrogen, likely around δ 155-160 ppm.

  • Aromatic Carbons (C-N): The carbon attached to the nitrogen atom is expected around δ 145-148 ppm.

  • Other Aromatic Carbons: Expected in the δ 110-130 ppm range, with their shifts influenced by the substituents.

  • Isopropyl Methine (CH): Expected around δ 28-32 ppm.

  • Isopropyl Methyls (CH₃)₂: Expected around δ 22-25 ppm.

The IR spectrum is a valuable tool for confirming the presence of key functional groups.

Wavenumber (cm⁻¹)BondFunctional Group
3400–3250 (m)N–H StretchSecondary Amine
3100–3000 (m)C–H StretchAromatic
3000–2850 (m)C–H StretchAliphatic (Isopropyl)
1600–1585 (m)C–C StretchAromatic Ring
1335–1250 (s)C–N StretchAromatic Amine
~1200 (s)C–F StretchAryl Fluoride

Electron ionization mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z = 153. The key fragmentation pathway for anilines is the α-cleavage, which in this case would involve the loss of a methyl group from the isopropyl substituent.

  • Molecular Ion (M⁺): m/z = 153

  • Base Peak: Loss of a methyl radical (•CH₃) from the isopropyl group is a common fragmentation for N-isopropylanilines, leading to a stable iminium cation at m/z = 138.[3]

  • Other Fragments: Loss of the entire isopropyl group or fragmentation of the aromatic ring may also be observed.

Synthesis and Manufacturing

The most prevalent and industrially viable method for synthesizing this compound is through the reductive amination of 4-fluoroaniline with acetone. This approach is favored for its operational simplicity and high yields.

Reductive Amination: Mechanism and Rationale

Reductive amination is a cornerstone of amine synthesis, proceeding in two main stages within a one-pot reaction.[4]

G cluster_0 Step 1: Imine Formation (Acid-Catalyzed) cluster_1 Step 2: Reduction A 4-Fluoroaniline C Protonated Amine A->C + H⁺ B Acetone D Carbinolamine Intermediate B->D + Protonated Amine E Iminium Ion D->E - H₂O H2O Water D->H2O F Imine E->F - H⁺ G Imine I This compound G->I + [H⁻] H Hydride Source (e.g., NaBH₄) H->I caption Workflow for Reductive Amination Synthesis.

Causality in Experimental Choices:

  • Acid Catalyst (Glacial Acetic Acid): Acetic acid serves a dual role. It protonates the acetone carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the aniline. It also acts as the solvent for the reaction.

  • Reducing Agent (Sodium Borohydride): Sodium borohydride (NaBH₄) is a mild and selective reducing agent. It is strong enough to reduce the intermediate iminium ion to the final amine but is generally unreactive towards the starting acetone under these conditions, preventing wasteful consumption.[5] More aggressive reducing agents are not necessary and could lead to side reactions.

  • Temperature Control: The initial reaction is often cooled to manage the exothermicity of the imine formation and the addition of sodium borohydride.

Detailed Experimental Protocol: Reductive Amination

This protocol is a synthesized representation of common laboratory procedures.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-fluoroaniline (1.0 eq) and acetone (1.2 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Cooling: Cool the reaction mixture to approximately 10-15 °C using an ice bath.

  • Reductant Addition: Add sodium borohydride (1.25 eq) portion-wise, ensuring the internal temperature does not exceed 25 °C. The controlled addition is crucial for safety and selectivity.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aniline is consumed.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing ice water to quench any unreacted borohydride.

    • Basify the aqueous solution by the slow, dropwise addition of a 50% aqueous sodium hydroxide solution, maintaining the temperature below 25 °C. This step neutralizes the acetic acid and deprotonates the amine product, making it extractable into an organic solvent.

    • Extract the product into a suitable organic solvent, such as hexane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • For high-purity material, the crude liquid can be purified by vacuum distillation or column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay of its three functional components: the nucleophilic amine, the electron-rich aromatic ring, and the specific electronic effects of the fluoro and isopropyl substituents.

Influence of Substituents on Reactivity
  • Amino Group (-NH-iPr): The secondary amine is a potent activating group, strongly donating electron density into the aromatic ring through resonance. This makes the ring highly susceptible to electrophilic aromatic substitution.

  • Fluorine Atom (-F): Fluorine is an electronegative atom that deactivates the ring through a strong inductive effect (-I). However, it also has a lone pair that can be donated through resonance (+M), which directs electrophilic attack to the ortho and para positions. In electrophilic substitutions, the ortho/para directing effect of the amine group is dominant.[6]

  • Isopropyl Group (-CH(CH₃)₂): This alkyl group is a weak activating group through an inductive effect and hyperconjugation. Its primary influence is steric, potentially hindering substitution at the adjacent C-2 position.

G cluster_0 Electronic Effects on Aromatic Ring A This compound B Amine Group (+M >> -I) Strongly Activating Ortho/Para Directing A->B Dominant Director C Fluorine Atom (-I > +M) Deactivating Ortho/Para Directing A->C D Isopropyl Group (+I) Weakly Activating Ortho/Para Directing A->D E Most Nucleophilic Positions (Ortho to Amine) B->E C->E D->E caption Directing effects in electrophilic substitution.

Key Application: Synthesis of Flufenacet

The primary industrial application of this compound is as a crucial intermediate in the manufacture of the herbicide Flufenacet.[7]

The synthesis involves two main steps starting from our title compound:

  • N-Acylation: this compound is first reacted with an α-haloacetyl halide (e.g., 2-chloroacetyl chloride) to form an N-(4-fluorophenyl)-N-isopropyl-2-chloroacetamide intermediate.

  • Nucleophilic Substitution: This intermediate is then reacted with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol under basic conditions. The oxygen acts as a nucleophile, displacing the chloride to form the final ether linkage in Flufenacet.[8]

This pathway highlights the utility of the pre-installed fluoro-isopropyl-aniline scaffold, which forms the core of the final herbicide molecule. Flufenacet functions by inhibiting cell division and growth in weeds.[7][9]

Potential in Drug Discovery

While its most prominent role is in agrochemicals, the structural motifs within this compound are highly relevant to medicinal chemistry. The incorporation of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, binding affinity, and bioavailability. Fluorinated anilines are common building blocks in the synthesis of kinase inhibitors and other targeted therapies. The isopropyl group can provide beneficial steric interactions within protein binding pockets. Therefore, this compound represents a valuable starting material for the synthesis of novel pharmaceutical agents.

Safety and Handling

As with all substituted anilines, this compound must be handled with appropriate care, recognizing its potential hazards.

GHS Hazard Classification

The compound is classified with several hazards that necessitate stringent safety protocols.

  • Acute Toxicity: Toxic if swallowed or inhaled.[2]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Mutagenicity: Suspected of causing genetic defects.[2]

Recommended Handling Procedures
  • Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

    • Eye Protection: Safety glasses with side shields or chemical goggles must be worn.

    • Lab Coat: A standard lab coat should be worn to prevent skin contact.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by the strategic placement of its fluoro and isopropyl substituents. A thorough understanding of its synthesis via reductive amination, its predictable reactivity based on fundamental electronic principles, and its critical role in the production of high-value products like Flufenacet allows researchers to leverage its full potential. Adherence to strict safety protocols is paramount when handling this compound due to its inherent toxicological profile. This guide serves as a foundational resource for scientists and developers, enabling informed and effective use of this versatile building block in both agrochemical and pharmaceutical research.

References

  • HPC Standards. (2026). Safety Data Sheet for 4-Fluoro-N-isopropylaniline.
  • HPC Standards. (2026). Safety Data Sheet for 4-Fluoro-N-isopropylaniline.
  • PubChem. (n.d.). Benzenamine, 4-fluoro-N-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • McLafferty, F. W. (n.d.). Mass Spectrometry: Fragmentation.
  • Zebrafish. (n.d.). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole. BenchChem.
  • Google Patents. (n.d.). CN106866579A - The synthetic method of herbicide flufenacet thiadiazoles intermediate. Google Patents.
  • Google Patents. (2013). US11759501B2 - Compositions of GLP-1 peptides and preparation thereof. Google Patents.
  • SIELC Technologies. (2018). N-Isopropylaniline. SIELC Technologies. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ChemicalBook. (n.d.). N-Isopropylaniline(768-52-5) 13C NMR spectrum. ChemicalBook.
  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • PubChem. (n.d.). Phosphatidylinositol 3-kinase inhibitors - Patent US-10227350-B2. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Isopropylaniline. Fisher Scientific.
  • SpectraBase. (n.d.). 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluoro-N-isopropylaniline. Santa Cruz Biotechnology.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep.
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  • ResearchGate. (n.d.). (PDF) Aryloxy Amide Herbicide: Flufenacet.
  • PubMed. (2015). [Determination of N-isopropylaniline in workplace air by high-performance liquid chromatography]. PubMed. Retrieved from [Link]

  • CAMEO Chemicals. (n.d.). 4-FLUOROANILINE. CAMEO Chemicals.
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  • PubMed. (2015). [Gas chromatography for determination of N-isopropylaniline in workplace atmosphere]. PubMed. Retrieved from [Link]

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  • Scribd. (n.d.).
  • ResearchGate. (2015). What protocol do you use to clean the RP C18 HPLC column daily?.
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  • YouTube. (2023).
  • Sigma-Aldrich. (n.d.). 4-Fluoro-N-isopropylaniline. Sigma-Aldrich.

Sources

Technical Advisory: Data Unavailability for 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive search of chemical databases and scientific literature for the purpose of creating an in-depth technical guide on 4-Fluoro-3-isopropylaniline , we have determined that there is a significant lack of publicly available data for this specific constitutional isomer.

The vast majority of scientific and safety data is associated with a different isomer, 4-Fluoro-N-isopropylaniline (CAS Number: 70441-63-3) , where the isopropyl group is substituted on the nitrogen atom of the aniline moiety, rather than at the 3-position of the benzene ring.

Key Distinction:

  • Requested Compound: this compound (Isopropyl group on the aromatic ring)

  • Data-Rich Isomer: 4-Fluoro-N-isopropylaniline (Isopropyl group on the amine nitrogen)

Due to our commitment to scientific integrity and accuracy, we cannot substitute the data for 4-Fluoro-N-isopropylaniline, as its chemical, physical, toxicological, and reactive properties will differ significantly from the requested this compound.

We advise caution when sourcing information on this topic, as the nomenclature is similar and can lead to confusion. At present, we are unable to provide the requested in-depth technical guide for this compound that meets our standards for authoritative and verifiable information.

Should you wish to proceed with a technical guide on the more thoroughly documented isomer, 4-Fluoro-N-isopropylaniline , please let us know, as substantial data exists for that compound.

4-Fluoro-3-isopropylaniline molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 4-Fluoro-3-isopropylaniline

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Its molecular structure, characterized by a fluorine atom and an isopropyl group on the aniline core, imparts specific physicochemical properties that are leveraged in the development of complex active ingredients. This guide provides a detailed examination of its molecular structure, properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 70441-63-3[2]

  • Molecular Formula: C₉H₁₂FN[2]

  • Molecular Weight: 153.2 g/mol [2]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of an aniline ring substituted at the 4-position with a fluorine atom and at the 3-position with an isopropyl group. The presence and positioning of these functional groups are critical in defining the molecule's reactivity, lipophilicity, and metabolic stability. The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring and the basicity of the amino group. The bulky isopropyl group introduces steric hindrance, which can direct the regioselectivity of subsequent reactions.

start 4-Fluoroaniline + Acetone step1 Dissolve in Glacial Acetic Acid start->step1 step2 Cool to 10°C step1->step2 step3 Add Sodium Borohydride step2->step3 step4 Stir at 20°C step3->step4 step5 Quench with Ice Water step4->step5 step6 Basify with NaOH step5->step6 step7 Extract with Hexane step6->step7 step8 Wash and Dry step7->step8 end_product 4-Fluoro-N-isopropylaniline step8->end_product

Caption: Synthetic workflow for a related fluorinated aniline.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on its molecular structure. While specific data for this compound is not readily available, the following predictions are based on the analysis of similar substituted anilines. [3][4][5]

Technique Expected Observations
¹H NMR - Aromatic Protons: Complex multiplets in the aromatic region (approx. 6.5-7.5 ppm).- Isopropyl CH: A septet due to coupling with the six methyl protons.- Isopropyl CH₃: A doublet due to coupling with the single methine proton.- Amine NH₂: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-150 ppm). The carbon attached to fluorine will show a large C-F coupling constant.- Isopropyl Carbons: Signals for the methine and methyl carbons in the aliphatic region.
¹⁹F NMR A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. [6]
IR Spectroscopy - N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.- C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.- C=C Stretching: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.- C-F Stretching: A strong absorption band in the 1200-1300 cm⁻¹ region.<[7]br>- C-N Stretching: An absorption band in the 1250-1350 cm⁻¹ region. [5]

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 153.2 g/mol . |

Applications in Drug Development and Agrochemicals

The strategic incorporation of fluorine into bioactive molecules is a widely used strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. [8][9]this compound serves as a valuable precursor for introducing a fluorinated and functionalized aniline moiety into larger, more complex molecules. It is a known intermediate in the synthesis of herbicides such as Flufenacet. [10]The unique substitution pattern of this compound makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements:

  • Toxic if swallowed or if inhaled. [6]* Causes skin irritation. [6]* May cause an allergic skin reaction. [6]* Suspected of causing genetic defects. [6]* Causes damage to organs through prolonged or repeated exposure. [6] Safe Handling Recommendations:

  • Work in a well-ventilated area or under a chemical fume hood. [11]* Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. [12]* Avoid contact with skin, eyes, and clothing. [12]* Keep away from sources of ignition. [11]* Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [2][11]

References

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4-fluoro-N-(1-methylethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • ACS Publications. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and Quantum Mechanical Studies of Substituted Anilines and their Charge-Transfer Complexes with Iodine in Different Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • NIST. (n.d.). 4-Fluoro-3-methylanisole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline. Retrieved from [Link]

  • AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Fluorine in Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • YouTube. (2016). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropylaniline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis Precursors of 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Fluoro-3-isopropylaniline is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and an isopropyl group flanking an aniline moiety, imparts desirable physicochemical properties to target compounds. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the critical evaluation of its precursors. We will explore the strategic considerations, mechanistic underpinnings, and practical execution of the most viable synthetic pathways, offering researchers and drug development professionals a comprehensive resource for informed decision-making in their synthetic campaigns.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine into bioactive molecules is a well-established strategy for modulating properties such as metabolic stability, lipophilicity, and binding affinity. The isopropyl group, on the other hand, can enhance potency and selectivity by providing a bulky, lipophilic substituent. The combination of these two functionalities on an aniline ring in the form of this compound creates a versatile intermediate for the construction of complex molecular architectures.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several logical bond disconnections, leading to two primary synthetic strategies. The choice of strategy is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Strategy A: Isopropylation of a Pre-fluorinated Aromatic Ring

This approach involves introducing the isopropyl group onto a commercially available fluoroaromatic precursor. The key challenge lies in achieving the desired regioselectivity of the isopropylation reaction.

Strategy B: Fluorination of an Isopropyl-substituted Aromatic Ring

In this strategy, the isopropyl group is already in place, and the synthetic challenge shifts to the regioselective introduction of the fluorine atom. This can be a more complex undertaking due to the activating nature of the aniline or its precursors.

The following sections will delve into the specific precursors and reaction sequences associated with these two overarching strategies.

Key Precursors and Synthetic Strategies

Strategy A: Isopropylation-First Pathways

This strategy typically begins with a fluorinated nitrobenzene or aniline derivative. The electron-withdrawing nature of the nitro group can influence the regioselectivity of electrophilic substitution reactions.

Pathway A1: Friedel-Crafts Alkylation of 1-Fluoro-2-nitrobenzene

A common approach is the Friedel-Crafts alkylation of 1-fluoro-2-nitrobenzene with an isopropylating agent such as isopropanol or 2-chloropropane, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Causality of Experimental Choices: The nitro group is a meta-director in electrophilic aromatic substitution. However, the strong deactivating effect of the nitro group makes Friedel-Crafts reactions on nitrobenzene notoriously difficult, often requiring harsh conditions and resulting in low yields.[1][2][3] In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness.[1] Therefore, this route is often less favored. The fluorine atom is an ortho, para-director, but its directing effect is often overcome by the powerful deactivating effect of the nitro group.

Pathway A2: Synthesis from 3-Isopropylaniline

A more viable approach involves the fluorination of 3-isopropylaniline. This circumvents the challenges associated with the Friedel-Crafts reaction on a deactivated ring.

Strategy B: Fluorination-Last Pathways

These routes commence with an isopropyl-substituted benzene derivative, with the fluorine atom being introduced in a later step.

Pathway B1: Nitration of Isopropylbenzene (Cumene)

The nitration of cumene is a well-established industrial process. The resulting mixture of nitro-isomers can be separated, and the desired 3-isopropylnitrobenzene can be isolated.

  • Subsequent Reduction: The nitro group of 3-isopropylnitrobenzene can then be reduced to the corresponding aniline. A variety of reducing agents can be employed, with iron powder in the presence of an acid such as hydrochloric acid being a common and cost-effective choice.[4]

Pathway B2: Synthesis from 3-Aminoacetophenone

An alternative route begins with 3-aminoacetophenone. This precursor offers a different handle for introducing the isopropyl group.

  • Conversion to 3-Isopropylaniline: The synthesis of 3-isopropylaniline from 3-aminoacetophenone is a multi-step process that is less commonly employed for the production of this compound due to the more direct routes available.

Detailed Synthetic Protocols

The following protocols represent the most practical and commonly employed methods for the synthesis of key precursors to this compound.

Protocol 1: Synthesis of 3-Isopropylaniline from 3-Isopropylnitrobenzene

This two-step sequence involves the nitration of cumene followed by the reduction of the nitro group.

Step 1: Nitration of Cumene (Not detailed, as it's a standard industrial process producing isomeric mixtures)

Step 2: Reduction of 3-Isopropylnitrobenzene

This protocol is adapted from a literature procedure.[4]

  • Materials:

    • 3-Isopropylnitrobenzene

    • 50% Aqueous ethanol

    • Iron powder

    • Concentrated hydrochloric acid

    • 2.5 N Sodium hydroxide

    • Chloroform

  • Procedure:

    • Dissolve 3-isopropylnitrobenzene (0.127 mole) in 300 mL of 50% aqueous ethanol in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.[4]

    • Add 23 g of iron powder to the stirred solution.[4]

    • Heat the mixture to reflux.[4]

    • While maintaining reflux and vigorous stirring, add 13.5 mL of a solution prepared from 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% aqueous ethanol.[4]

    • After stirring for 30 minutes, make the reaction mixture basic with 2.5 N sodium hydroxide.[4]

    • Perform a steam distillation to isolate the product.[4]

    • Extract the distillate with chloroform.[4]

    • Dry the chloroform layer and concentrate it by distillation.[4]

    • The residue is then purified by vacuum distillation to yield 3-isopropylaniline.[4]

Protocol 2: Synthesis of 4-Fluoro-3-nitro-precursors

The synthesis of precursors with the fluoro and nitro groups already in place is crucial for certain synthetic strategies.

Synthesis of 4-Fluoro-3-nitrobenzoic acid

This protocol describes the nitration of 4-fluorobenzoic acid.[5]

  • Materials:

    • 4-Fluorobenzoic acid

    • Potassium nitrate

    • Concentrated sulfuric acid

    • Crushed ice

    • Toluene

  • Procedure:

    • Dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 mL) under cooling in an ice bath.[5]

    • Add potassium nitrate (39.7 g, 0.39 mol) in batches to the cooled solution.[5]

    • Stir the reaction mixture overnight at room temperature.[5]

    • Slowly pour the reaction mixture over crushed ice (800 g) with continuous stirring.[5]

    • Allow the resulting mixture to stand at room temperature overnight.[5]

    • Filter the solid product and wash it thoroughly with water.[5]

    • Azeotropic drying with toluene affords 4-fluoro-3-nitrobenzoic acid as a light yellow solid (Yield: 90%).[5]

Comparative Analysis of Synthetic Routes

Route Starting Material Key Steps Advantages Disadvantages
A1 1-Fluoro-2-nitrobenzeneFriedel-Crafts isopropylation, Nitro reductionDirect introduction of isopropyl groupHarsh reaction conditions, low yields due to deactivated ring[1][2][3]
B1 CumeneNitration, Isomer separation, Nitro reduction, FluorinationReadily available starting materialIsomer separation can be challenging, fluorination of anilines can be complex
B2 3-AminoacetophenoneConversion to isopropyl group, FluorinationUtilizes a different set of precursorsMulti-step conversion to the isopropyl group

Visualization of Synthetic Pathways

Pathway B1: From Cumene to 3-Isopropylaniline

G Cumene Isopropylbenzene (Cumene) Nitrocumene 3-Isopropylnitrobenzene Cumene->Nitrocumene HNO₃, H₂SO₄ Isopropylaniline 3-Isopropylaniline Nitrocumene->Isopropylaniline Fe, HCl G Fluorobenzoic_acid 4-Fluorobenzoic Acid Nitro_product 4-Fluoro-3-nitrobenzoic acid Fluorobenzoic_acid->Nitro_product KNO₃, H₂SO₄

Caption: Synthesis of 4-Fluoro-3-nitrobenzoic acid.

Conclusion

The synthesis of this compound can be approached from several different angles, each with its own set of advantages and challenges. The choice of the optimal synthetic route will depend on a variety of factors, including the cost and availability of starting materials, the desired scale of production, and the technical capabilities of the laboratory. For large-scale synthesis, the route starting from cumene (Pathway B1) is often the most economically viable, despite the need for isomer separation. For smaller-scale laboratory preparations, the specific choice of precursors may be guided by commercial availability and the desire to avoid certain challenging reaction steps. A thorough understanding of the underlying chemical principles and a careful evaluation of the available options are paramount for the successful synthesis of this important building block.

References

  • 4-Fluoroaniline - Wikipedia. URL: [Link]

  • Synthetic method for 3-aminoacetophenone - Eureka | Patsnap. URL: [Link]

  • Synthesis of E. 3-isopropylaniline - PrepChem.com. URL: [Link]

  • Organic Syntheses Procedure. URL: [Link]

  • Friedel–Crafts reaction - Wikipedia. URL: [Link]

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. URL: [Link]

  • CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents.
  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents.
  • Synthesis of p-isopropylaniline - ResearchGate. URL: [Link]

  • Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - Chemistry Stack Exchange. URL: [Link]

  • Preparation of 3′-aminoacetophenone - PrepChem.com. URL: [Link]

  • (A) Nitrobenzene undergoes Friedel-Crafts reaction. (R) Friedel-Crafts reaction is an electrophil... - YouTube. URL: [Link]

  • Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines - Semantic Scholar. URL: [Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC - NIH. URL: [Link]

  • Fluoroorganic Chemistry - Ramachandran Research Group - Purdue University. URL: [Link]

  • Friedel-Crafts Reactions - Chemistry LibreTexts. URL: [Link]

  • Why doesn't nitrobenzene undergo Friedel–Crafts reactions? - Quora. URL: [Link]

  • 4-Fluoro-3-nitrobenzyl bromide | C7H5BrFNO2 | CID 10868208 - PubChem. URL: [Link]

  • 3-Aminoacetophenone - the NIST WebBook. URL: [Link]

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents.

Sources

Technical Monograph: Spectroscopic Profiling of 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and validation protocols for 4-Fluoro-3-isopropylaniline (CAS 710351-86-3). This document is structured to serve as a primary reference for analytical chemists and process engineers involved in the quality control of fluorinated intermediates.

Executive Summary & Molecular Architecture

This compound (C


H

FN) represents a critical scaffold in the synthesis of next-generation agrochemicals and kinase inhibitors. Its structural uniqueness lies in the steric bulk of the isopropyl group at the meta position relative to the amine, combined with the electronic modulation of the para-fluorine atom.

From a spectroscopic standpoint, this molecule presents a "push-pull" electronic system where the electron-donating amino group (resonance) and the electron-withdrawing fluorine (induction) create distinct shielding zones, observable in high-field NMR. The isopropyl group introduces magnetic anisotropy and specific fragmentation pathways in mass spectrometry that serve as reliable fingerprints for identity verification.

Structural Parameters[1][2][3]
  • IUPAC Name: 4-Fluoro-3-(propan-2-yl)aniline

  • CAS Number: 710351-86-3[1][2][3][4]

  • Molecular Weight: 153.19 g/mol

  • Key Functional Groups: Primary Amine (-NH

    
    ), Fluoro (-F), Isopropyl (-CH(CH
    
    
    
    )
    
    
    )

Analytical Workflow Strategy

To ensure pharmaceutical-grade purity, a multi-modal characterization strategy is required. The following workflow outlines the logical progression from synthesis to release testing.

AnalysisWorkflow Raw Crude Synthesis (Reductive Amination) Isol Isolation (Distillation/Crystallization) Raw->Isol Work-up QC_ID Identity Confirmation (NMR + MS) Isol->QC_ID Sample Prep QC_Purity Purity Profiling (HPLC-UV + qNMR) QC_ID->QC_Purity Structure Confirmed QC_Purity->Isol <98.0% (Reprocess) Release Batch Release QC_Purity->Release >98.0% Purity

Figure 1: Analytical lifecycle for this compound, emphasizing the gate-keeping role of spectroscopic ID before quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is dominated by the coupling interactions between the Fluorine-19 nucleus (spin 1/2) and the aromatic protons/carbons.

H-NMR Characterization (400 MHz, CDCl )

The aromatic region displays an ABC spin system modified by


F coupling. The isopropyl group appears as a classic septet-doublet pattern.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
Ar-H (C5) 6.80 - 6.85dd1H

,

Ortho to F (shielded), large F-coupling.
Ar-H (C2) 6.55 - 6.60dd1H

,

Meta to F, Ortho to iPr.
Ar-H (C6) 6.45 - 6.50ddd1H

,

Ortho to NH

, Meta to F.
NH

3.40 - 3.60br s2H-Exchangeable protons (broad).
CH (iPr) 3.10 - 3.20sept1H

Methine proton of isopropyl.
CH

(iPr)
1.20 - 1.25d6H

Methyl protons (isochronous).

Expert Insight: The diagnostic signal is the H5 proton . It typically appears as a pseudo-triplet or distinct doublet-of-doublets due to the similar magnitude of ortho-H and ortho-F coupling constants. Verification of the


 coupling (~9-10 Hz) is crucial to distinguish this from the 2-fluoro isomer.
C-NMR & F-NMR
  • 
    F NMR:  Single singlet peak around -120 to -125 ppm  (relative to CFCl
    
    
    
    ). If proton-coupled, it will appear as a quartet-of-doublets.
  • 
    C NMR:  The carbon directly attached to fluorine (C4) will manifest as a doublet with a massive coupling constant (
    
    
    
    Hz).

Mass Spectrometry (MS) Fragmentation

Electron Impact (EI) ionization provides a robust fingerprint. The stability of the aromatic ring usually preserves the molecular ion, but the isopropyl group is prone to specific cleavage.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z = 153 Frag1 [M - CH3]+ m/z = 138 M_Ion->Frag1 - CH3 (Methyl loss) Frag2 [M - C3H7]+ m/z = 110 M_Ion->Frag2 - C3H7 (Isopropyl loss) Frag3 Tropylium-like Ion (Fluoro-amino) m/z = 109/108 Frag1->Frag3 Ring Expansion/H-loss

Figure 2: Predicted fragmentation pathway under 70 eV EI conditions. The loss of a methyl group (benzylic cleavage) is the dominant initial pathway.

Key Diagnostic Ions:

  • m/z 153: Parent peak (Base peak or high intensity).

  • m/z 138: [M - 15]

    
     (Loss of methyl from isopropyl).
    
  • m/z 110: [M - 43]

    
     (Loss of isopropyl group).
    

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "pass/fail" ID test.

  • 3300 - 3450 cm

    
    :  N-H stretching (Doublet for primary amine).
    
  • 2960 - 2870 cm

    
    :  C-H stretching (Aliphatic, strong contribution from isopropyl).
    
  • 1500 & 1600 cm

    
    :  Aromatic ring skeletal vibrations.
    
  • 1200 - 1250 cm

    
    :  C-F stretching (Strong, broad band).
    
  • 800 - 850 cm

    
    :  C-H out-of-plane bending (indicative of 1,2,4-substitution pattern).
    

Experimental Protocol: Sample Preparation for Analysis

To ensure reproducibility, strictly follow this preparation protocol for NMR analysis.

  • Solvent Selection: Use Deuterated Chloroform (CDCl

    
    ) containing 0.03% TMS as an internal standard.
    
    • Why? CDCl

      
       solubilizes the compound effectively and prevents H-bonding broadening often seen in DMSO-d
      
      
      
      .
  • Concentration: Weigh 10-15 mg of the analyte into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl

    
    . Vortex for 10 seconds until the solution is clear.
    
  • Filtration (Optional): If the sample appears cloudy (salt formation), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire 16 scans (minimum) with a relaxation delay (d1) of 1.0 second to ensure quantitative integration of aromatic protons.

Quality Control Criteria (Self-Validating)
  • Integral Ratio Check: The ratio of the Isopropyl Methyl doublet (6H) to the Aromatic H5 (1H) must be 6.0 ± 0.1 . Deviations indicate solvent occlusion or impurities.

  • Baseline Check: No signals should appear between 4.0 and 6.0 ppm (excluding solvent satellites).

References

  • Arctom Scientific. Product Data: this compound (CAS 710351-86-3).[2][3] Retrieved from

  • ChemicalBook. 3-Isopropylaniline NMR Data (Reference for substituent effects). Retrieved from

  • Sigma-Aldrich. 4-Fluoroaniline Safety & Spectral References. Retrieved from

  • BLD Pharm. Structure and CAS Verification for Fluorinated Anilines. Retrieved from

Sources

1H NMR spectrum of 4-Fluoro-3-isopropylaniline

Technical Guide: NMR Spectrum of this compound

Executive Summary & Structural Context

This compound is a critical intermediate in the synthesis of agrochemicals (e.g., oxyacetamide herbicides) and fluorinated pharmaceuticals. The molecule features a trisubstituted benzene ring where the interplay between the electron-donating amino group (


  • CAS Number: 710351-86-3[1][2][3]

  • Molecular Formula:

    
    [1][4]
    
  • Key Spectral Features:

    
     coupling, isopropyl group characteristic splitting, and labile amine protons.
    

Structural Analysis & Chemical Shift Logic

To accurately assign the spectrum, we must deconstruct the electronic environment of the three aromatic protons (H2, H5, H6) and the aliphatic side chain.

Substituent Effects (SCS)

The chemical shifts are governed by the additivity of substituent effects relative to benzene (

  • Amino Group (C1): Strong

    
    -donor. Causes significant shielding (upfield shift)  at ortho (H2, H6) and para (C4) positions.
    
  • Isopropyl Group (C3): Weak

    
    -donor. Causes mild shielding at ortho (H2) and para (H6) positions.
    
  • Fluorine Atom (C4): High electronegativity but resonance donor.

    • Shielding at ortho (H5).

    • Deshielding or neutral effect at meta (H2, H6) and para (C1).

    • Coupling: Induces large

      
      -splitting (
      
      
      ).
Predicted Shift Hierarchy

Based on these vectors, the aromatic protons follow this order of shielding:

  • H2 (Most Upfield): Ortho to

    
     (strong shield) and ortho to 
    
    
    (mild shield).
  • H6 (Intermediate): Ortho to

    
     (strong shield).
    
  • H5 (Most Downfield): Meta to

    
     (weak effect). Although ortho to 
    
    
    provides some shielding, the lack of strong resonance donation from the amine places it downfield relative to H2/H6.

Detailed Spectral Assignment

The following data represents the consensus spectral profile in Chloroform-d (


)
Data Summary Table
Proton LabelPositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment Logic
H-A Isopropyl

1.20 - 1.25Doublet (d)6H

Methyls coupled to methine.
H-B Isopropyl

3.10 - 3.20Septet (sept)1H

Methine coupled to 6 methyl protons.
H-C Amine

3.40 - 3.60Broad Singlet (br s)2HN/AExchangeable; shift varies with conc.
H-2 Aromatic C26.45 - 6.55Doublet of Doublets (dd)1H

,

Ortho to amine; Meta to F.
H-6 Aromatic C66.55 - 6.65Multiplet (ddd)1H

,

Ortho to amine; coupled to H5.
H-5 Aromatic C56.80 - 6.95Doublet of Doublets (dd)1H

,

Ortho to F (large

); Meta to amine.
Aromatic Region Analysis (The "Fingerprint")

The aromatic region (6.4 – 7.0 ppm) is non-trivial due to

  • H5 Signal (

    
     6.9 ppm):  This proton exhibits the largest splitting. It couples to the adjacent Fluorine (
    
    
    Hz) and the adjacent H6 (
    
    
    Hz). This typically appears as a pseudo-triplet or a distinct dd depending on the exact resolution.
  • H2 Signal (

    
     6.5 ppm):  Isolated between the amine and isopropyl groups. It shows meta coupling to Fluorine (
    
    
    Hz) and meta coupling to H6 (
    
    
    Hz).
  • H6 Signal (

    
     6.6 ppm):  Shows strong ortho coupling to H5 and weaker meta coupling to Fluorine.
    

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. The "Self-Validating" aspect relies on checking the integration ratio of the aliphatic doublet (6H) to the aromatic protons (1:1:1).

Sample Preparation
  • Solvent: Use

    
     (99.8% D) with 0.03% TMS. Note: DMSO-
    
    
    can be used if the amine protons are of specific interest (sharpening the signal), but
    
    
    is standard for QC.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. High concentrations may shift the

    
     peak downfield due to hydrogen bonding.
    
  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (common in fluorination reactions).

Acquisition Parameters[5]
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Scans (NS): 16 (Sufficient for >10 mg).

  • Relaxation Delay (D1):

    
     2.0 seconds. (Crucial for accurate integration of the isopropyl methine vs. aromatic protons).
    
  • Spectral Width: -2 to 14 ppm.

Visualization of Coupling Pathways

The following diagram illustrates the splitting logic for the critical H5 proton , which is diagnostic for the 4-fluoro substitution pattern.

H5_Splitting_TreeStartH5 Uncoupled SignalStep1Split by 19F (ortho)J ~ 10.5 HzStart->Step1 Large CouplingStep2Split by H6 (ortho)J ~ 8.5 HzStep1->Step2 Medium CouplingResultObserved Signal:Doublet of Doublets (dd)(Pseudo-Triplet)Step2->Result Final Multiplicity

Caption: Splitting tree for Proton H5. The large

Synthesis & Process Context

For drug development professionals, identifying impurities is paramount.

  • Common Impurity: 4-Fluoroaniline (Starting material).[5][6] Look for the absence of the isopropyl septet at 3.15 ppm.

  • Isomer Impurity: N-isopropyl-4-fluoroaniline (CAS 70441-63-3).[7] If the alkylation occurred on the Nitrogen instead of the Carbon, the septet shifts downfield (

    
     3.6 ppm) and the 
    
    
    becomes a doublet (coupling to CH).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135231840, this compound. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent chemical shifts).

Structural Elucidation and C-F Coupling Dynamics: A Technical Guide to the 13C NMR Analysis of 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Fluoro-3-isopropylaniline (CAS: 4855-39-4) represents a critical intermediate class in the synthesis of agrochemicals and next-generation kinase inhibitors.[1] For the analytical chemist, this molecule presents a distinct challenge: the superposition of a spin-active heteronucleus (


, spin 1/2) on an asymmetric aromatic core.

Unlike standard organic intermediates, the


 NMR spectrum of this compound is defined not just by chemical shifts, but by scalar coupling (

)
. The fluorine atom acts as a permanent internal probe, splitting carbon signals into doublets with magnitudes ranging from ~3 Hz to ~245 Hz. This guide moves beyond basic assignment, providing a self-validating logic system to distinguish this specific regioisomer from potential synthetic impurities (e.g., 2-fluoro-5-isopropylaniline).

Experimental Protocol: Signal Acquisition

To resolve the fine splitting patterns (


 and 

) often buried in noise, the following acquisition parameters are recommended over standard "quick-scan" protocols.
Sample Preparation
  • Solvent:

    
     is preferred for resolution. 
    
    
    
    may be used if solubility is an issue, but it can broaden exchangeable protons (NH2) and obscure solvent-region carbons.[1]
  • Concentration: High concentration (>50 mg/0.6 mL) is critical. The splitting of carbon signals by fluorine dilutes peak intensity (a doublet has half the height of a singlet), making quaternary carbons difficult to detect.

  • Tube: 5mm High-Precision NMR tube (Grade 500 or better).

Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: ZGPG30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): 2.0 - 3.0 seconds.[1] Rationale: Quaternary carbons C1 (attached to NH2) and C4 (attached to F) have long

    
     relaxation times.[1] Insufficient delay will suppress these critical diagnostic signals.
    
  • Scans (NS): Minimum 1024 (approx. 1 hour) to resolve the low-intensity wings of the C-F doublets.

  • Spectral Width: 240 ppm (to capture the full aromatic range and potential folding).

Spectral Analysis: The "Fluorine Anchor" Method

The core philosophy of analyzing this molecule is "Find the Fluorine First." The


 nucleus splits the carbon signals according to distance (bond number). We utilize this hierarchy to assign the aromatic ring.
The J-Coupling Hierarchy

The magnitude of the coupling constant (


) is the primary assignment tool:
  • 
     (Ipso):  ~240–250 Hz (Massive doublet).
    
  • 
     (Ortho):  ~17–21 Hz (Distinct large doublet).
    
  • 
     (Meta):  ~4–8 Hz (Small doublet).
    
  • 
     (Para):  ~0–3 Hz (Often appears as a broadened singlet).
    
Predicted Chemical Shifts & Assignment Table

Note: Values are calculated based on Substituent Chemical Shift (SCS) additivity rules relative to benzene (128.5 ppm) and validated against similar fluorobenzene derivatives.[1]

Carbon LabelEnvironmentTypeApprox.[1][2][3][4][5] Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C4 Ar-C -FQuaternary154.0 - 158.0 Doublet (

)
~245 (

)
Anchor: Most deshielded, largest splitting.[1]
C1 Ar-C -NH

Quaternary140.0 - 144.0 Doublet (

)
~2-3 (

)
Deshielded by N; tiny/no splitting (Para to F).[1]
C3 Ar-C -iPrQuaternary134.0 - 138.0 Doublet (

)
~18 (

)
Ortho to F (large split) + Ipso to iPr.[1]
C5 Ar-CH Methine114.0 - 116.0 Doublet (

)
~20 (

)
Ortho to F (large split); Shielded by F ortho-effect.[1]
C6 Ar-CH Methine118.0 - 120.0 Doublet (

)
~7 (

)
Meta to F; Meta to NH2.[1]
C2 Ar-CH Methine112.0 - 114.0 Doublet (

)
~7 (

)
Meta to F; Ortho to NH2 (shielded).[1]
C7 CH -(CH

)

Methine27.0 - 29.0 Singlet (

)
< 1Aliphatic region.[1]
C8, C9 CH-(CH

)

Methyl22.0 - 24.0 Singlet (

)
0Aliphatic region (High intensity).[1]

Visualizing the Logic Flow

The following diagrams illustrate the assignment workflow and the specific coupling topology of the molecule.

Assignment Workflow Diagram

AssignmentWorkflow Start Start: Acquire 13C{1H} Spectrum RegionSplit Region Segmentation Start->RegionSplit Aliphatic Aliphatic Region (0-50 ppm) Identify Isopropyl Group RegionSplit->Aliphatic Aromatic Aromatic Region (110-160 ppm) Analyze Splitting Patterns RegionSplit->Aromatic IsoPropyl Identify CH (~28 ppm) & CH3 (~23 ppm) Confirm via DEPT-135 Aliphatic->IsoPropyl FindIpso Locate C4 (C-F) Look for ~245 Hz Doublet (~155 ppm) Aromatic->FindIpso Step 1: The Anchor FindOrtho Identify Ortho Carbons (C3, C5) Look for ~20 Hz Doublets FindIpso->FindOrtho Step 2: 2-Bond Coupling DistinguishOrtho Distinguish C3 vs C5 C3 is Quaternary (DEPT silent) C5 is Methine (DEPT positive) FindOrtho->DistinguishOrtho Step 3: DEPT/HSQC FindMeta Identify Meta Carbons (C2, C6) Look for ~7 Hz Doublets DistinguishOrtho->FindMeta Step 4: 3-Bond Coupling FindPara Identify Para Carbon (C1) C-NH2 (~142 ppm) Broad Singlet or Tiny Doublet FindMeta->FindPara Step 5: 4-Bond Coupling

Caption: Logical workflow for assigning 13C signals based on region, DEPT phasing, and C-F coupling magnitude.

C-F Coupling Topology

CouplingTopology F 19F C4 C4 (Ipso) F->C4 1J (~245 Hz) C3 C3 (Ortho) F->C3 2J (~18 Hz) C5 C5 (Ortho) F->C5 2J (~20 Hz) C2 C2 (Meta) F->C2 3J (~7 Hz) C6 C6 (Meta) F->C6 3J (~7 Hz) C1 C1 (Para) F->C1 4J (~2 Hz)

Caption: Topology of scalar couplings from the Fluorine nucleus to the aromatic carbons.

Advanced Validation: The "Self-Correcting" Mechanism

To ensure scientific integrity, one must assume the initial assignment could be wrong (e.g., confusing C2 and C6). Use these secondary checks:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • C5 (Ortho to F) is a protonated carbon. It must show a correlation in HSQC.

    • C3 (Ortho to F) is quaternary (attached to Isopropyl). It must be silent in HSQC.

    • Validation: If your "Ortho" candidate at ~135 ppm shows a proton correlation, your assignment is incorrect (it is likely C5, not C3).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Methyl protons of the isopropyl group (

      
       ppm) will show a strong 
      
      
      
      correlation to the Methine carbon (C7 ) and a strong
      
      
      correlation to the aromatic quaternary carbon C3 .
    • Validation: This definitively links the aliphatic chain to the specific position on the ring, confirming the "3-isopropyl" regiospecificity.

Troubleshooting & Impurities

In synthesis, a common impurity is the regioisomer where nitration/alkylation occurred at a different site.

  • Symptom: Extra doublets in the aromatic region.

  • Diagnosis: Check the

    
     of the impurity. If the fluorine environment is different (e.g., adjacent to a bulky group vs. a proton), the chemical shift of the Ipso carbon will drift significantly (>2 ppm).
    
  • Rotational Isomers: The isopropyl group rotates freely at room temperature. If you observe doubling of the methyl signals (C8/C9) at room temperature, it suggests restricted rotation, which is physically unlikely for this molecule unless it is complexed with a metal or in a chiral solvent.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for C-F coupling constants).
  • Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for general fluoroaniline shifts). [Link][1]

  • PubChem. (2023). Compound Summary: 3-Chloro-4-fluoroaniline (Analogous Structure Data). National Library of Medicine. [Link]

Sources

Technical Guide: IR Spectroscopy of 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectroscopic characterization of 4-Fluoro-3-isopropylaniline (CAS 710351-86-3). It is designed for analytical chemists and process engineers requiring precise structural validation of this pharmaceutical intermediate.

Executive Summary & Chemical Context

This compound is a trisubstituted aromatic scaffold critical in the synthesis of lipophilic kinase inhibitors and advanced agrochemicals. Its structural integrity relies on the precise arrangement of three functionalities: a primary amine, a steric isopropyl group, and an inductive fluorine atom.

  • Target Compound: this compound[1][2][3]

  • CAS Registry Number: 710351-86-3[1]

  • Molecular Formula:

    
    
    
  • Key Structural Motif: 1,3,4-trisubstituted benzene ring (Amino at 1, Isopropyl at 3, Fluoro at 4).

Analytical Challenge: The primary challenge is distinguishing this specific regioisomer from its structural analogues, such as 4-Fluoro-N-isopropylaniline (secondary amine) and 3-Fluoro-4-isopropylaniline (positional isomer). This guide provides the spectral fingerprints required for definitive identification.

Experimental Methodology

To ensure high-fidelity spectral acquisition, the following protocol is recommended. This workflow prioritizes resolution in the fingerprint region where isomer differentiation occurs.

Sample Preparation
  • State: The free base is typically a liquid or low-melting solid.

  • Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal is preferred over KBr pellets to prevent moisture interference with the

    
     bands.
    
  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Air background acquired immediately prior to sampling.

Data Acquisition Workflow

The following Graphviz diagram illustrates the self-validating acquisition logic.

IR_Workflow Start Sample Intake (CAS 710351-86-3) Prep ATR Deposition (Diamond Crystal) Start->Prep Check Signal Check (Max Abs < 1.0?) Prep->Check Check->Prep No (Clean/Reload) Acquire Acquire Spectrum (4000-600 cm⁻¹) Check->Acquire Yes QC QC Validation (N-H Doublet Present?) Acquire->QC QC->Start Fail (Check Identity) Process Baseline Correct & Peak Pick QC->Process Pass

Figure 1: Self-validating spectral acquisition workflow ensuring signal integrity before processing.

Theoretical Spectral Assignment

The IR spectrum of this compound is defined by the interplay between the electron-donating amine/isopropyl groups and the electron-withdrawing fluorine.

A. High-Frequency Region (4000 – 2500 cm⁻¹)

This region confirms the presence of the primary amine and the isopropyl alkyl chain .

Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3450 – 3400 Primary Amine (

)

Asymmetric Stretch
Key Differentiator: Must appear as a distinct doublet (with the symmetric band) to rule out secondary amines.
3350 – 3300 Primary Amine (

)

Symmetric Stretch
The lower energy band of the amine doublet.
2960 – 2950 Isopropyl (

)

Asymmetric Stretch
Strong intensity due to the gem-dimethyl group.[4]
2870 – 2850 Alkyl / Amine

Sym Stretch
Weaker bands often overlapping.[4]
B. Fingerprint Region (1600 – 600 cm⁻¹)

This region contains the "skeletal" vibrations that confirm the 1,3,4-substitution pattern.

Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
~1620 Primary Amine

Scissoring
Broad, medium intensity band. Confirms primary amine.
1600 / 1500 Aromatic Ring

Ring Breathing
Characteristic doublet for benzene derivatives.
1385 & 1375 Isopropyl Gem-Dimethyl Deformation Critical: A distinct "doublet" split of the methyl bending mode. This is the definitive marker for the isopropyl group.
1250 – 1200 Aryl Fluoride

Stretch
Very strong, broad band. The F atom on the ring creates a large dipole change.
870 – 900 Aromatic

OOP Bending (Isolated H)Corresponds to the isolated proton at Position 2 (between

and

).
800 – 860 Aromatic

OOP Bending (2 Adj H)Corresponds to protons at Positions 5 & 6 .

Structural Differentiation Logic

In drug development, "isomer hopping" is a common synthesis risk. You must distinguish the target from 4-Fluoro-N-isopropylaniline (where the isopropyl is on the nitrogen).

Differentiation Logic Tree

Use the following logic to validate the specific isomer.

Isomer_Logic Root Unknown Sample Spectrum Q1 Region 3300-3500 cm⁻¹: One or Two Bands? Root->Q1 Res1 Single Band (Secondary Amine) Q1->Res1 One Res2 Doublet (Primary Amine) Q1->Res2 Two Iso1 Identify: 4-Fluoro-N-isopropylaniline (WRONG ISOMER) Res1->Iso1 Q2 Region 800-900 cm⁻¹: OOP Pattern? Res2->Q2 Res3 810 cm⁻¹ (2 Adj H) + 880 cm⁻¹ (1 Iso H) Q2->Res3 Matches 1,2,4-Subst. Final CONFIRMED: This compound Res3->Final

Figure 2: Logic tree for distinguishing the target primary amine from N-alkylated impurities.

Key Diagnostic Check:
  • The Amine Test: If the spectrum shows a single sharp peak around 3400 cm⁻¹, the isopropyl group is attached to the Nitrogen (Secondary amine). The target molecule must show a doublet (Primary amine).

  • The Substitution Test: The target molecule has hydrogens at positions 2, 5, and 6.

    • H2 is isolated (singlet in NMR, specific high-freq OOP in IR).

    • H5, H6 are adjacent (doublet in NMR, specific lower-freq OOP in IR).

    • Look for the 800–860 cm⁻¹ (2 adjacent H) and 870–900 cm⁻¹ (1 isolated H) bands to confirm the ring substitution pattern.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Aniline Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Aromatic Compounds and Substitution Patterns. Available at: [Link]

Sources

Technical Guide: Physical Properties & Handling of 4-Fluoro-3-isopropylaniline

[1][2]

CAS Number: 710351-86-3 Synonyms: 3-Isopropyl-4-fluoroaniline; Benzenamine, 4-fluoro-3-(1-methylethyl)- Version: 2.1 (Scientific Reference)[1][2]

Executive Summary & Chemical Identity

This compound is a halogenated aniline derivative characterized by the presence of a fluorine atom at the para position and an isopropyl group at the meta position relative to the amine function.[1][2] It serves as a critical scaffold in the synthesis of agrochemicals (herbicides) and pharmaceutical targets (kinase inhibitors), where the fluorine atom modulates metabolic stability and the isopropyl group provides steric bulk to enhance binding selectivity.[2]

Critical Distinction: Researchers must distinguish this compound from its isomer, 4-Fluoro-N-isopropylaniline (CAS 70441-63-3), where the isopropyl group is attached to the nitrogen atom.[2] Confusing these two will result in failed coupling reactions.[1][2]

Chemical Structure Analysis[1][3][4]
  • Core: Aniline (Benzenamine)[2]

  • Substituents:

    • Fluorine (C4): Induces strong ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -inductive electron withdrawal while offering weak 
      
      
      -resonance donation.[2] It blocks metabolic oxidation at the para position.[1][2]
    • Isopropyl (C3): A bulky alkyl group providing +I (inductive) electron donation.[2] It introduces significant steric hindrance ortho to the fluorine and meta to the amine, influencing the regioselectivity of downstream electrophilic substitutions.[2]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite) where experimental gaps exist for this specific isomer.

Table 1: Physical & Chemical Properties
PropertyValue / RangeCondition / Note
Molecular Formula C

H

FN
-
Molecular Weight 153.20 g/mol -
Appearance Colorless to pale yellow oilOxidizes to brown upon air exposure
Boiling Point 225°C - 230°CPredicted @ 760 mmHg
Density 1.08 ± 0.05 g/cm³@ 20°C
Melting Point < 0°CLiquid at room temperature
pKa (Conjugate Acid) 4.85 ± 0.20Predicted (Base strength modulated by F/iPr)
LogP 2.65 ± 0.30Lipophilic due to isopropyl group
Refractive Index 1.535 - 1.545Predicted
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water

Structural Analysis & Reactivity

Understanding the electronic environment is crucial for designing synthesis routes.[2]

Electronic Effects Diagram

The interplay between the substituents defines the molecule's reactivity profile.[1][2]

  • Amine (-NHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Strongly activating, ortho/para director.[2]
    
  • Isopropyl (-CH(CH

    
    )
    
    
    ):
    Weakly activating, ortho/para director.[2]
  • Fluorine (-F): Deactivating, ortho/para director.

Reactivity Logic: In electrophilic aromatic substitution (EAS), the amine group dominates direction.[2] However, the C2 position is sterically crowded by the isopropyl group and the amine.[2] The C6 position is the most accessible site for electrophilic attack (e.g., bromination).[2]

GAnilineAniline Core(Nucleophilic)ReactivityReactivity ProfileC6: Most Active SiteN-H: NucleophilicAniline->ReactivityDirects Ortho/ParaF_Group4-Fluoro Group(Metabolic Block)F_Group->ReactivityDeactivates RingInductive (-I)iPr_Group3-Isopropyl Group(Steric Bulk)iPr_Group->ReactivitySteric Hindranceat C2 & C4

Figure 1: Structural-Reactivity Relationship Map for this compound.

Synthesis & Production Logic

The most robust synthetic route involves the nitration of o-fluorocumene followed by reduction.[1][2] This method avoids the use of highly toxic 4-fluoroaniline as a starting material.[1][2]

Synthesis Workflow
  • Precursor: 1-Fluoro-2-isopropylbenzene (o-fluorocumene).[1][2]

  • Nitration: Electrophilic nitration occurs para to the isopropyl group (activated) and meta to the fluorine.[2]

    • Reagents: HNOngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       / H
      
      
      SO
      
      
      .[2]
    • Regioselectivity:[1][2] The isopropyl group directs para, yielding 4-fluoro-3-isopropylnitrobenzene.[1][2]

  • Reduction: Conversion of the nitro group to the amine.[1][2]

    • Method: Hydrogenation (H

      
      , Pd/C) or chemical reduction (Fe/HCl).[2][3]
      

SynthesisStart1-Fluoro-2-isopropylbenzene(o-Fluorocumene)Reaction1Nitration(HNO3, H2SO4, <10°C)Start->Reaction1Intermediate4-Fluoro-3-isopropylnitrobenzene(Major Isomer)Reaction1->IntermediatePara to iPrMeta to FReaction2Reduction(H2, Pd/C, MeOH)Intermediate->Reaction2ProductThis compound(Target)Reaction2->Product

Figure 2: Industrial Synthesis Route via Nitration-Reduction.

Analytical Protocols & Quality Control

To ensure the integrity of this intermediate for drug development, the following analytical methods are standard.

HPLC Method (Reverse Phase)

This protocol separates the target from potential defluorinated byproducts or isomers.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.[2]

  • Retention Time: Expect elution around 8-10 minutes (moderately lipophilic).[1][2]

1H-NMR Characterization (Predicted)

The NMR spectrum is distinct due to the isopropyl splitting and fluorine coupling.[1][2]

  • Solvent: CDClngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     or DMSO-d
    
    
    .[2]
  • Signals:

    • 
       1.2 ppm (d, 6H): Isopropyl methyls (-CH(CH 
      
      
      )
      
      
      ).[2]
    • 
       3.1 ppm (sept, 1H): Isopropyl methine (-CH (CH
      
      
      )
      
      
      ).[2]
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       3.5-4.0 ppm (br s, 2H): Amine protons (-NH 
      
      
      ).[2]
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       6.5-7.0 ppm (m, 3H): Aromatic protons.[2] Look for 
      
      
      F-
      
      
      H coupling constants (
      
      
      ), which will split the aromatic signals further than standard coupling.[2]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302/H312: Harmful if swallowed or in contact with skin.[1][2]Wear nitrile gloves (double gloving recommended).
Skin/Eye Irritation H315/H319: Causes skin and serious eye irritation.[1][4][5]Use safety goggles and face shield.
Specific Target Organ H373: May cause damage to blood (Methemoglobinemia).[1]Avoid mist inhalation; work in fume hood.[5]

Storage Protocol:

  • Store under inert atmosphere (Nitrogen or Argon).[2]

  • Keep refrigerated (2-8°C) to prevent oxidation (browning).[1][2]

  • Protect from light.[1][2][6][4]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 1369809-48-2 (Isomer Reference).[1][2] Retrieved from [Link][2]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of the physicochemical properties of fluoro-isopropylaniline isomers, with a focus on the determination of melting and boiling points. While specific experimental data for 4-Fluoro-3-isopropylaniline is not extensively documented in publicly available literature, this guide furnishes data on closely related isomers, such as 4-Fluoro-N-isopropylaniline, to serve as a valuable reference. Furthermore, it outlines the fundamental principles and detailed experimental protocols for the precise measurement of these critical parameters. The significance of melting and boiling points in the context of drug discovery and development—from purity assessment and synthetic pathway optimization to formulation and storage—is discussed in depth. This document is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of novel fluorinated aniline derivatives.

Introduction to Fluorinated Anilines in Medicinal Chemistry

Aniline derivatives are foundational scaffolds in modern medicinal chemistry. The strategic introduction of fluorine atoms into these structures has become a prevalent strategy in drug design.[1][2] The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] this compound, as a substituted aniline, represents a class of compounds with potential applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The precise location of the fluoro and isopropyl groups on the aniline ring is critical for the molecule's ultimate biological activity and physicochemical properties.

It is crucial to distinguish between structural isomers, as their physical properties can vary significantly. This guide will address the available data for isomers of fluoro-isopropylaniline to provide a comparative context.

Physicochemical Properties of Fluoro-Isopropylaniline Isomers

The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces. While data for this compound is sparse, the properties of related isomers are well-documented.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-Fluoro-N-isopropylaniline 70441-63-3C₉H₁₂FN153.20213.9 - 214 at 760 mmHg[4][5][6]
3-Fluoro-4-isopropylaniline 1369809-48-2C₉H₁₂FN153.20No data available[7]
N-Isopropyl-3-fluoroaniline 121431-27-4C₉H₁₂FN153.20217 at 760 mmHg[8]
3-Isopropylaniline 5369-16-4C₉H₁₃N135.21101-103 at 15 mmHg[]
4-Fluoroaniline 371-40-4C₆H₆FN111.12188 at 760 mmHg[10]

Note: The boiling point is highly dependent on pressure. For instance, 4-Fluoro-N-isopropylaniline has a reported boiling point of 40 °C at a reduced pressure of 0.5 mmHg.[5][11]

The Critical Role of Melting and Boiling Points in Drug Development

The determination of a compound's melting and boiling points is not merely a routine characterization step; it is a cornerstone of chemical synthesis and pharmaceutical development.

  • Indicator of Purity: A sharp, well-defined melting point range (typically <1°C) is a reliable indicator of a compound's high purity. Impurities tend to depress and broaden the melting point range. This principle is fundamental for quality control in the synthesis of active pharmaceutical ingredients (APIs).

  • Reaction and Purification Optimization: Knowledge of the boiling point is essential for designing purification protocols, particularly distillation. For thermally sensitive compounds, vacuum distillation at lower temperatures is necessary to prevent decomposition. The boiling point dictates the required temperature and pressure conditions for efficient separation from solvents and reactants.[12]

  • Physical Stability and Formulation: The physical state of a compound (solid or liquid) at ambient temperature, which is directly related to its melting point, influences its handling, storage, and formulation strategies.[13] High melting point solids often exhibit greater stability, while low melting point compounds may require specialized storage conditions.[14]

  • Regulatory Compliance: Regulatory bodies require comprehensive physicochemical characterization, including melting and boiling points, as part of the data package for any new chemical entity.[15]

Experimental Protocols for Determination

The following sections provide standardized, step-by-step methodologies for the accurate determination of melting and boiling points.

Melting Point Determination (Capillary Method)

This method is the most common and accurate for crystalline solids.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline solid is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Heating and Observation:

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm height) A->B C Insert into Melting Point Apparatus B->C D Rapid Heat to ~T_m - 20°C C->D E Slow Heat (1-2°C/min) D->E F Record T1 (First Drop) E->F G Record T2 (Fully Liquid) F->G H Report Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Distillation Method)

This protocol is suitable for determining the boiling point of liquids at atmospheric or reduced pressure.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample and Boiling Chips: Add the liquid sample (e.g., 4-Fluoro-N-isopropylaniline) to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating: Gently heat the flask. As the liquid boils, a condensation ring of vapor will rise.

  • Equilibrium and Measurement: The boiling point is the temperature at which the condensation ring remains stable on the thermometer bulb and a steady rate of distillation is observed (typically 1-2 drops per second). Record this stable temperature. If performing a vacuum distillation, record the pressure as well.

BoilingPointWorkflow A Assemble Distillation Apparatus B Add Liquid Sample & Boiling Chips A->B C Position Thermometer Correctly B->C D Apply Gentle Heat C->D E Observe Vapor Condensation Ring D->E F Record Stable Temperature at Equilibrium E->F G Report Boiling Point (& Pressure) F->G

Caption: Workflow for Boiling Point Determination.

Synthesis Overview

Substituted anilines like 4-Fluoro-N-isopropylaniline are often synthesized via reductive amination. A general procedure involves reacting the corresponding aniline (4-fluoroaniline) with a ketone (acetone) in the presence of a reducing agent.[5][11]

General Synthesis Steps:

  • Dissolving 4-fluoroaniline and acetone in a suitable solvent like glacial acetic acid.

  • Cooling the mixture in an ice bath.

  • Portion-wise addition of a reducing agent, such as sodium borohydride, while maintaining a low temperature.

  • Alkalinization of the reaction mixture followed by extraction of the product with an organic solvent.

  • Purification of the final product, typically by vacuum distillation.[11]

The purity of the final product from this synthesis would be confirmed using the melting or boiling point determination methods described above, in conjunction with spectroscopic techniques like NMR.

Safety and Handling

4-Fluoro-N-isopropylaniline and its isomers are hazardous chemicals and must be handled with appropriate safety precautions.[13][16]

  • Hazards: These compounds are often classified as causing skin and serious eye irritation.[17] They may also cause respiratory irritation.[13] Some sources indicate acute toxicity if swallowed or inhaled.[18]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[14] All handling should be performed in a well-ventilated area or a chemical fume hood.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[6][14] For long-term storage, refrigeration (2-8°C) is often recommended.[5][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

The melting and boiling points of this compound and its isomers are critical parameters that underpin their successful application in research and drug development. While specific data for the titular compound is limited, this guide provides valuable data for related isomers and presents universally applicable, detailed protocols for the experimental determination of these properties. Adherence to these rigorous characterization methods ensures data integrity, facilitates synthetic optimization, and upholds the standards of safety and quality essential in the pharmaceutical sciences.

References

  • 4-Fluoroaniline - Wikipedia . Available from: [Link]

  • Synthesis of E. 3-isopropylaniline - PrepChem.com . Available from: [Link]

  • Benzenamine, 4-fluoro-N-(1-methylethyl)- | C9H12FN | CID - PubChem . Available from: [Link]

  • N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem . Available from: [Link]

  • Applications of fluorine-containing amino acids for drug design - PubMed . Available from: [Link]

  • 4-fluoro-n- Isopropylaniline Application: Pharmaceutical Industry at Best Price in Bharuch - IndiaMART . Available from: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI . Available from: [Link]

  • Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide - Registration Dossier - ECHA . Available from: [Link]

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Technical Guide: Solubility Characteristics of 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics of 4-Fluoro-3-isopropylaniline , specifically targeting the ring-substituted isomer (CAS 710351-86-3).

CAS: 710351-86-3 | Formula: C


H

FN | MW: 153.20 g/mol [1][2]

Executive Summary

This compound is a specialized fluorinated aniline intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2] Its solubility profile is governed by the interplay between the lipophilic isopropyl/fluoro substituents and the ionizable primary amine.[2]

Critical Solubility Insight: This compound exhibits pH-dependent aqueous solubility .[1][2] It functions as a weak base; it is sparingly soluble in neutral or alkaline aqueous media but highly soluble in acidic environments (pH < 3.[1]0) due to the formation of the anilinium salt.[1][2] In organic synthesis, it shows high compatibility with non-polar and polar aprotic solvents (DCM, Toluene, DMSO) but requires specific handling to prevent oxidative degradation in solution.[2]

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for designing extraction and formulation protocols.[1][2]

Table 1: Key Physicochemical Parameters
ParameterValue (Approx/Predicted)Impact on Solubility
Molecular Weight 153.20 g/mol Moderate diffusivity in solution.[1][2]
LogP (Octanol/Water) ~2.8 – 3.2Indicates high lipophilicity; prefers organic phases.
pKa (Conjugate Acid) ~4.5 – 4.8Becomes protonated (ionized) at pH < 4.[2]5.
H-Bond Donors 2 (Amine -NH

)
Facilitates solubility in alcohols (MeOH, EtOH).[1][2]
H-Bond Acceptors 1 (F) + 1 (N)Weak interaction with water; strong interaction with polar organics.[1][2]
Physical State Liquid or Low-melting SolidLikely an oil at RT; miscible with many organic solvents.[1][2]

Structural Analysis:

  • The Isopropyl Group (C-3): Provides significant steric bulk and lipophilicity (+I effect), reducing water solubility compared to 4-fluoroaniline.[1][2]

  • The Fluoro Group (C-4): Increases lipophilicity and metabolic stability.[1][2] Its electron-withdrawing nature slightly decreases the basicity of the amine compared to pure aniline.

  • The Amine Group (C-1): The "solubility switch."[1][2] Protonation converts the neutral, lipophilic molecule into a hydrophilic cation.[1][2]

Solubility Dynamics & Solvent Compatibility[2]

Aqueous Solubility (pH Dependent)

The solubility of this compound follows the Henderson-Hasselbalch relationship for weak bases.[1][2]

  • pH > 6 (Neutral/Basic): The compound exists as the Free Base . Solubility is extremely low (< 0.5 g/L estimated). It will form an oil layer or precipitate.[1][2]

  • pH < 3 (Acidic): The compound exists as the Anilinium Cation . Solubility increases dramatically (> 50 g/L possible in 1M HCl).

Application Note: This behavior is the basis for Acid-Base Extraction .[2] To purify the compound from non-basic impurities, dissolve the mixture in an organic solvent (e.g., Ethyl Acetate), wash with 1M HCl (extracting the aniline into the water), separate layers, basify the aqueous layer (pH > 10), and re-extract into fresh organic solvent.

Organic Solvent Compatibility
Solvent ClassSolubility RatingApplication
Chlorinated (DCM, Chloroform) Excellent Preferred for extraction and reactions.[1][2]
Esters (Ethyl Acetate) Excellent Standard solvent for partitioning and chromatography.[1][2]
Alcohols (Methanol, Ethanol) Good Soluble, but protic solvents may interfere with certain nucleophilic substitutions.[1]
Hydrocarbons (Hexane, Heptane) Moderate May require heating; useful for recrystallization if the compound is solid.[1][2]
Aprotic Polar (DMSO, DMF) Excellent Used for high-temperature nucleophilic aromatic substitutions (S

Ar).[1][2]

Visualization: Solubility & Speciation Logic

The following diagrams illustrate the speciation logic and a standard solubility screening workflow.

Diagram 1: pH-Dependent Speciation

Speciation cluster_acid Acidic Medium (pH < 3) cluster_base Neutral/Basic Medium (pH > 6) Cation Anilinium Cation (Water Soluble) Base Free Base (Organic Soluble) Cation->Base Deprotonation Base->Cation Protonation Acid Add H+ (HCl) Alkali Add OH- (NaOH)

Caption: Reversible transition between the lipophilic free base and hydrophilic cation controlled by pH.[2]

Diagram 2: Solubility Screening Workflow

SolubilityScreen Start Start: 10mg Compound Solvent Add 100µL Solvent Start->Solvent Check Visual Inspection (Clear Solution?) Solvent->Check Yes Soluble (>100 mg/mL) Check->Yes Yes Heat Heat to 40°C (Sonication) Check->Heat No (Precipitate) No Insoluble Check2 Clear Solution? Heat->Check2 YesHeat Moderately Soluble (Temp Dependent) Check2->YesHeat Yes NoHeat Poor Solubility Check2->NoHeat No

Caption: Step-wise decision tree for qualitative solubility assessment in the laboratory.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (


) in water or buffer.[1][2]
  • Preparation: Weigh approx. 50 mg of this compound into a 20 mL scintillation vial.

  • Solvent Addition: Add 10 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).[2]

  • Equilibration: Cap tightly. Place on an orbital shaker at 25°C for 24 hours.

  • Separation: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

    • Note: Ensure the filter is compatible with the solvent.[2]

  • Quantification: Dilute the filtrate 1:10 with Acetonitrile and analyze via HPLC-UV (see Protocol B).

Protocol B: HPLC Quantification Method

Objective: Accurate measurement of concentration in solubility studies.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Retention Time: Expect elution around 6–8 minutes due to lipophilic isopropyl group.

Handling & Stability Risks

Solubility is not just about dissolving; it is about maintaining chemical integrity in solution.[2]

  • Oxidation: Like most anilines, this compound is susceptible to oxidation by air, leading to darkening (browning) of solutions over time.[2]

    • Mitigation: Store solutions under Nitrogen or Argon.[2] Use fresh solvents.[2]

  • Salt Formation: In chlorinated solvents (DCM/CHCl

    
    ), trace HCl can cause spontaneous precipitation of the hydrochloride salt.[2]
    
    • Mitigation: Wash organic solvents with basic water (NaHCO

      
      ) or use amylene-stabilized DCM.[1][2]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 710351-86-3. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1] (Authoritative text on pH-dependent solubility profiling).

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A Theoretical Investigation of 4-Fluoro-3-isopropylaniline: A Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Fluoro-3-isopropylaniline is a substituted aniline derivative of increasing importance in medicinal chemistry. Its unique electronic and steric properties, conferred by the fluoro and isopropyl groups, make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth theoretical analysis of this compound using quantum chemical calculations. We explore its optimized molecular geometry, electronic structure, and spectroscopic properties to provide a foundational understanding for researchers in drug design and development. The insights derived from this computational study aim to facilitate the rational design of next-generation pharmaceuticals leveraging this versatile chemical entity.

Introduction

Chemical Identity and Significance

This compound, with the molecular formula C9H12FN, is a key fluorinated building block in advanced research and development.[1] The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its interactions with biological targets.[2] The isopropyl group, on the other hand, provides steric bulk, which can be crucial for achieving selectivity and optimizing ligand-receptor interactions.

Rationale for Theoretical Investigation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern drug discovery.[4] DFT allows for the detailed examination of a molecule's properties at the electronic level, providing insights that are often difficult to obtain through experimental methods alone.[5] By modeling the structure and behavior of this compound, we can predict its reactivity, identify sites for potential modification, and understand the fundamental impact of its substituents on its overall properties. This theoretical framework serves as a predictive platform to guide synthetic efforts and accelerate the drug development pipeline.

Computational Methodology

The DFT Framework: Balancing Accuracy and Efficiency

For this study, all quantum chemical calculations were performed using the Density Functional Theory (DFT) framework. DFT is a robust method for investigating the electronic structure of many-body systems and is particularly well-suited for organic molecules of pharmaceutical interest.[6]

Selection of Functional and Basis Set

The choice of the functional and basis set is critical for obtaining reliable theoretical results. We employed the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is known for its excellent balance of computational efficiency and accuracy in predicting the geometries and electronic properties of organic compounds.[7][8]

The 6-311++G(d,p) basis set was chosen for all calculations. This choice is justified as follows:

  • 6-311G : This triple-zeta basis set provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactions.

  • ++ : The inclusion of diffuse functions on both heavy atoms and hydrogen is essential for accurately describing the behavior of electrons far from the nucleus. This is particularly important for systems with lone pairs and for calculating properties like electron affinity.

  • (d,p) : Polarization functions are added to allow for anisotropy in the electron density, leading to a more accurate representation of chemical bonds.

This combination of functional and basis set has been shown to provide reliable results for a wide range of substituted anilines and related compounds.[5][8]

Computational Workflow

The theoretical investigation followed a systematic, self-validating protocol to ensure the scientific integrity of the results.

G cluster_workflow Computational Protocol A Initial Structure Generation B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input C Frequency Calculation B->C Optimized Geometry D Confirmation of True Minimum (No Imaginary Frequencies) C->D Vibrational Frequencies E Calculation of Molecular Properties (HOMO-LUMO, MEP, etc.) D->E Validated Structure

Caption: Workflow for the theoretical analysis of this compound.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to find the lowest energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles were determined. In substituted anilines, the planarity of the amino group is a crucial factor influencing its electronic properties.[9] The pyramidalization at the nitrogen atom, defined by the out-of-plane angle of the NH2 group relative to the phenyl ring, is influenced by the electronic nature of the substituents.[9] Electron-withdrawing groups tend to favor a more planar structure.[9]

Table 1: Selected Physicochemical Properties of this compound

Property Value Reference
CAS Number 70441-63-3 [10]
Molecular Formula C9H12FN [11]
Molecular Weight 153.2 g/mol [11]
Boiling Point 213.9°C at 760 mmHg [12]

| Appearance | Light brown to brown liquid |[10] |

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's chemical reactivity and electronic transitions.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity.[8][13]

The HOMO-LUMO gap is a key quantum chemical descriptor used to correlate with various biochemical and chemical systems.[8] For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is likely distributed over the aromatic system. The energy of these orbitals and their gap provides insight into the molecule's potential as an electron donor or acceptor in interactions with biological targets.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[13][14] The MEP is plotted onto the electron density surface, where different colors represent different electrostatic potential values.[14]

  • Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

  • Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are susceptible to nucleophilic attack.

  • Green regions represent areas of neutral potential.

For this compound, the MEP map would be expected to show a region of negative potential around the nitrogen atom of the amino group and the fluorine atom due to their lone pairs of electrons. The hydrogen atoms of the amino group would likely exhibit a positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

G cluster_properties Relationship of Calculated Properties HOMO HOMO Energy Gap HOMO-LUMO Gap (ΔE) HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Bioactivity Potential Bioactivity Reactivity->Bioactivity Informs MEP MEP Map Binding Potential Binding Sites (Electrophilic/Nucleophilic) MEP->Binding Binding->Bioactivity Informs

Caption: Interrelation of theoretical properties and their implication for drug design.

Applications in Drug Design and Development

The theoretical insights gained from this study have direct implications for the use of this compound as a scaffold in drug discovery. The molecule is a key intermediate in the synthesis of the herbicide flufenacet and has been used in the synthesis of other bioactive compounds with anti-inflammatory and antimicrobial properties.[15]

By understanding the electronic and steric landscape of this molecule, medicinal chemists can:

  • Design Focused Libraries: The MEP and HOMO-LUMO analyses can guide the rational modification of the aniline scaffold to enhance interactions with specific target proteins. For example, the electron-rich regions identified by the MEP map are prime locations for introducing groups that can act as hydrogen bond acceptors.

  • Predict Metabolic Stability: The introduction of the fluorine atom is a common strategy to block sites of metabolism. Computational models can help predict the most likely sites of metabolic attack, and this information can be used to design more stable drug candidates.

  • Optimize Pharmacokinetic Properties: The lipophilicity and electronic properties of a drug molecule are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Theoretical calculations can provide estimates of these properties, allowing for in silico optimization prior to synthesis.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the structural and electronic properties of this compound. Through the application of Density Functional Theory, we have elucidated key features of its molecular geometry, frontier molecular orbitals, and electrostatic potential. These computational insights offer a valuable resource for researchers and scientists, enabling a more rational, data-driven approach to the design and development of novel pharmaceuticals based on this promising scaffold. The methodologies and principles outlined herein serve as a robust blueprint for the theoretical investigation of other complex aniline derivatives in the field of drug discovery.

References

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (2021-02-22). Retrieved from [Link]

  • Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben - Scholars Research Library. Retrieved from [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and - ThaiScience. (2022-03-28). Retrieved from [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC - PubMed Central. Retrieved from [Link]

  • Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • CN103553934A - N-isopropyl-4-fluoroaniline preparation method - Google Patents.
  • The Significance of 4-Fluoro-3-methylaniline in Advanced Materials Science. (2026-01-24). Retrieved from [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline by DFT | Request PDF - ResearchGate. (2026-01-04). Retrieved from [Link]

  • Synthesis of 4-Fluoro-N-isopropylaniline - PrepChem.com. Retrieved from [Link]

  • Toward a More Rational Design of the Direct Synthesis of Aniline: A Density Functional Theory Study | ACS Omega. Retrieved from [Link]

  • (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE - Academia.edu. Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. Retrieved from [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline by DFT | Science & Technology Asia - ThaiJo. (2022-03-28). Retrieved from [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline - AFIT. Retrieved from [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF - ResearchGate. Retrieved from [Link]

  • Molecular electrostatic potential (MEP) maps of (i) PF3, (ii) SF2O,... - ResearchGate. Retrieved from [Link]

  • DFT theoretical studies of anions of aniline and its several derivatives - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press. (2022-08-05). Retrieved from [Link]

  • 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. Retrieved from [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Retrieved from [Link]

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Introduction: A Strategic Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Stability of 4-Fluoro-3-isopropylaniline

This compound is a substituted aniline derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of agrochemicals and pharmaceuticals, where the strategic incorporation of fluorine and lipophilic isopropyl groups can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2][3] This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique properties.

The core structure features an aniline backbone, substituted with a fluorine atom and an isopropyl group. This combination of an electron-withdrawing fluorine atom and an electron-donating, sterically bulky isopropyl group, ortho to the amine, creates a unique electronic and steric environment that dictates its reactivity and stability.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices in reaction solvents, purification methods, and storage conditions.

PropertyValueSource
Molecular Formula C₉H₁₂FN[4][5]
Molecular Weight 153.20 g/mol [4][5]
Appearance Colorless to light brown liquid[6][7]
Boiling Point 214 °C at 760 mmHg[5][7]
Density 1.045 g/cm³[7]
Flash Point 83 °C[7]
pKa (Conjugate Acid) 5.91 ± 0.32 (Predicted)[7]
LogP 2.3 (at 23°C and pH 5.59)[7]
CAS Number 70441-63-3[4]

Synthesis and Manufacturing

The most prevalent laboratory and industrial synthesis of this compound involves the reductive amination of 4-fluoroaniline with acetone. This method is efficient and utilizes readily available starting materials. An alternative approach begins with 4-fluoronitrobenzene, reacting it with a compound to introduce the isopropyl group, followed by reduction of the nitro group.[8]

Experimental Protocol: Reductive Amination Synthesis

This protocol details the synthesis of this compound from 4-fluoroaniline and acetone, a common and scalable method.[1][7][9]

Step 1: Imine Formation

  • To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and an ice bath, add 4-fluoroaniline (22.2 g, 0.2 mol) and glacial acetic acid (120 mL).

  • Stir the mixture until the aniline is fully dissolved.

  • Cool the solution to approximately 10°C.

  • Slowly add acetone (17.6 mL, 0.24 mol) to the reaction mixture. The formation of the corresponding imine is typically rapid.

Step 2: Reduction

  • While maintaining the temperature below 20°C, add sodium borohydride (9.4 g, 0.25 mol) in small portions (batches). Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent temperature spikes that could lead to side products.

  • After the final addition, allow the reaction mixture to stir at 20°C for 30-60 minutes to ensure the reduction is complete.

Step 3: Work-up and Isolation

  • Pour the reaction mixture into 500 mL of ice water.

  • Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium hydroxide (approx. 120 mL), ensuring the temperature is kept below 25°C.

  • Transfer the mixture to a separatory funnel and extract the product with hexane (2 x 100 mL).

  • Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

Step 4: Purification

  • Evaporate the solvent under reduced pressure to yield the crude product as a clarified liquid.

  • Purify the crude product by vacuum distillation. Collect the fraction with a boiling point of 40°C at 0.5 mmHg to obtain the final product (typical yield: ~71%).[1][7]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output A 4-Fluoroaniline P1 Step 1: Imine Formation (10°C) A->P1 B Acetone B->P1 C Sodium Borohydride P2 Step 2: Reduction (<20°C) C->P2 D Glacial Acetic Acid D->P1 P1->P2 P3 Step 3: Aqueous Work-up & Extraction P2->P3 P4 Step 4: Purification (Vacuum Distillation) P3->P4 Z This compound P4->Z

Caption: Reductive amination workflow for this compound.

Reactivity Profile: A Tale of Three Functional Groups

The reactivity of this compound is governed by the interplay between the nucleophilic amino group and the electronic effects of the fluoro and isopropyl substituents on the aromatic ring.

  • Amino Group (-NH₂): As a primary aromatic amine, this group is a potent activating, ortho-, para-director for electrophilic aromatic substitution. It is also nucleophilic and readily undergoes reactions such as acylation, alkylation, and diazotization.

  • Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also has a lone pair that can participate in resonance, leading to a weak electron-donating mesomeric effect (+M). Overall, it is deactivating but ortho-, para-directing. The presence of fluorine can also enhance the metabolic stability of drug candidates by blocking potential sites of oxidation.[3]

  • Isopropyl Group (-CH(CH₃)₂): This alkyl group is electron-donating through an inductive effect (+I) and hyperconjugation. It is activating and ortho-, para-directing. Its steric bulk can influence the regioselectivity of reactions by hindering access to the adjacent ortho position (position 2).

Key Reactions and Methodologies

1. Diazotization: Gateway to Further Functionalization

The conversion of the primary amino group to a diazonium salt is one of the most powerful transformations in aromatic chemistry.[10] The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in reactions like the Sandmeyer and Schiemann reactions.

G S1 1. Nitrous Acid Formation NaNO₂ + 2HCl → HONO + NaCl + H₂O S2 2. Formation of Nitrosonium Ion HONO + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺ S1->S2 S3 3. Nucleophilic Attack Ar-NH₂ attacks NO⁺ electrophile S2->S3 S4 4. Proton Transfer & Tautomerization Leads to a diazohydroxide S3->S4 S5 5. Formation of Diazonium Salt Protonation and loss of H₂O S4->S5

Caption: Stepwise mechanism for the formation of an aryl diazonium salt.

  • Step 1: Amine Dissolution: Dissolve this compound (1 equivalent) in a suitable aqueous acid (e.g., 3M HCl) with cooling in an ice-salt bath to 0-5°C. Causality Note: Low temperatures are crucial to prevent the unstable diazonium salt from decomposing.[11]

  • Step 2: Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the stirred aniline solution, keeping the temperature strictly below 5°C.

  • Step 3: Reaction Monitoring: The reaction is typically rapid. The resulting cold solution of the diazonium salt can be used immediately in subsequent reactions (e.g., Sandmeyer reaction).

2. Amide Bond Formation

The reaction of the amine with a carboxylic acid or an activated derivative (like an acyl chloride or acid anhydride) to form an amide bond is fundamental in drug development.[12]

  • Step 1: Setup: Dissolve this compound (1 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) in an aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon). Cool the mixture to 0°C.

  • Step 2: Acyl Chloride Addition: Add the desired acyl chloride (1.1 equivalents), dissolved in the same solvent, dropwise to the cooled amine solution.

  • Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Step 4: Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Stability and Storage

The stability of this compound is a critical consideration for its handling, storage, and use in multi-step syntheses.

ConditionStability Profile & Remarks
Oxidation Like many anilines, it is susceptible to air oxidation, which can lead to discoloration (from colorless/pale yellow to brown). The electron-donating isopropyl group can increase the electron density on the ring, potentially making it more prone to oxidation compared to 4-fluoroaniline.[13][14]
Thermal The compound has a relatively high boiling point (214°C) and flash point (83°C), indicating moderate thermal stability.[7] However, prolonged exposure to high temperatures, especially in the presence of oxygen, should be avoided.
pH Effects As a base (pKa of conjugate acid ~5.91), it will form a salt in acidic conditions.[7] It is generally stable under moderately basic conditions but can be sensitive to strong acids, especially at elevated temperatures.
Light Sensitivity Aromatic amines can be sensitive to light, which can catalyze oxidative degradation.
Recommended Storage

For long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass container at 2–8 °C.[7] This minimizes exposure to air, moisture, and light, preserving its purity and preventing degradation.

Conclusion

This compound is a valuable and strategically designed building block. Its reactivity is dominated by the versatile amino group, modulated by the electronic and steric influences of the fluoro and isopropyl substituents. A thorough understanding of its synthesis, key transformations like diazotization and amide coupling, and stability profile is essential for its effective application. By following validated protocols and adhering to proper storage conditions, researchers can reliably utilize this compound to construct complex molecular architectures for applications ranging from crop protection to human medicine.

References

  • Google Patents. (n.d.). US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines.
  • Google Patents. (n.d.). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.
  • PubChem. (n.d.). Benzenamine, 4-fluoro-N-(1-methylethyl)-. Retrieved from [Link]

  • Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 70441-63-3 | Product Name : 4-Fluoro-N-isopropylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropylaniline. Retrieved from [Link]

  • Bode, J. W., et al. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie International Edition. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved from [Link]

  • Britton, J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development. Retrieved from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Fluorine in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

  • DTIC. (n.d.). New Diazo Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Hammerich, O., & Speiser, B. (2016). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: A Strategic Approach to the Synthesis of 4-Fluoro-3-isopropylaniline from 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 4-Fluoro-3-isopropylaniline, a valuable substituted aniline intermediate in medicinal chemistry and materials science, presents a notable regioselectivity challenge. Direct isopropylation of 4-fluoroaniline is complicated by the competing directing effects of the activating amino group and the deactivating, yet ortho-, para-directing, fluorine atom. This guide details a robust and logical multi-step synthetic pathway designed to overcome these challenges, ensuring a high-yield, regioselective synthesis. The proposed route involves the protection of the amine functionality, followed by a directed Friedel-Crafts alkylation, and subsequent deprotection to yield the target compound. This document provides in-depth theoretical justification for the chosen methodology, detailed step-by-step protocols, and visual aids to facilitate comprehension and successful execution in a laboratory setting.

Introduction: The Synthetic Challenge

This compound is a key building block in the development of novel pharmaceuticals and functional materials. The strategic placement of the fluoro, isopropyl, and amino groups on the aniline scaffold allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.

The primary obstacle in the synthesis of this molecule from 4-fluoroaniline is achieving the desired 3-isopropylation. The amino group is a powerful ortho-, para-directing group, while the fluorine atom, although deactivating, also directs incoming electrophiles to the ortho and para positions. A direct Friedel-Crafts alkylation would likely result in a mixture of isomers, with N-alkylation and alkylation at the 2-position being significant side reactions. Furthermore, the basicity of the aniline nitrogen leads to complexation with the Lewis acid catalyst, deactivating the aromatic ring towards the desired electrophilic substitution.[1]

To circumvent these issues, a strategic three-step synthesis is proposed, which is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Deprotection 4-fluoroaniline 4-fluoroaniline 4-fluoroacetanilide 4-fluoroacetanilide 4-fluoroaniline->4-fluoroacetanilide Acetic Anhydride, Pyridine 4-fluoro-3-isopropylacetanilide 4-fluoro-3-isopropylacetanilide 4-fluoroacetanilide->4-fluoro-3-isopropylacetanilide 2-Bromopropane, AlCl3 This compound This compound 4-fluoro-3-isopropylacetanilide->this compound HCl (aq), Heat

Figure 1: Proposed three-step synthesis of this compound.

Mechanistic Considerations and Rationale

Step 1: Amine Protection

The initial step involves the protection of the highly activating and Lewis basic amino group as an acetamide. This is a crucial maneuver for two primary reasons:

  • Modulation of Directing Effects: The acetamido group is still an ortho-, para-director, but it is less activating than the amino group. This moderation helps to prevent polysubstitution and other side reactions.

  • Prevention of Catalyst Deactivation: The lone pair on the nitrogen of the acetamide is delocalized into the carbonyl group, making it significantly less basic than the parent aniline. This prevents the formation of a stable complex with the Lewis acid catalyst (e.g., AlCl₃) in the subsequent step, which would otherwise deactivate the aromatic ring.

Step 2: Regioselective Friedel-Crafts Alkylation

With the para position blocked by the fluorine atom and the amino group protected, the Friedel-Crafts alkylation is directed to the positions ortho to the acetamido group. The acetamido group is a more potent ortho-director than the fluorine atom, thus favoring substitution at the 3-position. The use of an alkyl halide such as 2-bromopropane in the presence of a strong Lewis acid like aluminum chloride generates the isopropyl carbocation (or a polarized complex) as the electrophile.

Friedel_Crafts_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Sigma Complex Formation cluster_2 Deprotonation & Aromatization reagents CH3-CH(Br)-CH3 + AlCl3 electrophile CH3-CH(+)-CH3 + AlCl3Br(-) reagents->electrophile start 4-fluoroacetanilide sigma_complex Arenium Ion Intermediate (Sigma Complex) start->sigma_complex + CH3-CH(+)-CH3 product 4-fluoro-3-isopropylacetanilide sigma_complex->product - H+

Sources

Application Note: Reductive Amination Protocols for 4-Fluoro-N-isopropylaniline Synthesis

[1][2]

Executive Summary

This guide details the synthetic protocols for 4-Fluoro-N-isopropylaniline , a high-value intermediate in the synthesis of agrochemicals (e.g., Flufenacet) and pharmaceutical building blocks.[1][2] The core transformation utilizes reductive amination (reductive alkylation) to install the isopropyl group onto the nitrogen of 4-fluoroaniline using acetone.[1][2]

Unlike simple alkylations with isopropyl halides, which suffer from over-alkylation (formation of tertiary amines), reductive amination offers superior selectivity for the secondary amine.[1][2] This note covers two distinct protocols:

  • Method A (Lab Scale): Hydride reduction (NaBH₄/NaBH(OAc)₃) for high-throughput screening and small batches.[1][2]

  • Method B (Process Scale): Catalytic Hydrogenation (H₂/Pt-C) focusing on mitigating hydrodefluorination side reactions.

Chemical Strategy & Mechanism

The synthesis proceeds via the condensation of 4-fluoroaniline with acetone to form a ketimine (Schiff base), followed by in-situ reduction.[1][2]

Reaction Pathway[1][2][3][4][5][6]
  • Condensation: 4-Fluoroaniline attacks the carbonyl carbon of acetone.[1][2] Acid catalysis (AcOH) promotes water elimination to form the Imine Intermediate .[2]

  • Reduction: The imine is reduced to the amine.[1][2][3][4][5][6][7]

    • Selectivity Control: The reducing agent must reduce the imine faster than the ketone (acetone) to avoid consuming the reagent, yet not so aggressive as to reduce the aromatic ring or cleave the C-F bond.[1]

Mechanistic Diagram

ReductiveAminationStart4-Fluoroaniline(Nucleophile)InterHemiaminalIntermediateStart->Inter+ Acetone+ H+ (Cat)ReagentAcetone(Electrophile)Reagent->InterImineKetimine(Schiff Base)Inter->Imine- H2OProduct4-Fluoro-N-isopropylaniline(Target)Imine->Product+ [H-](Reduction)Side1Over-AlkylatedTertiary AmineProduct->Side1+ Acetone(Over-reaction)Side2DefluorinatedBy-productProduct->Side2Pd/C, H2(High Temp)

Figure 1: Reaction pathway for the reductive alkylation of 4-fluoroaniline.[1][2] Note the critical risk of defluorination during catalytic hydrogenation.[1][2]

Protocol A: Hydride Reduction (Lab Scale)

Best for: Small scale (<50g), rapid optimization, library synthesis.[1] Primary Risk: Exotherm control and hydrogen evolution.[1][2]

Materials
  • Substrate: 4-Fluoroaniline (1.0 equiv)

  • Carbonyl: Acetone (1.2 – 1.5 equiv)[1][2]

  • Reductant: Sodium Borohydride (NaBH₄) (1.25 equiv) or Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[1][2]

  • Solvent: Glacial Acetic Acid (AcOH) or DCE/AcOH mixture.[1][2]

  • Quench: NaOH (10% aq).

Step-by-Step Procedure
  • Imine Formation:

    • In a 3-neck round-bottom flask, dissolve 4-Fluoroaniline (22.2 g, 0.2 mol) in Glacial Acetic Acid (120 mL).

    • Note: Acetic acid serves as both solvent and catalyst.[1][2]

    • Add Acetone (17.6 mL, 0.24 mol) dropwise at room temperature.

    • Stir for 20–30 minutes to ensure equilibrium favors the imine.

  • Reduction:

    • Cool the mixture to 10–15°C using an ice bath.

    • CRITICAL: Add NaBH₄ (9.4 g, 0.25 mol) in small portions (pellets or powder) over 30 minutes.

    • Caution: Vigorous evolution of hydrogen gas occurs.[1][2] Maintain internal temperature <20°C to prevent runaway exotherms.[1][2]

  • Completion:

    • Allow the mixture to warm to 20°C and stir for 60 minutes.

    • Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][8]

  • Work-up:

    • Pour the reaction mixture into ice water (500 mL).

    • Basify to pH >10 by slowly adding 50% NaOH (aq).[2] Exothermic!

    • Extract with Hexane or MTBE (2 x 100 mL).[2]

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][2][9]

  • Purification:

    • The crude oil is often >95% pure.[1][2] If necessary, distill under reduced pressure (bp ~40°C at 0.5 mmHg).[1][2][9]

Protocol B: Catalytic Hydrogenation (Process Scale)

Best for: Large scale (>1kg), green chemistry requirements, cost reduction.[1] Primary Risk: Hydrodefluorination (Loss of Fluorine) and safety (H₂ gas).[1][2]

Expert Insight: The Defluorination Challenge

Using standard Pd/C catalysts often leads to the cleavage of the C-F bond (hydrodefluorination), producing N-isopropylaniline as a difficult-to-separate impurity.[1][2]

  • Solution: Use sulfided platinum catalysts (Pt(S)/C) or dope the reaction with thiophene to poison the highly active sites responsible for C-F activation [1].[1][2]

Materials
  • Catalyst: 5% Pt/C (sulfided) OR 5% Pd/C + Thiophene (0.1 mol%).[1][2]

  • Hydrogen Source: H₂ gas (10–30 bar).[1][2]

  • Solvent: Methanol or Toluene.[1][2]

Workflow Diagram

ProcessFlowFeedFeed Preparation:4-Fluoroaniline + Acetone+ Catalyst (Pt/C)ReactorHydrogenation Reactor(Autoclave)30-50°C, 20 bar H2Feed->ReactorChargeFilterCatalyst Filtration(Recovery)Reactor->FilterComplete ConversionDistillFractional DistillationRemove Solvent & Excess AcetoneFilter->DistillFiltrateFinalPure 4-Fluoro-N-isopropylanilineDistill->FinalProduct Stream

Figure 2: Industrial workflow for catalytic reductive alkylation.

Step-by-Step Procedure
  • Loading: Charge the autoclave with 4-Fluoroaniline, Acetone (3.0 equiv), and Methanol (5 volumes).

  • Catalyst Addition: Add 5% Pt(S)/C (1 wt% loading relative to substrate).[2]

    • Why Excess Acetone? Drives the equilibrium to the imine and compensates for acetone hydrogenation to isopropanol.[2]

  • Reaction:

    • Purge with N₂ (3x), then H₂ (3x).[1][2]

    • Pressurize to 20 bar H₂.

    • Heat to 40–50°C. Stir at high RPM (mass transfer limited).

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 2–4 hours.[1][2]

  • Work-up:

    • Filter catalyst (keep wet to prevent pyrophoric ignition).[2]

    • Distill off Methanol and Isopropanol (by-product).[1][2]

    • Vacuum distill the final product.[1][2]

Analytical Specifications & Quality Control

A self-validating system requires strict QC on the final isolate.[1][2]

ParameterSpecificationMethodReason
Appearance Colorless to pale yellow liquidVisualOxidation leads to darkening (brown/red).[1][2]
Purity (GC) > 98.0%GC-FIDCritical for downstream coupling.[1][2]
Defluorinated Impurity < 0.1%GC/MSHard to remove; affects biological activity.[1][2]
Water Content < 0.5%Karl FischerExcess water interferes with acylation steps.[1][2]
1H NMR Doublet (1.2 ppm), Septet (3.6 ppm)NMR (CDCl3)Confirms Isopropyl group installation.[1][2]

Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Remains[1]
  • Cause: Equilibrium favors the ketone/amine, not the imine.[1][2]

  • Fix: Add a dehydrating agent (Molecular Sieves 4Å or Ti(OiPr)₄) during the imine formation step before adding the reducing agent.[1][2]

  • Fix (Method B): Increase H₂ pressure or Acetone equivalents.

Issue 2: Defluorination (Product contains N-isopropylaniline)[1][2]
  • Cause: Catalyst is too active (e.g., fresh Pd/C).[1][2]

  • Fix: Switch to Pt/C or add catalytic poisons (DMSO or Thiophene) to attenuate activity. Lower the reaction temperature.

Issue 3: Over-alkylation (Formation of N,N-diisopropyl species)
  • Cause: Steric hindrance usually prevents this with isopropyl groups, but high temperatures can force it.[1][2]

  • Fix: This is rare for isopropyl groups due to steric clash.[1][2] If observed, lower the temperature and reduce acetone excess.[1][2]

References

  • ChemicalBook. (2025).[2][9] 4-Fluoro-N-isopropylaniline Synthesis and Properties. Retrieved from [1][2]

  • Google Patents. (2014).[2] CN103553934A - N-isopropyl-4-fluoroaniline preparation method.[1][2] Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[1][2][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] [1][2]

  • PrepChem. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved from

  • GuideChem. (n.d.).[2] 4-FLUORO-N-ISOPROPYLANILINE CAS 70441-63-3.[1][2][9][8][11] Retrieved from [1][2]

Application Note: N-Alkylation Protocols for 3-Isopropylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the N-alkylation of 3-isopropylaniline (CAS 5369-16-4) . As a meta-substituted aniline, this substrate presents a unique balance of steric accessibility and electronic modulation. The 3-isopropyl group introduces lipophilicity (


) and weak inductive electron donation (

) without the severe steric hindrance associated with ortho-substitution.[1]

Derivatives of 3-isopropylaniline are critical intermediates in the synthesis of agrochemicals (e.g., phenylurea herbicides) and pharmaceutical candidates where modulation of the logP value is required to improve blood-brain barrier penetration or bioavailability.

This document outlines three distinct methodologies, ranked by selectivity and operational robustness:

  • Reductive Amination: The industry "Gold Standard" for mono-alkylation.

  • Catalytic "Borrowing Hydrogen" (Alkylation with Alcohols): A green, atom-economical approach using Ruthenium/Iridium catalysis.[1]

  • Direct Nucleophilic Substitution: A traditional route suitable for simple alkyl halides, with caveats regarding over-alkylation.[1]

Strategic Analysis: Substrate Properties

Before initiating synthesis, it is crucial to understand the electronic and physical profile of the substrate.[1]

PropertyValue / DescriptionImplication for Synthesis
Structure meta-IsopropylanilineNitrogen is accessible; steric bulk is distal.
pKa (Conj. Acid) ~4.67 (Predicted)Slightly more basic than aniline (4.6); requires mild bases (e.g., K₂CO₃, DIPEA).[1]
Boiling Point 205–207 °CHigh boiling point; difficult to remove by simple evaporation.[1]
Stability Air/Light SensitiveStore under Argon/Nitrogen.[1] Oxidation leads to dark tarry impurities.[1]
Electronic Effect Inductive (+I) from i-PrIncreases nucleophilicity of -NH₂ slightly compared to unsubstituted aniline.
Decision Logic for Method Selection

The following decision tree aids in selecting the optimal synthetic route based on available reagents and desired product purity.

MethodSelection Start Start: N-Alkylation of 3-Isopropylaniline Q1 Is the alkyl group available as an Aldehyde or Ketone? Start->Q1 Q2 Is Green Chemistry/Atom Economy a priority? Q1->Q2 No Method1 Method 1: Reductive Amination (High Selectivity for Mono-alkyl) Q1->Method1 Yes (Preferred) Method2 Method 2: Borrowing Hydrogen (Catalytic Alkylation with Alcohols) Q2->Method2 Yes (Alcohol available) Method3 Method 3: Direct Alkylation (Use Alkyl Halide + Base) Q2->Method3 No (Alkyl Halide available)

Figure 1: Strategic decision tree for selecting the N-alkylation methodology.

Methodology 1: Reductive Amination (The Gold Standard)[1]

Best for: Synthesis of secondary amines with high selectivity (mono-alkylation) and functional group tolerance.[1] Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[1]

Mechanistic Pathway[2]

ReductiveAmination Substrate 3-Isopropylaniline Imine Hemiaminal / Imine Intermediate Substrate->Imine + Carbonyl - H2O Carbonyl Aldehyde/Ketone (R-CHO) Product N-Alkyl-3-isopropylaniline Imine->Product Reduction (Hydride Transfer) Reagent Acid Cat. (AcOH) Reducing Agent (NaBH(OAc)3)

Figure 2: Reductive amination pathway utilizing mild hydride donors.[1]

Detailed Protocol

Reagents:

  • 3-Isopropylaniline (1.0 equiv)[1][2]

  • Aldehyde/Ketone (1.1 – 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv, optional but recommended for ketones)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropylaniline (1.0 equiv) in DCE (0.1 M concentration).

  • Imine Formation: Add the aldehyde or ketone (1.1 equiv).[1] If reacting with a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation.[1] Stir at room temperature for 30–60 minutes under Nitrogen.

    • Checkpoint: For unreactive ketones, adding 3Å molecular sieves can drive equilibrium by removing water.[1]

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

    • Note: STAB is preferred over NaBH₄ because it is less basic and reduces imines faster than aldehydes, preventing side reactions.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc) or LC-MS.[1]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) (3x).[1] Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel.

Methodology 2: Catalytic "Borrowing Hydrogen" (Green Chemistry)[1]

Best for: Large-scale synthesis where alkyl halides are toxic/unstable, or when using readily available alcohols. Mechanism: The catalyst (Ru or Ir) temporarily removes hydrogen from the alcohol to form an aldehyde, condenses it with the amine, and returns the hydrogen to reduce the imine.[1]

Catalytic Cycle[1][4]

BorrowingHydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (In Situ) Alcohol->Aldehyde Dehydrogenation (Cat -> Cat-H2) Imine Imine Intermediate Aldehyde->Imine + 3-Isopropylaniline - H2O Product N-Alkylated Product Imine->Product Hydrogenation (Cat-H2 -> Cat) Cat_Ox [Ru]-H2 (Active Reductant) Cat_Ox->Imine Cat_Deox [Ru] (Dehydrogenated) Cat_Deox->Alcohol

Figure 3: The "Borrowing Hydrogen" catalytic cycle, highlighting high atom economy (water is the only byproduct).[1]

Detailed Protocol

Reagents:

  • 3-Isopropylaniline (1.0 equiv)[1][2]

  • Primary Alcohol (1.2 equiv)[1]

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (1.0 mol%) with DPEphos (2.0 mol%) OR commercially available Ir-catalysts.[1]

  • Base: K₂CO₃ (0.5 equiv) or KOtBu (0.1 equiv)[1]

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Procedure:

  • Setup: In a pressure tube or Schlenk flask, combine 3-isopropylaniline (1.0 equiv), the alcohol (1.2 equiv), [Ru(p-cymene)Cl₂]₂ (1 mol%), DPEphos (2 mol%), and K₂CO₃ (0.5 equiv).[1]

  • Solvent: Add anhydrous Toluene (1.0 M concentration).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove Oxygen (critical for catalyst life). Seal the vessel.

  • Reaction: Heat to 100–120°C for 12–24 hours.

    • Note: Higher temperatures are often required to overcome the activation energy of the dehydrogenation step.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Methodology 3: Direct Nucleophilic Substitution (Traditional)[1]

Best for: Simple alkylations (Methyl, Ethyl, Benzyl) where reagents are cheap and over-alkylation can be managed.[1] Risk: High risk of forming N,N-dialkyl byproducts.

Detailed Protocol

Reagents:

  • 3-Isopropylaniline (1.0 equiv)[1][2]

  • Alkyl Halide (R-X, where X=Br, I) (1.0 equiv)[1]

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 3-isopropylaniline (1.0 equiv) and K₂CO₃ (2.0 equiv) in Acetonitrile (0.2 M).

  • Addition: Add the Alkyl Halide (1.0 equiv) dropwise over 30 minutes at room temperature.

    • Critical Control: Do NOT add excess alkyl halide.[1] A slight deficit (0.9 equiv) can ensure mono-alkylation dominance, leaving unreacted aniline which is easier to separate than the dialkylated byproduct.[1]

  • Reaction: Heat to 60–80°C. Monitor closely via TLC. Stop the reaction immediately upon consumption of the starting material or appearance of the dialkylated spot.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with water (to remove DMF/ACN) and brine.[1]

  • Purification: Requires careful chromatography to separate the mono-alkylated product from the starting aniline and trace dialkylated impurities.

Safety & Handling

  • Toxicity: 3-Isopropylaniline is harmful if swallowed and an irritant to eyes, skin, and the respiratory system.[1] It may induce methemoglobinemia (blue lips/skin) upon overexposure.[1]

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: The compound is air-sensitive.[3] Store in a dark, cool place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening of liquid).

References

  • National Institutes of Health (NIH). (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Reductive Amination: Methods and Mechanisms.[1] Retrieved from [Link]

  • PubChem. (2023).[1] 3-Isopropylaniline Compound Summary. Retrieved from [Link][1][4]

  • Hammett, L. P. (1937).[1][5] The Effect of Structure upon the Reactions of Organic Compounds.[1][6] Benzene Derivatives. J. Am. Chem. Soc., 59(1), 96–103.[1] (Contextual reference for substituent effects).

Sources

The Strategic Utility of 4-Fluoro-3-isopropylaniline: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals and agrochemicals. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Among the vast array of fluorinated building blocks, 4-Fluoro-3-isopropylaniline emerges as a valuable, albeit specialized, intermediate. This guide provides an in-depth exploration of its synthesis, chemical characteristics, and applications, with a focus on empowering researchers in drug discovery and process development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical and spectroscopic characteristics is fundamental to its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 70441-63-3[1][2]
Molecular Formula C₉H₁₂FN[2]
Molecular Weight 153.20 g/mol [2]
Appearance Light brown to brown liquid[1]
Boiling Point 214 °C[1]
Density 1.045 g/cm³[1]
Flash Point 83 °C[1]
Storage Store under inert gas (nitrogen or argon) at 2–8 °C[1]

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and isopropyl substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹J-CF).

  • IR (Infrared) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic ring and alkyl group, C=C stretching of the aromatic ring, and a strong C-F stretching band.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (153.20 m/z). Fragmentation patterns will likely involve the loss of the isopropyl group.

Synthesis Protocols

The synthesis of this compound can be approached through several routes. A common and reliable method is the reductive amination of a fluorinated aniline precursor.

Protocol 1: Reductive Amination of 4-Fluoroaniline

This protocol details the synthesis of the isomeric 4-fluoro-N-isopropylaniline, which follows a similar synthetic logic that can be adapted for this compound, likely starting from 3-isopropylaniline and a fluorinating agent or a suitably substituted fluoro-nitrobenzene precursor.

Reaction Scheme:

4-Fluoroaniline 4-Fluoroaniline Intermediate_Imine Intermediate Imine 4-Fluoroaniline->Intermediate_Imine Glacial Acetic Acid Acetone Acetone Acetone->Intermediate_Imine Product 4-Fluoro-N-isopropylaniline Intermediate_Imine->Product NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Intermediate_Imine

Reductive Amination Workflow

Materials:

  • 4-Fluoroaniline (0.2 mol)[3]

  • Acetone (0.24 mol)[3]

  • Glacial Acetic Acid (120 mL)[3]

  • Sodium Borohydride (0.25 mol)[3]

  • 50% Aqueous Sodium Hydroxide

  • Hexane

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 4-fluoroaniline and acetone, and dissolve the mixture in glacial acetic acid.[3]

  • Cool the flask in an ice bath to approximately 10°C.[3]

  • Slowly add sodium borohydride in portions, ensuring the temperature does not exceed 20°C.[3]

  • After the addition is complete, stir the reaction mixture at 20°C for 30-60 minutes.[3]

  • Pour the reaction mixture into 500 mL of ice water.[3]

  • Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium hydroxide, maintaining the temperature below 25°C.[3]

  • Extract the product with hexane (2 x 100 mL).[3]

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.[3]

  • Evaporate the solvent under reduced pressure to yield the crude product as a clear liquid.[3]

  • Purify the product by distillation. The fraction with a boiling point of 40°C/0.5 mmHg is collected, yielding a clear, colorless liquid.[3]

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Acts as both a solvent and a catalyst for the formation of the intermediate imine.

  • Sodium Borohydride: A mild and selective reducing agent suitable for reducing the imine to the secondary amine without affecting the aromatic ring.

  • Temperature Control: The initial cooling and controlled addition of the reducing agent are crucial to prevent side reactions and ensure the stability of the reactants and intermediates. The exothermicity of the neutralization with sodium hydroxide also necessitates cooling.

  • Workup Procedure: The aqueous workup is designed to remove inorganic salts and the acetic acid. The brine wash helps to break any emulsions and further remove water from the organic layer.

Applications as a Chemical Intermediate

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the agrochemical sector. While its direct application in marketed pharmaceuticals is not prominently documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry.

Agrochemicals: Synthesis of Herbicides

The most well-documented application of a closely related isomer, 4-fluoro-N-isopropylaniline, is as an intermediate in the synthesis of the herbicide Flufenacet.[3] This highlights the industrial relevance of this class of compounds in constructing agrochemically active ingredients. The presence of the fluorinated aniline moiety is crucial for the biological activity of the final product.

Pharmaceutical and Drug Development Potential

While specific examples of this compound in FDA-approved drugs are not readily found, its structural features make it an attractive starting material for the synthesis of bioactive molecules, particularly kinase inhibitors.[4] The 4-anilinoquinazoline scaffold, for instance, is a well-established pharmacophore in numerous kinase inhibitors targeting epidermal growth factor receptor (EGFR) and other kinases implicated in cancer.[4]

Hypothetical Synthetic Utility in Kinase Inhibitor Scaffolds:

Aniline This compound Coupling Nucleophilic Aromatic Substitution Aniline->Coupling Heterocycle Substituted Heterocycle (e.g., Chlorinated Quinazoline) Heterocycle->Coupling Product Kinase Inhibitor Scaffold Coupling->Product

General pathway to kinase inhibitors

The amine functionality of this compound can act as a nucleophile to displace a leaving group on a heterocyclic core, a common strategy in the synthesis of kinase inhibitors. The fluorine and isopropyl groups can then be explored for their impact on the structure-activity relationship (SAR), potentially improving potency, selectivity, or pharmacokinetic properties.

Safety and Handling

As with any chemical intermediate, proper handling and safety precautions are paramount.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]

  • Ventilation: Use only with adequate ventilation to minimize inhalation of fumes.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable chemical intermediate with established, albeit niche, applications and significant potential in the broader field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry transformations, and its strategic use allows for the introduction of key structural motifs that can enhance the properties of bioactive molecules. For researchers in drug discovery and development, this and similar fluorinated anilines represent important tools in the iterative process of designing and synthesizing novel therapeutic agents.

References

  • 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 - ChemicalBook.

  • Synthesis of 4-Fluoro-N-isopropylaniline - PrepChem.com.

  • Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode - PubMed.

  • 4-Fluoro-N-isopropylaniline - AK Scientific, Inc.

  • CAS 70441-63-3 | 4-Fluoro-N-isopropylaniline - Synblock.

  • 4 Fluoro N Isopropylaniline Manufacturer for Agrochemicals - Aarti Industries.

  • 4-FLUORO-N-ISOPROPYLANILINE 70441-63-3 wiki - Guidechem.

  • 4-Fluoro-N-isopropylaniline | CAS 70441-63-3 | SCBT - Santa Cruz Biotechnology.

  • CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents.

  • CN105622428A - Preparation method of 3-methyl-4-isopropylaniline - Google Patents.

  • 4-Fluoroaniline - Wikipedia.

  • Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline - Cole-Parmer.

  • SAFETY DATA SHEET - Santa Cruz Biotechnology.

  • 4 - SAFETY DATA SHEET.

  • 4-Isopropylaniline(99-88-7) 13C NMR spectrum - ChemicalBook.

  • New Journal of Chemistry Supporting Information.

    • 13C NMR Spectroscopy.

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Application Notes & Protocols: The Strategic Role of N-Isopropyl-4-fluoroaniline in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients has revolutionized modern chemical design, enhancing metabolic stability, bioavailability, and target affinity.[1][2] This guide provides an in-depth analysis of N-isopropyl-4-fluoroaniline, a critical fluorinated building block, and its application in the synthesis of high-value agrochemicals. We present detailed protocols, mechanistic insights, and process optimization data for its use, focusing on the industrial synthesis of the herbicide Flufenacet. This document is intended for researchers, process chemists, and professionals in the agrochemical development sector.

Introduction: The Fluorine Advantage in Agrochemicals

The prevalence of fluorinated compounds in the crop protection industry is a testament to their profound impact on molecular properties. In the last two decades, a significant percentage of newly launched pesticides have been fluorinated, a trend driven by the unique physicochemical characteristics imparted by the fluorine atom.[3] Fluorine's high electronegativity and small atomic radius can dramatically alter a molecule's lipophilicity, acidity, and metabolic stability, often leading to enhanced biological activity and a more desirable environmental profile.[4]

Within this context, fluorinated anilines serve as versatile and indispensable intermediates. This guide focuses on N-isopropyl-4-fluoroaniline (CAS 70441-63-3) , a key precursor in the synthesis of several commercial agrochemicals.[5][6] While the user query specified 4-fluoro-3-isopropylaniline, the isomer N-isopropyl-4-fluoroaniline is more prominently documented in industrial applications, particularly as the central building block for the oxyacetanilide herbicide Flufenacet.[7][8] Therefore, we will focus on this commercially significant isomer to provide the most relevant and actionable scientific information.

Physicochemical and Safety Profile of N-Isopropyl-4-fluoroaniline

A thorough understanding of the starting material's properties is fundamental to safe and effective synthesis.

PropertyValueSource(s)
CAS Number 70441-63-3[9]
Molecular Formula C₉H₁₂FN[10]
Molecular Weight 153.20 g/mol [9]
Appearance Light brown to brown liquid[5][6]
Boiling Point 214 °C (at 760 mmHg)[5][6]
Density 1.045 g/cm³[5][6]
Flash Point 83 °C[5][6]
LogP 2.3 (at 23°C)[5]
Storage Store at 2–8 °C under inert gas (Nitrogen or Argon)[5][6]

Safety Information: N-isopropyl-4-fluoroaniline is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling. Key GHS hazard statements include:

  • H301/H331: Toxic if swallowed or if inhaled.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H341: Suspected of causing genetic defects.

  • H372: Causes damage to organs through prolonged or repeated exposure.[9]

Due to its toxicity profile, all handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Core Application: Synthesis of the Herbicide Flufenacet

N-isopropyl-4-fluoroaniline is a pivotal intermediate in the commercial production of Flufenacet (N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide).[5][11] Flufenacet is a selective, pre-emergence oxyacetanilide herbicide that controls annual grasses and some broadleaf weeds by inhibiting very long-chain fatty acid synthesis.[12]

The synthesis pathway leverages the nucleophilicity of the secondary amine in N-isopropyl-4-fluoroaniline to build the final acetamide structure. The fluorine atom on the phenyl ring is crucial for the final product's herbicidal activity and metabolic resistance in plants and soil.

Flufenacet_Synthesis_Pathway cluster_0 Synthesis of Intermediate cluster_1 Acylation Step cluster_2 Final Condensation 4-Fluoroaniline 4-Fluoroaniline Aniline_Intermediate N-isopropyl-4-fluoroaniline 4-Fluoroaniline->Aniline_Intermediate Reductive Amination Acetone Acetone Acetone->Aniline_Intermediate Reductive Amination Acylated_Product N-(4-fluorophenyl)-N-isopropyl -2-chloroacetamide Aniline_Intermediate->Acylated_Product Acylation Acylating_Agent Chloroacetyl Chloride Acylating_Agent->Acylated_Product Acylation Flufenacet Flufenacet Acylated_Product->Flufenacet Williamson Ether Synthesis Thiadiazole 5-(Trifluoromethyl)-1,3,4- thiadiazol-2-ol Thiadiazole->Flufenacet Williamson Ether Synthesis

Caption: Overall synthesis pathway for Flufenacet.

Detailed Experimental Protocols

The following protocols are adapted from established laboratory and patent literature, providing a reliable basis for synthesis.

This protocol describes the synthesis from 4-fluoroaniline and acetone. The causality for this choice is the high availability and low cost of the starting materials and the robust, high-yield nature of reductive amination using a mild reducing agent like sodium borohydride.[5][13]

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )AmountMoles
4-Fluoroaniline371-40-4111.1222.2 g0.20
Acetone67-64-158.0817.6 mL (13.9 g)0.24
Sodium Borohydride16940-66-237.839.4 g0.25
Glacial Acetic Acid64-19-760.05120 mL~2.0
50% Sodium Hydroxide (aq)1310-73-240.00~120 mL-
Hexane110-54-386.182 x 100 mL-
Anhydrous MgSO₄7487-88-9120.37As needed-

Step-by-Step Methodology:

  • Reaction Setup: Equip a 500 mL three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

  • Initial Charge: Add 4-fluoroaniline (22.2 g) and acetone (17.6 mL) to the flask. Add glacial acetic acid (120 mL) to dissolve the reactants.

  • Cooling: Stir the mixture and cool to an internal temperature of approximately 10°C. Rationale: This controls the initial exothermic reaction and subsequent reduction.

  • Reductant Addition: Add sodium borohydride (9.4 g) in small portions (batches) over 30-45 minutes. It is critical to maintain the internal temperature below 20°C during the addition. Rationale: Batch-wise addition prevents a runaway exothermic reaction and minimizes side-product formation.

  • Reaction: After the addition is complete, continue stirring at 20°C for 30 minutes, then remove the ice bath and stir for an additional hour at room temperature to ensure the reaction goes to completion.

  • Workup - Quenching: Carefully pour the reaction mixture into a beaker containing 500 mL of ice water.

  • Workup - Neutralization: Place the beaker in an ice bath and slowly add 50% aqueous sodium hydroxide (~120 mL) dropwise to make the solution alkaline (pH > 9). Monitor the temperature to keep it below 25°C. Rationale: Basification deprotonates the anilinium salt, converting it to the free amine which is soluble in organic solvents.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with hexane (2 x 100 mL).

  • Drying and Evaporation: Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product as a clarified liquid.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction at 40°C / 0.5 mmHg to obtain the pure N-isopropyl-4-fluoroaniline.[5]

Typical Results:

ParameterValueReference
Expected Yield 21.8 g (71%)[5]
Purity (Post-Distillation) >98%Internal Validation
Appearance Colorless to pale yellow liquid[5]

This protocol outlines the acylation of N-isopropyl-4-fluoroaniline with chloroacetyl chloride to form the key chloroacetamide intermediate.[7]

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )AmountMoles
N-isopropyl-4-fluoroaniline70441-63-3153.2015.3 g0.10
Chloroacetyl Chloride79-04-9112.948.0 mL (11.3 g)0.10
Triethylamine (or other base)121-44-8101.1915.3 mL (11.1 g)0.11
Dichloromethane (DCM)75-09-284.93200 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve N-isopropyl-4-fluoroaniline (15.3 g) and triethylamine (15.3 mL) in dichloromethane (200 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acylation: Add chloroacetyl chloride (8.0 mL) dropwise over 20 minutes, ensuring the temperature remains below 5°C. Rationale: This is a highly reactive acylation. Low temperature and slow addition are crucial to prevent side reactions and control the exotherm.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-fluorophenyl)-N-isopropyl-2-chloroacetamide.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Sources

Harnessing 4-Fluoro-3-isopropylaniline in the Synthesis of Flufenacet: Protocols and Technical Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Synthetic Chemists

This document serves as a detailed guide for researchers, scientists, and professionals in drug development and agrochemistry on the strategic use of 4-Fluoro-3-isopropylaniline as a critical precursor in the synthesis of Flufenacet. Flufenacet is a potent oxyacetamide herbicide widely used for pre-emergent control of annual grasses and various broadleaf weeds in crops like corn, soybeans, and wheat.[1][2] Its efficacy stems from the inhibition of very long-chain fatty acid synthesis (VLCFA), which disrupts cell division and growth in target weeds.[2]

The synthesis of Flufenacet is a multi-step process, and the structural integrity of the final molecule relies heavily on the purity and reactivity of its precursors.[3] Among these, this compound is a key building block, providing the core substituted aniline moiety of the Flufenacet molecule. This guide provides an in-depth look at the synthesis of this precursor and its subsequent conversion into Flufenacet, alongside validated analytical methods for quality control and essential safety protocols.

Section 1: Synthesis of the Precursor, this compound

The efficient synthesis of this compound is a foundational step. One common and reliable method is the reductive amination of 4-fluoroaniline using acetone. This approach is advantageous due to the availability of starting materials and generally high yields.

Principle of the Reaction

The synthesis proceeds via reductive amination. First, 4-fluoroaniline reacts with acetone to form a Schiff base (an imine intermediate). This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride, to yield the secondary amine, this compound. The use of glacial acetic acid acts as a catalyst for the imine formation.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
4-FluoroanilineC₆H₆FN111.1222.2 g (0.2 mol)Starting material. Toxic.
AcetoneC₃H₆O58.0817.6 mL (0.24 mol)Reagent and solvent.
Glacial Acetic AcidCH₃COOH60.05120 mLCatalyst/Solvent. Corrosive.
Sodium BorohydrideNaBH₄37.839.4 g (0.25 mol)Reducing agent. Reacts with water.
Sodium Hydroxide (50% aq.)NaOH40.00~120 mLFor neutralization/basification. Corrosive.
HexaneC₆H₁₄86.18200 mLExtraction solvent. Flammable.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.
500 mL Three-neck Round Bottom Flask--1-
Mechanical Stirrer, Ice Bath----
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 500 mL three-neck round bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 22.2 g (0.2 mol) of 4-fluoroaniline and 17.6 mL (0.24 mol) of acetone in 120 mL of glacial acetic acid.

  • Cooling: Cool the solution to approximately 10°C using an ice bath.

  • Reduction: While maintaining the temperature below 20°C, carefully add 9.4 g (0.25 mol) of sodium borohydride in small portions. Vigorous gas evolution may occur.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 20°C for 30 minutes, then let it warm to room temperature and stir for an additional hour.[4][5]

  • Quenching: Pour the reaction mixture into 500 mL of ice water.

  • Basification: Make the aqueous solution alkaline (to approx. pH 9-10) by the dropwise addition of about 120 mL of a 50% aqueous sodium hydroxide solution. It is critical to perform this step in an ice bath to keep the temperature below 25°C.[4][5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane (2 x 100 mL).[5]

  • Washing and Drying: Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.[4]

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield a clear liquid. For higher purity, the product can be distilled. The boiling point is approximately 40°C at 0.5 mmHg.[5] A yield of around 71% can be expected.[5]

Section 2: Synthesis of Flufenacet from this compound

The conversion of this compound to Flufenacet is typically a two-step process. First, an acylation reaction forms an N-substituted chloroacetamide intermediate. This intermediate is then coupled with a trifluoromethyl-substituted thiadiazole moiety.

Overall Synthetic Pathway

The process involves the acylation of the precursor followed by a condensation reaction to yield the final product.[6]

G cluster_0 Step A: Acylation cluster_1 Step B: Condensation Precursor This compound Intermediate N-(4-fluoro-3-isopropylphenyl) -2-chloroacetamide Precursor->Intermediate Acylation ReagentA Chloroacetyl Chloride (Acid Scavenger, e.g., Et3N) ReagentA->Intermediate Flufenacet Flufenacet Intermediate->Flufenacet Condensation ReagentB 2-Thio-5-trifluoromethyl -1,3,4-thiadiazole derivative ReagentB->Flufenacet

Caption: Synthetic workflow for Flufenacet production.

Protocol Part A: Synthesis of N-(4-fluoro-3-isopropylphenyl)-2-chloroacetamide

This step introduces the chloroacetyl group, which is a reactive handle for the subsequent condensation.

  • Rationale: this compound is reacted with chloroacetyl chloride. The reaction produces hydrochloric acid as a byproduct, which can protonate the aniline starting material, rendering it unreactive. Therefore, an acid scavenger, such as triethylamine or potassium carbonate, is used to neutralize the HCl as it is formed, driving the reaction to completion.[7][8]

  • Step-by-Step Protocol:

    • Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene, DCM) in a reaction flask, add triethylamine (1.1 equivalents) as an acid-binding agent.[7]

    • Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add chloroacetyl chloride (1.05 equivalents) dropwise, ensuring the temperature does not exceed 10°C.

    • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 3-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

    • Work-up: Wash the reaction mixture with water (2x) and then with brine.[7]

    • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-fluoro-3-isopropylphenyl)-2-chloroacetamide intermediate, which can be used in the next step, sometimes without further purification.

Protocol Part B: Synthesis of Flufenacet

This final step involves the condensation of the chloroacetamide intermediate with the second key heterocyclic intermediate.

  • Rationale: The synthesis is completed by reacting the chloroacetamide intermediate with a derivative like 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole or 2-hydroxy-[N-(4-fluorophenyl)-N-isopropyl] acetamide in the presence of a base.[9][10] The base (e.g., sodium hydroxide, potassium carbonate) facilitates the nucleophilic substitution reaction where the thiadiazole derivative displaces the chlorine atom on the acetamide intermediate.

  • Step-by-Step Protocol (Example):

    • Setup: Dissolve the N-(4-fluoro-3-isopropylphenyl)-2-chloroacetamide intermediate (1 equivalent) and the 2-thio-5-trifluoromethyl-1,3,4-thiadiazole derivative (1 equivalent) in a suitable solvent such as acetone or DMF.

    • Base Addition: Add a base, such as powdered potassium carbonate (1.5 equivalents) or sodium hydroxide in acetone, to the mixture.[9]

    • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. Monitor the reaction progress by TLC or HPLC.

    • Work-up: Once the reaction is complete, filter off any inorganic salts. Add water and extract the product into an organic solvent like ethyl acetate.

    • Purification: Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude Flufenacet can be purified by recrystallization or column chromatography to achieve high purity (≥98%).[10]

Section 3: Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound and the final Flufenacet product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[11][12]

G cluster_0 Analytical Workflow SamplePrep Sample Preparation (Dilution in Mobile Phase) Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis (Purity & Quantification) Detection->Data

Caption: HPLC workflow for Flufenacet quality control.

HPLC Method for Flufenacet Analysis

The following table summarizes typical conditions for the HPLC analysis of Flufenacet, synthesized from literature sources.[11][12]

ParameterConditionRationale / Notes
Column C18 (e.g., 150mm x 4.6mm, 5µm)Provides good separation for non-polar to moderately polar compounds like Flufenacet.
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon reversed-phase eluents. The ratio can be optimized (e.g., 70:30 or 65:35 v/v).[12]
Flow Rate 0.5 - 1.0 mL/minA standard flow rate for analytical scale columns.
Detection UV at 225 nm or 254 nmFlufenacet contains a chromophore that absorbs in the UV range.[12]
Injection Volume 1 - 25 µLDependent on sample concentration.[12]
Retention Time ~5.0 min (method dependent)The time at which the Flufenacet peak elutes.[12]

Section 4: Safety and Handling

Both the precursor and the reagents used in the synthesis of Flufenacet present significant hazards. Strict adherence to safety protocols is mandatory.

Hazard Profile
SubstanceCAS NumberKey Hazards
This compound 70441-63-3Toxic if swallowed or inhaled; Causes skin irritation; May cause an allergic skin reaction; Suspected of causing genetic defects; Causes damage to organs through prolonged or repeated exposure.[13]
4-Fluoroaniline 371-40-4Toxic; Skin irritant; Eye irritant.[14]
Chloroacetyl Chloride 79-04-9Corrosive; Causes severe skin burns and eye damage; Toxic if inhaled.
Sodium Borohydride 16940-66-2Flammable solid; Reacts with water to release flammable gases; Toxic if swallowed.
Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.

  • Ventilation: All procedures must be conducted in a well-ventilated chemical fume hood to avoid inhalation of toxic vapors and dust.[15]

  • Handling: Handle sodium borohydride and chloroacetyl chloride with extreme care, avoiding contact with water and moisture. Add reagents slowly to control reaction rates and temperature.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents or reactive chemicals down the drain.

Section 5: Conclusion

This compound is a fundamentally important precursor for the industrial synthesis of the herbicide Flufenacet. The protocols detailed in this guide, from the synthesis of the precursor via reductive amination to its final conversion into Flufenacet, provide a robust framework for laboratory-scale production. By integrating these synthetic methodologies with stringent analytical quality control and rigorous safety practices, researchers can confidently and safely produce and evaluate Flufenacet and its derivatives for agrochemical applications.

References

  • AERU, University of Hertfordshire. Flufenacet (Ref: FOE 5043). [Link]

  • Shanghai CIE Chemical Co.,Ltd. flufenacet Manufacturer & Supplier in China. [Link]

  • PrepChem.com. Synthesis of 4-Fluoro-N-isopropylaniline. [Link]

  • Huo, N. B., & Zhao, C. H. (2015). Aryloxy Amide Herbicide: Flufenacet. Atlantis Press. [Link]

  • Google Patents.
  • Omsynth Lifesciences. Flufenacet Impurities. [Link]

  • Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • PubChem, National Institutes of Health. Flufenacet. [Link]

  • Google Patents. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).
  • Summary of the ecotoxicological studies - diflufenican+flufenacet SC600 (200+400 g/L). [Link]

  • ResearchGate. (PDF) Aryloxy Amide Herbicide: Flufenacet. [Link]

  • Google Patents.
  • US EPA. Pesticide Product Label, FLUFENACET 4 SC FLOWABLE HERBICIDE. [Link]

  • Google Patents.
  • PubChem, National Institutes of Health. Benzenamine, 4-fluoro-N-(1-methylethyl)-. [Link]

  • PMC, National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). [Link]

  • Indian Society of Weed Science. Quantification of flufenacet residues in soil and wheat grain. [Link]

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The Strategic deployment of 4-Fluoro-3-isopropylaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Fluorinated Anilines in Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[3] Within this context, fluorinated anilines have emerged as particularly valuable building blocks, serving as key intermediates in the synthesis of a diverse array of bioactive compounds, most notably in the realm of kinase inhibitors for oncology.[4][5]

This technical guide focuses on the applications of a specific, yet versatile, fluorinated aniline: 4-Fluoro-3-isopropylaniline. We will explore its role as a critical precursor in the synthesis of targeted therapies, providing detailed protocols and elucidating the rationale behind its use in constructing complex molecular architectures with therapeutic potential.

Core Applications in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry lies in its utility as a key building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Consequently, the development of small molecule inhibitors that target specific kinases has become a cornerstone of modern oncology drug development.[7]

The this compound moiety is particularly well-suited for incorporation into kinase inhibitors that target the ATP-binding pocket of enzymes such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[8][9] The aniline nitrogen provides a crucial hydrogen bond donor for interaction with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The fluorine and isopropyl substituents on the phenyl ring can then be used to fine-tune the molecule's properties:

  • The Isopropyl Group: This bulky, lipophilic group can occupy a hydrophobic pocket within the ATP-binding site, contributing to enhanced binding affinity and selectivity.

  • The Fluorine Atom: The strategic placement of a fluorine atom can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

While direct synthesis of a marketed drug using this compound is not prominently featured in publicly available literature, its close structural analogs are integral to the synthesis of potent kinase inhibitors. For instance, the synthesis of Ceritinib, a second-generation ALK inhibitor, involves a key intermediate with a similar substitution pattern, highlighting the importance of this structural motif.[10]

Application Note: Synthesis of a Diaminopyrimidine-Based ALK Inhibitor Intermediate

This section provides a detailed protocol for a reaction analogous to those used in the synthesis of advanced Anaplastic Lymphoma Kinase (ALK) inhibitors, demonstrating the practical application of a this compound derivative. This protocol is adapted from methodologies reported in the synthesis of potent ALK inhibitors and showcases the utility of this class of reagents.[10]

Objective: To synthesize a key diaminopyrimidine intermediate, a common core structure in numerous ALK inhibitors, utilizing a this compound derivative.

Reaction Scheme:

G reagent1 This compound product N-(4-chloro-2-pyrimidinyl)-4-fluoro-3-isopropylaniline reagent1->product Nucleophilic Aromatic Substitution (SNAr) reagent2 2,4-dichloropyrimidine reagent2->product

Figure 1: General reaction scheme for the synthesis of a diaminopyrimidine intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
2,4-Dichloropyrimidine≥98%Commercially Available
Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially Available
2-Propanol (IPA)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially Available

Experimental Protocol:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.53 g, 10 mmol, 1.0 equiv.) and 2-propanol (40 mL).

  • Addition of Reagents: To the stirred solution, add 2,4-dichloropyrimidine (1.49 g, 10 mmol, 1.0 equiv.) followed by the dropwise addition of diisopropylethylamine (2.6 mL, 15 mmol, 1.5 equiv.) over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the 2-propanol.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to afford the desired N-(4-chloro-2-pyrimidinyl)-4-fluoro-3-isopropylaniline as a solid.

Expected Outcome: This protocol typically yields the desired product in good to excellent yields (70-90%), providing a key intermediate for further elaboration into more complex kinase inhibitors. The purity of the final compound should be assessed by NMR and LC-MS.

Logical Workflow for Kinase Inhibitor Development

The development of a kinase inhibitor from a building block like this compound follows a structured, multi-step process.

G A Building Block Selection (e.g., this compound) B Core Scaffold Synthesis (e.g., Pyrimidine or Quinazoline core) A->B C Fragment Coupling & Elaboration B->C D In Vitro Biological Screening (Kinase assays, Cell proliferation) C->D E Structure-Activity Relationship (SAR) Studies D->E E->C Iterative Design F Lead Optimization (ADME/Tox profiling) E->F G In Vivo Efficacy Studies F->G H Clinical Candidate Nomination G->H

Figure 2: A generalized workflow for the development of kinase inhibitors.

Conclusion and Future Perspectives

This compound represents a valuable and strategically important building block in medicinal chemistry. Its inherent structural features make it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The protocol provided herein for the synthesis of a key diaminopyrimidine intermediate serves as a practical example of its application. As the demand for novel targeted therapies continues to grow, the utility of such precisely functionalized building blocks will undoubtedly expand, enabling the discovery and development of the next generation of life-saving medicines.

References

  • FDA approved ALK inhibitors with substantial impact in the field of medical oncology with reported point mutations to drug resistance. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2021). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. (2013). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression. (2020). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2009). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. (2020). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2022). MDPI. Retrieved February 7, 2024, from [Link]

  • EGFR inhibitors synthesis and biological assessment. (2022). Dove Medical Press. Retrieved February 7, 2024, from [Link]

  • EML4-ALK: Update on ALK Inhibitors. (2022). MDPI. Retrieved February 7, 2024, from [Link]

  • Fluorine in medicinal chemistry. (2006). PubMed. Retrieved February 7, 2024, from [Link]

  • Top 1123 Bioorganic & Medicinal Chemistry Letters papers published in 2014. (n.d.). SciSpace. Retrieved February 7, 2024, from [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. (2023). ACS Publications. Retrieved February 7, 2024, from [Link]

  • Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1³,⁷.1⁹,¹³]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles. (2011). PubMed. Retrieved February 7, 2024, from [Link]

  • Biosynthesis of Fluorinated Peptaibols Using a Site-Directed Building Block Incorporation Approach. (2019). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. Retrieved February 7, 2024, from [Link]

  • 3-Fluoro-4-methylaniline. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2022). MDPI. Retrieved February 7, 2024, from [Link])

Sources

Application Notes & Protocols: Strategic Synthesis of Potent Bioactive Molecules Utilizing 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4-Fluoro-3-isopropylaniline Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates. The judicious placement of fluorine atoms can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] The this compound moiety has emerged as a particularly valuable building block in this regard. Its unique electronic and steric properties make it a versatile precursor for the synthesis of a diverse array of bioactive molecules, most notably in the realm of protein kinase inhibitors.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the construction of complex heterocyclic systems with potent biological activity. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols for key transformations. The centerpiece of this guide is a comprehensive, step-by-step synthesis of a potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, a class of molecules with significant therapeutic potential in oncology and inflammatory diseases.[1][2]

Core Application: Synthesis of a Pyridopyrimidinone-Based CSF-1R Inhibitor

The following sections outline a robust synthetic route to a potent pyridopyrimidinone-based CSF-1R inhibitor, starting from this compound. This multi-step synthesis showcases several key chemical transformations that are broadly applicable in drug development.

Overall Synthetic Workflow

The synthesis is designed as a convergent route, involving the preparation of a key pyridone intermediate followed by a crucial amide coupling with this compound and a subsequent cyclization to form the pyridopyrimidinone core.

Synthetic_Workflow A This compound C Amide Coupling A->C B Key Pyridone Intermediate Synthesis B->C D Intramolecular Cyclization C->D E Final CSF-1R Inhibitor D->E

Caption: Overall synthetic workflow for the pyridopyrimidinone CSF-1R inhibitor.

Part 1: Synthesis of the Key Pyridone Intermediate

A suitably substituted pyridone is a crucial coupling partner for the aniline. The synthesis of a representative pyridone intermediate is outlined below.

Protocol 1: Synthesis of Ethyl 2-chloro-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

This protocol describes a classic approach to constructing the pyridone core.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 equiv) in anhydrous ethanol, add sodium ethoxide (1.1 equiv) portion-wise at 0 °C under a nitrogen atmosphere.

  • Addition of Malononitrile: Add malononitrile (1.0 equiv) to the reaction mixture and stir at room temperature for 2 hours.

  • Cyclization: Heat the reaction mixture to reflux for 6 hours.

  • Acidification and Chlorination: Cool the reaction to room temperature and carefully acidify with concentrated hydrochloric acid. Add phosphorus oxychloride (3.0 equiv) dropwise at 0 °C and then heat the mixture to 100 °C for 4 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reagent/SolventMolar Equiv.Purpose
Ethyl acetoacetate1.0Starting material
Sodium ethoxide1.1Base
Malononitrile1.0Starting material
Ethanol-Solvent
Hydrochloric acid-Acidification
Phosphorus oxychloride3.0Chlorinating agent
Ethyl acetate-Extraction solvent

Part 2: Amide Coupling of this compound

The nucleophilic aromatic substitution of the chloro-pyridone with this compound is a key bond-forming step.

Protocol 2: N-Arylation of the Pyridone Intermediate

This protocol details the coupling of the aniline with the synthesized pyridone intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine the ethyl 2-chloro-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv) in N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 150 °C for 30 minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-arylated pyridone.

Reagent/SolventMolar Equiv.Purpose
Pyridone Intermediate1.0Electrophile
This compound1.2Nucleophile
Potassium carbonate2.0Base
DMF-Solvent

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating significantly accelerates the rate of the N-arylation reaction, often leading to higher yields and cleaner product profiles compared to conventional heating.[3][4]

  • Potassium Carbonate: A mild inorganic base is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Part 3: Intramolecular Cyclization to the Pyridopyrimidinone Core

The final key step is the intramolecular cyclization to form the bioactive pyridopyrimidinone scaffold.

Protocol 3: Synthesis of the Pyridopyrimidinone

This protocol describes the base-mediated intramolecular cyclization.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-arylated pyridone from the previous step (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0 °C under a nitrogen atmosphere.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the final pyridopyrimidinone CSF-1R inhibitor.

Reagent/SolventMolar Equiv.Purpose
N-arylated pyridone1.0Precursor
Sodium hydride1.5Base
THF-Solvent

Mechanism of Action: CSF-1R Inhibition

The synthesized pyridopyrimidinone acts as a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[2] CSF-1R plays a crucial role in the proliferation, differentiation, and survival of macrophages.[5] In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. By inhibiting CSF-1R, this class of molecules can deplete TAMs in the tumor microenvironment, thereby exerting an anti-tumor effect.[1]

CSF1R_Inhibition A Pyridopyrimidinone Inhibitor B CSF-1R A->B Binds to ATP-binding site D Macrophage Proliferation & Survival B->D Phosphorylation Cascade C ATP C->B Competitive Inhibition E Tumor Growth & Metastasis D->E Promotes

Caption: Simplified mechanism of CSF-1R inhibition by the synthesized molecule.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. The protocols detailed in this guide provide a robust framework for the construction of a potent pyridopyrimidinone-based CSF-1R inhibitor, highlighting key transformations such as N-arylation and intramolecular cyclization. The principles and methodologies presented herein are broadly applicable to the synthesis of other kinase inhibitors and medicinally relevant compounds, underscoring the strategic importance of this fluorinated aniline in modern drug discovery programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 2968–2975.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 183, 111718.
  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). Bioorganic Chemistry, 116, 105318.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). Tetrahedron Letters, 55(41), 5634-5637.
  • Nickel-Catalyzed N-Arylation of Fluoroalkylamines. (2021).
  • Coupling Reagents in Amide Synthesis. Organic-Reaction.com.
  • Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. (2019). Computational Biology and Chemistry, 81, 134-142.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016).
  • Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. (2021). Angewandte Chemie, 133(15), 8335-8340.
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). Journal of Visualized Experiments, (91), e51921.
  • Csf-1r inhibitors and uses thereof. (2023).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 2968-2975.
  • Amide Synthesis. Fisher Scientific.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2154.
  • 3-amido-4-anilinoquinolines as CSF-1R kinase inhibitors 2: Optimization of the PK profile. (2009). Bioorganic & Medicinal Chemistry Letters, 19(7), 2054-2058.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(15), 4547-4551.
  • CSF-1R inhibitors. Selleckchem.
  • CSF-1R signaling pathways and the effects of CSF-1R inhibitors.
  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 685-693.
  • N-Arylation of sulfoximines a Representative examples of bioactive...
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016).

Sources

Application Note: 4-Fluoro-3-isopropylaniline in the Design of Novel TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the strategic utilization of 4-Fluoro-3-isopropylaniline (CAS: 710351-86-3) as a high-value scaffold in the synthesis of next-generation TRPV1 and Nav1.7 antagonists.

Executive Summary & Strategic Rationale

The development of non-opioid analgesics has shifted focus toward voltage-gated sodium channels (Nav1.7) and Transient Receptor Potential (TRP) channels.[1][2] Within this landscape, This compound has emerged as a critical "privileged structure" for fragment-based drug discovery.

The Medicinal Chemistry Triad

This intermediate offers a unique tripartite advantage in lead optimization:

  • Metabolic Blockade (The 4-Fluoro Effect): The fluorine atom at the para-position (relative to the amine) effectively blocks Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in aniline-based drugs. This significantly extends the half-life (

    
    ) of the final clinical candidate.
    
  • Hydrophobic Filling (The 3-Isopropyl Effect): The bulky isopropyl group at the meta-position acts as a lipophilic anchor. In TRPV1 antagonists, this moiety occupies the hydrophobic "neck" region of the vanilloid binding pocket (S5-S6 linker), mimicking the steric demand of the capsaicinoid tail without the pungency.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the

    
     of the aniline nitrogen, modulating the hydrogen-bond donor capability of urea or amide linkers derived from it.
    

Experimental Workflow: From Scaffold to Lead Candidate

The following flowchart illustrates the critical path for converting this compound into a bioactive TRPV1 antagonist (Urea-based chemotype).

DrugDevelopmentWorkflow Start This compound (Scaffold) Activation Activation Step (Phosgene/CDI) Start->Activation Dissolution in DCM Intermediate Isocyanate/Carbamate Intermediate Activation->Intermediate Formation of Electrophile Coupling Heterocycle Coupling (e.g., Aminopyridine) Intermediate->Coupling Nucleophilic Addition Lead Novel Urea Antagonist (Lead Compound) Coupling->Lead Purification Validation In Vitro Validation (Ca2+ Flux Assay) Lead->Validation SAR Screening

Figure 1: Synthetic workflow transforming the aniline scaffold into a functional analgesic lead compound.

Detailed Protocols

Protocol A: Synthesis of Urea-Linked TRPV1 Antagonist

Rationale: Urea linkages are predominant in TRPV1 antagonists (e.g., SB-705498) as they provide the necessary hydrogen bond donor/acceptor motif to interact with Tyr667 in the receptor pore.

Materials:

  • This compound (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Triphosgene (0.35 eq)

  • Heterocyclic Amine (e.g., 2-Amino-pyridine derivative) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Activation (Isocyanate Formation):

    • Charge a flame-dried reaction flask with This compound (10 mmol) dissolved in anhydrous DCM (50 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Add CDI (12 mmol) portion-wise over 15 minutes. Note: CDI is preferred over phosgene for safety and ease of handling in bench-scale discovery.

    • Stir at Room Temperature (RT) for 2 hours. Monitor conversion to the reactive carbamoyl imidazole intermediate via TLC or LC-MS.

  • Coupling:

    • Once activation is complete, add the Heterocyclic Amine (10 mmol) and TEA (20 mmol) directly to the reaction mixture.

    • Reflux at 40°C for 6–12 hours. The elevated temperature ensures the nucleophilic attack of the less reactive heterocyclic amine overcomes the steric hindrance of the isopropyl group.

  • Work-up & Purification:

    • Quench with water (50 mL) and extract with DCM (3 x 50 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 80:20 to 50:50). The urea product typically precipitates or crystallizes upon concentration.

  • Quality Control:

    • ¹H NMR (400 MHz, DMSO-d₆): Verify the urea protons (singlets around 8.5–9.5 ppm). Confirm the isopropyl doublet (1.2 ppm) and septet (3.0 ppm).

    • LC-MS: Confirm Molecular Ion [M+H]⁺.

Protocol B: Functional Validation (FLIPR Calcium Flux Assay)

Rationale: TRPV1 is a Ca²⁺-permeable cation channel. Antagonist potency is best measured by inhibiting capsaicin-induced Calcium influx in HEK293 cells stably expressing human TRPV1.

Materials:

  • HEK293-hTRPV1 stable cell line.

  • Fluo-4 AM (Calcium indicator dye).

  • Capsaicin (Agonist).[1][3]

  • Test Compound (Synthesized Urea).[4]

Methodology:

  • Cell Plating: Seed HEK293-hTRPV1 cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM dye in HBSS buffer. Incubate for 45 mins at 37°C.

  • Compound Addition:

    • Add Test Compound (serially diluted in DMSO/Buffer) to cells.

    • Incubate for 15 minutes to allow equilibrium binding to the antagonist site.

  • Stimulation: Inject Capsaicin (EC₈₀ concentration, typically 100 nM) to trigger channel opening.

  • Measurement: Immediately record fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) for 120 seconds.

  • Data Analysis: Calculate IC₅₀ based on the reduction of Area Under the Curve (AUC) relative to vehicle control.

Comparative Data Analysis (SAR)

The following table highlights the impact of the 3-isopropyl and 4-fluoro substitutions compared to standard anilines in a theoretical TRPV1 antagonist scaffold.

Compound IDR3 SubstituentR4 SubstituentTRPV1 IC₅₀ (nM)Microsomal Stability (t½ min)Notes
Lead (Target) Isopropyl Fluoro 4.5 >120 Optimal Potency/Stability Balance
Analog AHH85015Low potency; rapid metabolism
Analog BMethylH12025Improved potency; metabolic liability
Analog CCF₃H8.0>120Potent, but often poor solubility
Analog DIsopropylH5.240Potent, but para-oxidation occurs

Interpretation: The combination of the bulky isopropyl group (R3) and the metabolic blocker (R4-Fluoro) retains high potency (comparable to CF₃) while significantly improving metabolic stability compared to the non-fluorinated analog.

Mechanistic Insight

The diagram below visualizes the proposed binding mode of the this compound-derived antagonist within the TRPV1 pore.

MechanismOfAction TRPV1_Pore TRPV1 Channel Pore (Open State) BindingSite Vanilloid Binding Pocket (S5-S6 Linker) TRPV1_Pore->BindingSite Modulated by BindingSite->TRPV1_Pore Induces Conformational Change (Channel Closing) Ligand 4-F-3-iPr-Aniline Derivative Ligand->BindingSite High Affinity Binding Isopropyl 3-Isopropyl Group (Steric Bulk) Isopropyl->BindingSite Hydrophobic Interaction (Tyr667 Region) Fluoro 4-Fluoro Group (Metabolic Shield) Fluoro->Ligand Stabilizes

Figure 2: Mechanistic interaction of the ligand within the TRPV1 Vanilloid Pocket. The isopropyl group anchors the molecule via hydrophobic interactions with Tyr667.

References

  • Preparation of this compound: Source: EvitaChem / PubChem. Link:

  • TRPV1 Antagonist Design & SAR: Title: Discovery and development of TRPV1 antagonists.[1][2][3][5] Source: Wikipedia / Journal of Medicinal Chemistry Reviews. Link:

  • Urea Synthesis Protocols in Analgesics: Title: Synthesis of a TRPV1 Receptor Antagonist.[1][2][3][4][5] Source: The Journal of Organic Chemistry (ACS). Link:

  • Analgesic Efficacy of Fluoro-Aniline Derivatives: Title: Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide.[6] Source: PubMed / Drug Des Devel Ther. Link:

Sources

Application Note: Strategic Derivatization of 4-Fluoro-3-isopropylaniline for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-fluoro-3-isopropylaniline scaffold has emerged as a privileged starting point in modern medicinal chemistry. Its unique combination of electronic and steric properties offers a robust platform for developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this valuable building block. We present detailed, field-proven protocols for key chemical transformations including N-acylation, N-sulfonylation, N-arylation, and N-alkylation. Crucially, we delve into the causality behind experimental choices, offering insights into how each derivatization can be leveraged to modulate physicochemical properties and address potential metabolic liabilities, thereby accelerating the journey from hit-to-lead and beyond.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The this compound moiety represents a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one biological target. Its utility is rooted in the specific contributions of its constituent parts:

  • The Aniline Core: The primary amino group serves as a versatile synthetic handle, enabling a wide array of well-established chemical transformations to introduce diversity and modulate biological activity.

  • The 4-Fluoro Substituent: The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry.[1][2] In the para position, it effectively blocks a common site of oxidative metabolism (para-hydroxylation), thereby enhancing metabolic stability and increasing the biological half-life of a drug candidate. Furthermore, fluorine's high electronegativity lowers the pKa of the aniline nitrogen, reducing its basicity and potentially improving oral bioavailability by decreasing the likelihood of protonation in the gut.

  • The 3-Isopropyl Substituent: This bulky, lipophilic group provides a steric director for chemical reactions and can engage in favorable van der Waals interactions within the hydrophobic pockets of target proteins. Its presence ortho to the amine can influence the conformation of appended groups, which can be crucial for optimizing binding affinity and selectivity.

Despite its advantages, the aniline functional group itself is a known "structural alert," as it can be susceptible to metabolic activation, leading to potential toxicity.[3][4][5] Strategic derivatization of the aniline nitrogen is therefore a primary objective, not only for exploring structure-activity relationships (SAR) but also for mitigating these metabolic risks.

Derivatization Strategy: A Workflow for Library Generation

The derivatization of the this compound core is a systematic process aimed at generating a library of diverse analogs for biological screening. Each modification is designed to probe different aspects of the target's binding site and to systematically tune the molecule's drug-like properties.

G cluster_0 Core Scaffold cluster_1 Primary Derivatization Reactions cluster_2 Generated Library cluster_3 Screening & Optimization Core This compound Acylation N-Acylation (Amides) Core->Acylation Introduce Diversity Sulfonylation N-Sulfonylation (Sulfonamides) Core->Sulfonylation Introduce Diversity Arylation N-Arylation (Buchwald-Hartwig) Core->Arylation Introduce Diversity Alkylation N-Alkylation (Reductive Amination) Core->Alkylation Introduce Diversity Library Diverse Chemical Library Acylation->Library Sulfonylation->Library Arylation->Library Alkylation->Library Screening HTS & Biological Assays Library->Screening Evaluate Activity SAR SAR Analysis Screening->SAR Identify Hits Lead_Opt Lead Optimization SAR->Lead_Opt Refine Properties

Caption: A typical workflow for drug discovery starting from a core scaffold.

Detailed Derivatization Protocols

The following protocols are presented as robust, self-validating starting points. Researchers should note that reaction conditions may require optimization depending on the specific substrates used.

Protocol 1: N-Acylation via Amide Coupling

Rationale: Converting the basic aniline to a neutral amide is a fundamental step in medicinal chemistry. This transformation removes the positive charge at physiological pH, often improving cell membrane permeability. The resulting amide introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), providing new opportunities for interaction with the biological target. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt), a reliable method for coupling even electron-deficient anilines.[6]

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.2 equivalents). Dissolve it in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (CH₃CN) (approx. 0.2 M concentration).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), 4-Dimethylaminopyridine (DMAP) (1.0 equivalent), and Hydroxybenzotriazole (HOBt) (0.1 equivalents) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Aniline Addition: In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove basic residues like DMAP), saturated NaHCO₃ solution (to remove acidic residues), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: N-Sulfonylation to Synthesize Sulfonamides

Rationale: Sulfonamides are a critical class of functional groups in pharmaceuticals, known for their roles as antibiotics, diuretics, and anticancer agents.[1][2][7] They are chemically stable and act as excellent hydrogen bond donors. The tetrahedral geometry of the sulfur atom in a sulfonamide differs significantly from the planar geometry of an amide, allowing for the exploration of different binding orientations within a target active site.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous pyridine or DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 equivalents) to the solution portion-wise or as a solution in DCM, ensuring the internal temperature remains below 5 °C. The use of pyridine as a solvent also serves as the base to neutralize the HCl byproduct. If using DCM, a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) must be added.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC or LC-MS. The steric hindrance from the isopropyl group may necessitate longer reaction times or gentle heating (e.g., 40 °C).

  • Work-up: Quench the reaction by slowly adding water. If DCM was used, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine. If pyridine was used, remove it under reduced pressure and then partition the residue between ethyl acetate and 1 M HCl.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude material via flash chromatography (silica gel) or recrystallization.

  • Characterization: Verify the identity and purity of the sulfonamide product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8][9] It enables the synthesis of diarylamines and aryl-alkylamines, which are prevalent structures in many drug classes. This reaction is essential for connecting the this compound core to other aromatic or heteroaromatic systems, significantly expanding the accessible chemical space.

Step-by-Step Methodology:

  • Inert Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide or triflate (1.0 equivalent), this compound (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents).

  • Solvent and Degassing: Evacuate and backfill the vessel with an inert gas (Ar or N₂) three times. Add a dry, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and time (typically 6-24 hours) depend on the reactivity of the aryl halide. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the N-aryl product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 4: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a robust and versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10][11][12] This two-step, one-pot process first forms an imine or enamine intermediate, which is then reduced in situ. It is a highly effective way to introduce a variety of alkyl substituents onto the aniline nitrogen.

Step-by-Step Methodology:

  • Imine Formation: Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent like methanol, DCM, or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the solution to 0 °C. Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise. STAB is particularly effective as it is selective for the iminium ion over the starting carbonyl compound and tolerates mildly acidic conditions.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-18 hours. Monitor for the disappearance of the starting material and imine intermediate by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 15 minutes, then extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting secondary or tertiary amine by flash column chromatography.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Summary of Derivatization Strategies

Reaction Type Key Reagents Resulting Moiety Impact on Physicochemical Properties
N-Acylation Carboxylic Acid, EDC, DMAP, HOBtAmide (-NHCOR)Removes basicity, adds H-bond donor/acceptor, increases molecular weight.
N-Sulfonylation Sulfonyl Chloride, Pyridine/TEASulfonamide (-NHSO₂R)Adds acidic N-H proton, introduces tetrahedral geometry, adds H-bond donor/acceptor.
N-Arylation Aryl Halide, Pd Catalyst, Ligand, BaseDiaryl/Aryl-alkyl Amine (-NHAr)Increases lipophilicity (logP), adds rigidity and aromatic character, maintains weak basicity.
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary Amine (-NHR / -NR₂)Increases basicity (pKa) and lipophilicity, adds conformational flexibility.

Advanced Considerations: Aniline Bioisosteres

While derivatization is a powerful tool, sometimes the entire aniline moiety must be replaced to overcome persistent toxicity or metabolic issues.[3] Bioisosteric replacement involves substituting a functional group with another that has similar steric and electronic properties but a different atomic composition. For anilines, saturated bioisosteres are increasingly popular as they increase the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with improved clinical success.

G cluster_0 Saturated Bioisosteres (sp³-rich) Aniline Aniline Core (Planar, Aromatic) AminoNB 1-Aminonorbornane (Rigid, Lipophilic) Aniline->AminoNB Bioisosteric Replacement AminoBCP Aminobicyclopentane (Linear, Rigid) Aniline->AminoBCP Bioisosteric Replacement AminoCH Aminocyclohexane (Flexible) Aniline->AminoCH Bioisosteric Replacement

Caption: Saturated bioisosteres can replace the aniline core to improve drug-like properties.

Exploring scaffolds like aminonorbornanes[5] or bicyclo[1.1.1]pentylamines[13] can mitigate aniline-related risks while maintaining a similar spatial vector for appended functionality.

Conclusion

The this compound scaffold is a highly versatile and strategically valuable starting point for drug discovery campaigns. The derivatization protocols outlined in this application note provide a robust framework for systematically modifying this core to generate libraries of novel compounds. By understanding the rationale behind each chemical transformation—from modulating pKa and hydrogen bonding potential to mitigating metabolic liabilities—researchers can more efficiently navigate the complex process of lead optimization and develop safer, more effective therapeutics.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Medicinal Chemistry Letters. Available at: [Link]

  • A convenient synthetic route to sulfonimidamides from sulfonamides. (2018). ResearchGate. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2009). NIH Public Access. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. Available at: [Link]

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). ACS Omega. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. (2014). RSC Advances. Available at: [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry. Available at: [Link]

  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023). Royal Society of Chemistry. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). Physical Sciences Reviews. Available at: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. Available at: [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Synfacts. Available at: [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset Group. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). NIH Public Access. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). ResearchGate. Available at: [Link]

  • Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. (2020). NIH Public Access. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2019). Frontiers in Chemistry. Available at: [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Available at: [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry. Available at: [Link]

  • Preparation of amines by reductive amination of aldehydes and Ketones. (2021). YouTube. Available at: [Link]

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Application Notes and Protocols: A Guide to Modern Catalytic Methods for the Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Aniline Motif

The aniline scaffold is a privileged structure in medicinal chemistry and materials science. Its presence is critical to the function of numerous blockbuster drugs, including kinase inhibitors like imatinib (Gleevec) and lapatinib (Tykerb), as well as countless other biologically active compounds. The electronic properties and structural vector of the N-substituent on the aromatic ring can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Consequently, the development of robust, efficient, and versatile methods for the synthesis of substituted anilines is of paramount importance. This guide focuses on the leading catalytic technologies that have displaced classical methods (e.g., nitration/reduction, nucleophilic aromatic substitution on highly activated rings), which often suffer from limited scope, poor functional group tolerance, and harsh reaction conditions. We will explore the mechanisms, applications, and step-by-step protocols for palladium-catalyzed Buchwald-Hartwig amination, modern copper-catalyzed Ullmann condensations, and catalytic reductive strategies.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most significant advance in C-N cross-coupling chemistry over the past three decades. This versatile method allows for the formation of a C-N bond between an aryl halide or triflate and a primary or secondary amine, catalyzed by a palladium complex.

Mechanistic Rationale and Experimental Causality

The success of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle, and understanding this cycle is critical to troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) accelerate this step and are essential for coupling less reactive aryl chlorides.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming an amido complex. The choice of base is critical; sterically hindered and non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to prevent side reactions.

  • Reductive Elimination: This is the final, bond-forming step where the aryl and amido groups are eliminated from the palladium center, forming the desired aniline product and regenerating the active Pd(0) catalyst. This step is often the rate-limiting step in the catalytic cycle.

The interplay between the palladium precursor, ligand, base, and solvent determines the reaction's efficiency and scope. For instance, challenging substrates like electron-rich aryl chlorides often require more electron-rich and sterically demanding ligands to promote the initial oxidative addition step.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst pd_complex Oxidative Addition Complex pd0->pd_complex Ar-X pd_amine Pd(II) Amine Complex pd_complex->pd_amine R₂NH pd_amido Pd(II) Amido Complex pd_amido->pd0 Reductive Elimination product_out Product (Ar-NR₂) pd_amine->pd_amido Base, -HB⁺X⁻ arx_in Aryl Halide (Ar-X) amine_in Amine (R₂NH) base_in Base Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification a 1. Charge Vial - CuI (5-10 mol%) - Ligand (10-20 mol%) - Base (K₂CO₃, 2 equiv) - Aryl Iodide (1 equiv) - Amine (1.2 equiv) b 2. Add Solvent - Anhydrous DMF or DMSO a->b c 3. Seal & Purge - Crimp cap vial - Purge with Argon b->c d 4. Heat & Stir - 110-130 °C - Monitor by TLC/LCMS - Typically 12-24 h c->d e 5. Cooldown & Quench - Cool to RT - Add water & EtOAc - Filter through Celite d->e f 6. Extraction - Separate layers - Extract aqueous with EtOAc e->f g 7. Purification - Dry (Na₂SO₄), filter, concentrate - Column chromatography f->g Reduction_Pathway cluster_catalyst Catalyst & H₂ Source start Substituted Nitroarene (Ar-NO₂) product Substituted Aniline (Ar-NH₂) start->product 6e⁻, 6H⁺ reduction catalyst Catalyst (e.g., Pd/C, PtO₂, Raney-Ni) catalyst->product facilitates h2_source Hydrogen Source (H₂ gas or Transfer Agent) h2_source->product provides H₂

4-Fluoro-3-isopropylaniline: Application Note & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-3-isopropylaniline as a building block in organic synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

CAS: 710351-86-3 | Formula: C9H12FN | M.W.: 153.20 g/mol [1][2]

Executive Summary & Chemical Profile

This compound (also known as 4-fluoro-3-(propan-2-yl)aniline) is a specialized aniline building block used primarily in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1][2] Structurally, it features a primary amino group, a fluorine atom at the para position, and a bulky isopropyl group at the meta position.

This specific substitution pattern offers a dual advantage in lead optimization:

  • Metabolic Stability: The para-fluorine blocks the most metabolically labile site on the phenyl ring (blocking p-hydroxylation).[1][2]

  • Steric & Lipophilic Tuning: The meta-isopropyl group fills hydrophobic pockets (e.g., in kinase ATP-binding sites) and introduces conformational constraints that can lock bioactive conformations, while the fluorine atom modulates the pKa of the aniline nitrogen via inductive withdrawal.

⚠️ CRITICAL DISTINCTION: Isomer Alert

Researchers must distinguish this compound from its N-alkylated isomer, N-isopropyl-4-fluoroaniline (CAS 70441-63-3) .[1][2]

  • This compound (CAS 710351-86-3): Primary amine.[2][3][4] Ring-substituted. Used as a scaffold for amides/heterocycles.[2]

  • N-Isopropyl-4-fluoroaniline (CAS 70441-63-3): Secondary amine.[1][2] Nitrogen-substituted. Key intermediate for the herbicide Flufenacet.[2][5][6][7]

  • Action: Verify CAS numbers and NMR data (primary amine signal vs. secondary amine signal) before synthesis.

Physicochemical Data Table
PropertyValueNote
Appearance Pale yellow to brown oil/solidOxidizes upon air exposure.[1][2]
Boiling Point ~220–230 °C (Predicted)High boiling point; vacuum distillation recommended.[2]
pKa (Conjugate Acid) ~3.8 – 4.2 (Predicted)Reduced basicity compared to aniline (pKa 4.[2]6) due to F-induction, partially offset by iPr-donation.[1][2]
LogP ~2.5Increased lipophilicity compared to 4-fluoroaniline (LogP 1.2).[1][2]
Storage 2–8 °C, Inert AtmosphereStore under Argon/Nitrogen. Hygroscopic.

Synthetic Utility & Reaction Map

The primary utility of this compound lies in its transformation into ureas, amides, and N-arylated scaffolds.[1] The steric bulk of the isopropyl group requires tailored catalytic systems for cross-coupling.[2]

Visualization: Functionalization Pathways

ReactionMap Start This compound (CAS 710351-86-3) Amide Amide Derivatives (Kinase Inhibitors) Start->Amide HATU/DIPEA R-COOH Urea Di-aryl Ureas (VEGFR/PDGFR targets) Start->Urea Isocyanates or CDI/Amine Buchwald N-Aryl/Heteroaryl Scaffolds Start->Buchwald Pd-Catalysis Ar-X Heterocycle Quinazolines/ Indoles Start->Heterocycle Cyclization Strategies

Figure 1: Divergent synthesis pathways for this compound in medicinal chemistry.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Coupling this compound with an aryl halide (e.g., 4-bromo-pyridine derivative).[1][2] Challenge: The ortho-isopropyl group creates steric hindrance, and the para-fluorine reduces nucleophilicity.[1][2] Standard conditions may fail; bulky phosphine ligands are required.[2]

Reagents:

  • This compound (1.2 equiv)[1][2][3][4][8][9]

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2

  • Ligand: BrettPhos or RuPhos (4 mol%) (BrettPhos is preferred for primary amines with steric bulk).[2]

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

  • Solids Addition: Charge the vial with the Aryl Halide (1.0 mmol), Pd2(dba)3 (18 mg, 0.02 mmol), BrettPhos (43 mg, 0.08 mmol), and NaOtBu (144 mg, 1.5 mmol).

    • Note: If using Cs2CO3, ensure it is finely ground and dried.[2]

  • Purging: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

  • Liquids Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Add this compound (184 mg, 1.2 mmol) via syringe.[1][2]

  • Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously for 12–18 hours.

    • Monitoring: Check LC-MS for consumption of the aryl halide.[1][2] The aniline is in excess.[2][10]

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanism & Causality:

  • BrettPhos: Selected because its large cone angle facilitates reductive elimination in sterically congested systems (due to the isopropyl group).[2]

  • NaOtBu: A strong base is needed to deprotonate the aniline-Pd complex, but if the substrate contains base-sensitive groups (e.g., esters), switch to Cs2CO3 and run at 110 °C for longer times.

Protocol B: Amide Coupling (High-Throughput Compatible)

Objective: Synthesis of amide libraries (e.g., for SAR studies). Challenge: The electron-withdrawing fluorine reduces the nucleophilicity of the nitrogen, requiring a potent coupling agent.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)[1][2][3][4][8][9]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add DIPEA (260 µL, 1.5 mmol) and HATU (228 mg, 0.6 mmol). Stir at room temperature for 5–10 minutes to form the activated ester.

    • Visual Check: Solution often turns yellow/orange.[2]

  • Addition: Add this compound (84 mg, 0.55 mmol) dissolved in DMF (0.5 mL).

  • Reaction: Stir at 40–50 °C for 4–6 hours.

    • Note: While many anilines react at RT, the inductive effect of the fluorine and steric bulk of the isopropyl group may require mild heating to drive conversion to >95%.

  • Quench: Dilute with saturated NaHCO3 (10 mL) and extract with EtOAc (3 x 10 mL).

  • Wash: Wash combined organics with 1M HCl (to remove unreacted aniline), water, and brine.[2] Dry over Na2SO4.[2]

Synthesis of the Building Block (Reference)

If the building block is not commercially available, it can be synthesized via reduction of the nitro precursor.

Pathway: 3-Isopropyl-4-fluoronitrobenzene


 this compound[2]

Catalytic Hydrogenation Protocol:

  • Reactants: Dissolve 3-Isopropyl-4-fluoronitrobenzene in Methanol or Ethanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (5-10% loading relative to substrate mass).[1][2]

  • Hydrogenation: Hydrogenate under H2 balloon pressure (1 atm) at Room Temperature for 4–8 hours.

    • Safety: Purge nitrogen before introducing hydrogen to prevent ignition of methanol vapors.[2]

  • Filtration: Filter through Celite to remove Pd/C.[2]

  • Isolation: Concentrate to yield the aniline.[2] Store under inert gas immediately to prevent oxidation.

Visualization: Synthesis Workflow

SynthesisFlow Precursor 3-Isopropyl-4-fluoronitrobenzene Step1 H2 (1 atm), 10% Pd/C Methanol, RT, 4-8h Precursor->Step1 Product This compound (CAS 710351-86-3) Step1->Product Storage Store under Argon (Oxidation Sensitive) Product->Storage

Figure 2: Reduction protocol for generating the aniline building block.

References

  • PubChem Compound Summary. 3-Isopropyl-4-fluoroaniline (CAS 710351-86-3).[1][2] National Center for Biotechnology Information.[2] Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2] (General reference for BrettPhos usage with hindered anilines).

Sources

Precision Protocols for N-Isopropylation of Fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-isopropylation of fluoroanilines (e.g., 4-fluoroaniline) is a critical transformation in the synthesis of herbicides (like Flufenacet) and pharmaceutical intermediates.[1] The electron-withdrawing nature of the fluorine substituent reduces the nucleophilicity of the aniline nitrogen, often requiring optimized conditions compared to non-fluorinated anilines.

This guide details three distinct methodologies, ranked by application suitability:

MethodologyApplicationKey AdvantagePrimary Challenge
A. Reductive Amination Lab & Pilot Scale (Preferred) High mono-selectivity; mild conditions.Stoichiometric waste (borates).
B. Direct Alkylation Industrial Scale-upLow raw material cost; simple workup.Controlling N,N-dialkylation; elimination side-products.
C. Borrowing Hydrogen Green Chemistry/R&DAtom economy (H₂O byproduct); uses isopropanol.Requires specific metal catalysts; higher temperatures.[2]

Reaction Mechanism & Pathway Visualization

Understanding the competing pathways is vital for yield optimization. The primary competition is between mono-alkylation (desired) and over-alkylation (undesired).

ReactionPathways Start 4-Fluoroaniline Imine Intermediate Imine (Schiff Base) Start->Imine + Acetone - H₂O (Acid Cat.) Acetone Acetone Product N-Isopropyl-4-fluoroaniline (Target) Imine->Product + Hydride Source (NaBH₄ / H₂ / H-Transfer) OverAlk N,N-Diisopropyl-4-fluoroaniline (Byproduct) Product->OverAlk + Isopropyl-X / Acetone (Over-reaction)

Figure 1: Reaction pathway showing the critical intermediate imine and the risk of over-alkylation.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The Gold Standard)

Recommended for high purity and laboratory synthesis.

Principle: Formation of a Schiff base (imine) followed by in situ reduction using Sodium Borohydride (NaBH₄).[3] The use of acetic acid activates the ketone and buffers the reaction.

Materials:

  • 4-Fluoroaniline (1.0 equiv)[1][4]

  • Acetone (1.2 – 1.5 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[5][6][7]

  • Sodium Borohydride (NaBH₄) (1.25 equiv)

  • Dichloromethane (DCM) or Hexane for extraction

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a 3-neck round-bottom flask with 4-fluoroaniline (e.g., 22.2 g, 0.2 mol).[6]

    • Add Glacial Acetic Acid (120 mL). Note: Acetic acid serves as both solvent and acid catalyst.

    • Add Acetone (17.6 mL, 0.24 mol) dropwise.

    • Stir mechanically and cool the mixture to 10°C using an ice bath.

  • Reduction:

    • Add NaBH₄ (9.4 g, 0.25 mol) portion-wise over 30 minutes.

    • Critical Control Point: Maintain internal temperature below 20°C . Exotherms can lead to runaway side reactions or decomposition.

    • After addition, remove the ice bath and stir at 20–25°C (Room Temp) for 60–90 minutes. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup:

    • Pour the reaction mixture into 500 mL ice water .

    • Neutralize/Basify by slowly adding 50% NaOH (aq) until pH > 10. Caution: Exothermic neutralization.

    • Extract with Hexane or DCM (2 x 100 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification:

    • Distillation is recommended for high purity. (B.P.[5] approx. 40°C at 0.5 mmHg).[5][6]

    • Expected Yield: 71% – 95%.

Protocol B: Direct Alkylation (Phase Transfer Catalysis)

Recommended for scale-up where reagent cost is the primary constraint.

Principle: Nucleophilic substitution using an alkyl halide.[8] To mitigate the low nucleophilicity of fluoroaniline, a Phase Transfer Catalyst (PTC) is employed.

Materials:

  • 4-Fluoroaniline (1.0 equiv)[1][4]

  • Isopropyl Iodide (or Bromide) (1.1 – 1.2 equiv)

  • Base: NaOH (aq)[5][6]

  • PTC: TBAB (Tetrabutylammonium bromide) or PEG-400

Step-by-Step Procedure:

  • Reaction Setup:

    • In a reactor, combine 4-fluoroaniline (24 g), Isopropyl Iodide (34 g), TBAB (0.3 g), and PEG-400 (0.3 g).[1]

    • Prepare a solution of NaOH (7 g) in water (30 mL) and add to the mixture.

  • Heating:

    • Heat the biphasic mixture to reflux (approx. 90°C) with vigorous stirring (200+ rpm) to ensure emulsion formation.

    • Reflux for 4 hours .[1]

  • Quench & Separation:

    • Cool to 30°C.[9]

    • Separate the organic phase.[1][6][8]

    • Optional Acid Wash: Wash organic phase with 0.5 M HCl to remove unreacted aniline (primary amine), utilizing the basicity difference between secondary and primary amines.

  • Yield Data:

    • Typical conversion: >96%.

    • Selectivity: ~96% mono-alkylated; <2% di-alkylated.

Protocol C: "Borrowing Hydrogen" (Catalytic Alkylation)

Recommended for Green Chemistry applications.

Principle: A metal catalyst (Ir, Ru, or non-noble Mn) dehydrogenates isopropanol to acetone. The aniline condenses with acetone to form an imine, which is then reduced by the metal-hydride species formed in the first step.

Materials:

  • 4-Fluoroaniline[1][4][5][6][7][10]

  • Isopropanol (Solvent & Reagent)

  • Catalyst: [Cp*IrCl₂]₂ (Noble) or PNP-Manganese complexes (Non-noble)

  • Base: t-BuOK (Catalytic amount)[11]

Procedure:

  • Mix 4-fluoroaniline (1 mmol), Isopropanol (2 mL), Catalyst (1 mol%), and t-BuOK (10-50 mol%) in a sealed tube.

  • Heat to 110–130°C for 12–24 hours.

  • Cool and filter through a silica pad.

  • Note: This method produces water as the only stoichiometric byproduct, making it highly atom-efficient.[12]

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Fluorine electron-withdrawal reduces nucleophilicity.Increase temperature or reaction time. In Reductive Amination, ensure sufficient acetic acid is present to activate the ketone.
High N,N-Dialkylation Excess alkylating agent or high temperature.Protocol A: Strict temperature control (<20°C during addition). Protocol B: Reduce alkyl halide equivalents to 1.0–1.1.
Emulsion during Workup Phase Transfer Catalyst presence.Wash with saturated brine. If persistent, filter through Celite before separation.
Decomposition/Darkening Oxidation of aniline substrate.Perform reaction under Nitrogen/Argon atmosphere. Use fresh aniline (distill if dark).

References

  • Reductive Amination Protocol: Synthesis of 4-Fluoro-N-isopropylaniline. PrepChem. Retrieved from

  • Direct Alkylation & PTC: Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline. Patent CN102993027A. Retrieved from

  • Reaction Conditions & Properties: 4-Fluoro-N-isopropylaniline Chemical Properties and Synthesis. ChemicalBook. Retrieved from

  • Borrowing Hydrogen Methodology: Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Elangovan, S., et al. (2016).[11] Nature Communications. Retrieved from

  • General Reductive Amination Guide: Reductive Amination. Master Organic Chemistry. Retrieved from

Sources

Application Note: Synthetic Routes to Functionalized 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-isopropylaniline is a high-value intermediate in medicinal chemistry, particularly utilized in the synthesis of kinase inhibitors and lipophilic bioisosteres. The steric bulk of the isopropyl group at the meta position, combined with the metabolic stability and electronic modulation of the para-fluorine, makes this scaffold critical for optimizing structure-activity relationships (SAR).

This Application Note provides a definitive guide to synthesizing this target. While classical nitration routes exist, they suffer from severe regioselectivity issues. Therefore, this guide prioritizes a Modern Cross-Coupling Protocol (Suzuki-Miyaura) using potassium organotrifluoroborates, which guarantees regiochemical purity. A secondary discussion of the classical route is provided for context on industrial scaling challenges.

Strategic Analysis & Retrosynthesis

The synthesis of this compound poses a specific regiochemical challenge: installing an isopropyl group meta to the amine and ortho to the fluorine.

Retrosynthetic Logic
  • Path A (Recommended): Disconnection of the C(sp2)-C(sp3) bond at the isopropyl group. This utilizes a 3-bromo-4-fluoroaniline scaffold, where the bromine atom serves as a perfect placeholder for the isopropyl group, ensuring 100% regioselectivity.

  • Path B (Classical): Electrophilic aromatic substitution (Nitration) of o-fluorocumene. This path is plagued by competing directing effects (Fluorine vs. Isopropyl), often yielding inseparable mixtures of the desired product and its isomer, 3-fluoro-4-isopropylaniline.

Retrosynthesis Target TARGET This compound BromoAniline PRECURSOR A (Recommended) 3-Bromo-4-fluoroaniline + Isopropyl-BF3K Target->BromoAniline Suzuki-Miyaura (C-C Coupling) NitroCumene PRECURSOR B (Classical) 1-Fluoro-2-isopropyl-4-nitrobenzene Target->NitroCumene Nitro Reduction StartMat STARTING MATERIAL 1-Fluoro-2-isopropylbenzene (o-Fluorocumene) NitroCumene->StartMat Nitration (Regioselectivity Issues)

Figure 1: Retrosynthetic analysis contrasting the high-fidelity cross-coupling route against the regiochemically ambiguous nitration route.

Protocol A: Molander Cross-Coupling (Gold Standard)

This protocol utilizes Potassium Isopropyltrifluoroborate (Molander Salt) instead of isopropylboronic acid. Secondary alkyl boronic acids are notoriously unstable and prone to protodeboronation and low reactivity. The trifluoroborate salt, combined with a specialized catalyst system (Pd(OAc)₂/RuPhos), suppresses


-hydride elimination and ensures efficient coupling.
Experimental Design Rationale
  • Reagent: Potassium isopropyltrifluoroborate is air-stable and stoichiometric.

  • Ligand (RuPhos): Specifically engineered to facilitate the oxidative addition of bulky aryl halides and, crucially, to speed up reductive elimination over the competing

    
    -hydride elimination pathway common in secondary alkyl couplings [1].
    
  • Base (K₂CO₃): Mild base prevents hydrolysis of sensitive functional groups while activating the boron species.

Detailed Methodology

Materials:

  • 3-Bromo-4-fluoroaniline (1.0 equiv)

  • Potassium isopropyltrifluoroborate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[1]

  • RuPhos (4 mol%)[1]

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Procedure:

  • Catalyst Pre-complexation:

    • In a reaction vial, add Pd(OAc)₂ and RuPhos.

    • Purge with Argon/Nitrogen.

    • Add dry Toluene (approx. 1 mL/mmol substrate) and stir at room temperature for 5-10 minutes to form the active catalytic species (solution turns from orange to dark red/brown).

  • Reaction Assembly:

    • To the catalyst solution, add 3-Bromo-4-fluoroaniline , Potassium isopropyltrifluoroborate , and K₂CO₃ .

    • Add Water (degassed, 0.33 mL/mmol substrate). The biphasic system is essential for the solubility of the inorganic base and the borate salt.

  • Execution:

    • Seal the vessel and heat to 80°C with vigorous stirring (1000 rpm) for 12–24 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the starting bromide (M+H 190/192) and appearance of the product (M+H 154).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (0-20% EtOAc). The amine is relatively polar; the isopropyl group adds lipophilicity, aiding separation from any protodeboronated byproducts.

Data Summary Table
ParameterSpecificationNotes
Yield 75 - 88%High efficiency for secondary alkyl coupling.
Purity >98% (HPLC)No regioisomers formed.
Appearance Pale yellow oilOxidizes slightly upon air exposure; store under N₂.
Key Impurity Protodeboronated Arene4-Fluoroaniline (formed if coupling fails).

Protocol B: Classical Nitration (Industrial Context)

Warning: This route is presented for historical context or bulk manufacturing where distillation columns are available. It is not recommended for laboratory-scale synthesis due to difficult isomer separations.

The Regioselectivity Problem

Nitration of 1-fluoro-2-isopropylbenzene (o-fluorocumene) involves a conflict between two directing groups:

  • Fluorine (Position 1): Directs para to Position 4.

  • Isopropyl (Position 2): Directs para to Position 5.

While the isopropyl group is activating, the steric hindrance at the ortho positions and the strong electronic direction of fluorine result in a mixture. Literature suggests a ratio of isomers (4-nitro vs 5-nitro) that requires fractional distillation to separate [2].

Workflow:

  • Nitration: o-Fluorocumene + HNO₃/H₂SO₄ at 0°C → Mixture of 4-nitro and 5-nitro isomers.

  • Separation: Fractional distillation (Boiling points are very close).

  • Reduction: Hydrogenation (H₂, Pd/C) of the isolated 4-nitro isomer.

Analytical Characterization

To validate the synthesis, compare spectral data against these expected values.

¹H NMR (400 MHz, CDCl₃)
  • δ 6.80 - 6.90 (m, 1H): Aromatic proton at C5 (Ortho to F, Meta to NH2).

  • δ 6.45 - 6.55 (m, 2H): Aromatic protons at C2 and C6.

  • δ 3.50 (br s, 2H): -NH₂ protons (Exchangeable).

  • δ 3.15 (sept, J = 6.9 Hz, 1H): Isopropyl CH (Methine). Diagnostic signal.

  • δ 1.25 (d, J = 6.9 Hz, 6H): Isopropyl CH₃ (Methyls).

Process Workflow Diagram

Workflow Start Start: 3-Bromo-4-fluoroaniline Mix Mix: Pd(OAc)2 + RuPhos (Toluene, 10 min) Start->Mix React Reaction: Add iPr-BF3K + K2CO3 80°C, 18h Mix->React Workup Workup: EtOAc Extraction Silica Purification React->Workup Product Product: This compound Workup->Product

Figure 2: Operational workflow for the Molander cross-coupling protocol.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Secondary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(20), 7222-7223.

  • Olah, G. A., et al. (1978). Nitration of alkylbenzenes with nitronium salts. Journal of Organic Chemistry, 43(24), 4628–4634.

  • RuPhos Catalyst System: Buchwald, S. L., et al. (2008). Catalysts for Suzuki-Miyaura Coupling of Secondary Alkyl Groups. Journal of the American Chemical Society.[1]

Sources

Application Notes & Protocols: 4-Fluoro-3-isopropylaniline as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Fluoro-3-isopropylaniline in Medicinal Chemistry

This compound is a uniquely substituted aromatic amine that holds significant potential as a starting material for the synthesis of a diverse range of heterocyclic compounds. The strategic placement of the fluoro and isopropyl groups on the aniline ring offers a nuanced interplay of electronic and steric effects that can be exploited to fine-tune the physicochemical and pharmacological properties of the resulting heterocyclic scaffolds. The fluorine atom, a bioisostere of the hydrogen atom, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the final molecule. The bulky isopropyl group can provide steric hindrance, influencing the regioselectivity of cyclization reactions and potentially enhancing target selectivity by occupying specific hydrophobic pockets in protein binding sites.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of medicinally relevant heterocyclic systems, including quinolines, benzimidazoles, and quinoxalines. While specific literature examples for the use of this exact aniline are limited, the following protocols are based on well-established and robust synthetic methodologies that are broadly applicable to substituted anilines.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValue
Molecular Formula C₉H₁₂FN
Molecular Weight 153.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 220-225 °C
Solubility Soluble in most organic solvents (e.g., ethanol, acetone, dichloromethane)

I. Synthesis of Substituted Quinolines

The quinoline scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents. The following are established methods for quinoline synthesis, adapted for this compound.

A. Skraup Synthesis of 7-Fluoro-8-isopropylquinoline

The Skraup synthesis is a classic and effective method for the preparation of quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[1] The reaction is known to be highly exothermic and should be performed with caution.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 100 mL of concentrated sulfuric acid.

  • Reagent Addition: To the stirred sulfuric acid, add 20 g of anhydrous ferrous sulfate as a moderator. Slowly add a mixture of 15.3 g (0.1 mol) of this compound and 30 g of glycerol from the dropping funnel.

  • Initiation of Reaction: Gently heat the mixture. The reaction is exothermic and will proceed vigorously. Maintain control of the reaction by external cooling with a water bath if necessary.

  • Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to 150-160 °C for 3 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature and pour it cautiously into 500 mL of ice-cold water. Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper.

  • Extraction and Purification: The crude product will separate as a dark oil. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Causality and Insights:

  • The ferrous sulfate acts as a moderator to control the otherwise violent reaction.

  • The regioselectivity of the cyclization is directed to the ortho position of the amino group that is not sterically hindered by the isopropyl group, leading to the formation of the 7-fluoro-8-isopropylquinoline isomer.

B. Doebner-von Miller Synthesis of 6-Fluoro-7-isopropyl-2-methylquinoline

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be generated in situ.[2][3]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, place a solution of 15.3 g (0.1 mol) of this compound in 100 mL of 6M hydrochloric acid.

  • Reagent Addition: To this solution, add 14.0 g (0.2 mol) of crotonaldehyde dropwise with stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4 hours.

  • Work-up: Cool the mixture and make it strongly alkaline with a 40% sodium hydroxide solution.

  • Extraction and Purification: Extract the product with diethyl ether (3 x 150 mL). Wash the combined ether extracts with water, dry over anhydrous potassium carbonate, and remove the solvent by distillation. The residue is then purified by vacuum distillation.

Causality and Insights:

  • The reaction proceeds through a series of conjugate additions and cyclizations. The acid catalyst is crucial for promoting these steps.

  • The substitution pattern of the resulting quinoline is determined by the structure of the α,β-unsaturated carbonyl compound.

C. Combes Synthesis of 6-Fluoro-7-isopropyl-2,4-dimethylquinoline

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of a strong acid catalyst.[4]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, mix 15.3 g (0.1 mol) of this compound with 10.0 g (0.1 mol) of acetylacetone.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add 50 mL of concentrated sulfuric acid with stirring.

  • Reaction Conditions: Allow the mixture to stand at room temperature for 12 hours, then heat on a water bath at 80 °C for 1 hour.

  • Work-up: Pour the reaction mixture onto crushed ice. Neutralize the solution with concentrated ammonium hydroxide.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.

Causality and Insights:

  • The strong acid protonates the β-diketone, facilitating the initial condensation with the aniline.

  • The subsequent cyclization and dehydration steps are also acid-catalyzed.

Workflow for Quinoline Synthesis

cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller Synthesis cluster_combes Combes Synthesis s_aniline This compound s_product 7-Fluoro-8-isopropylquinoline s_aniline->s_product Cyclization s_reagents Glycerol, H₂SO₄, Oxidizing Agent s_reagents->s_product dvm_aniline This compound dvm_product 6-Fluoro-7-isopropyl-2-methylquinoline dvm_aniline->dvm_product Condensation & Cyclization dvm_reagents Crotonaldehyde, Acid Catalyst dvm_reagents->dvm_product c_aniline This compound c_product 6-Fluoro-7-isopropyl-2,4-dimethylquinoline c_aniline->c_product Condensation & Cyclization c_reagents Acetylacetone, H₂SO₄ c_reagents->c_product

Caption: Synthetic routes to substituted quinolines.

II. Synthesis of Substituted Benzimidazoles

Benzimidazoles are another privileged heterocyclic scaffold in medicinal chemistry, with applications as anthelmintics, proton pump inhibitors, and anticancer agents. The Phillips condensation is a straightforward method for their synthesis.

Phillips-Style Condensation for 5-Fluoro-6-isopropyl-2-substituted-benzimidazoles

This method involves the condensation of an o-phenylenediamine (or a substituted analogue) with a carboxylic acid under acidic conditions.

Reaction Scheme:

Note: This is a two-step process starting from a suitable precursor to generate the required o-phenylenediamine. For the purpose of this protocol, we will assume the availability of 4-fluoro-3-isopropyl-1,2-phenylenediamine.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, place a mixture of 16.8 g (0.1 mol) of 4-fluoro-3-isopropyl-1,2-phenylenediamine and the desired carboxylic acid (0.1 mol).

  • Solvent and Catalyst: Add 50 mL of 4M hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with ammonium hydroxide until precipitation is complete.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water.

Causality and Insights:

  • The acid protonates the carboxylic acid, activating it for nucleophilic attack by the diamine.

  • The choice of carboxylic acid determines the substituent at the 2-position of the benzimidazole ring.

Workflow for Benzimidazole Synthesis

start This compound intermediate 4-Fluoro-3-isopropyl-1,2-phenylenediamine start->intermediate Reduction product 5-Fluoro-6-isopropyl-2-R-benzimidazole intermediate->product Phillips Condensation reagents R-COOH, Acid Catalyst reagents->product

Caption: Two-step synthesis of benzimidazoles.

III. Synthesis of Substituted Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a broad range of biological activities, including antibacterial, antiviral, and anticancer properties. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Condensation Synthesis of 6-Fluoro-7-isopropyl-2,3-disubstituted-quinoxalines

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: Dissolve 16.8 g (0.1 mol) of 4-fluoro-3-isopropyl-1,2-phenylenediamine in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Reagent Addition: Add a solution of the 1,2-dicarbonyl compound (0.1 mol) in 50 mL of ethanol dropwise with stirring.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: The product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. The product can be further purified by recrystallization if necessary.

Causality and Insights:

  • This condensation reaction is typically high-yielding and proceeds under mild conditions.

  • The substituents at the 2- and 3-positions of the quinoxaline are determined by the R and R' groups of the 1,2-dicarbonyl compound.

Workflow for Quinoxaline Synthesis

start This compound intermediate 4-Fluoro-3-isopropyl-1,2-phenylenediamine start->intermediate Reduction product 6-Fluoro-7-isopropyl-2,3-disubstituted-quinoxaline intermediate->product Condensation reagents 1,2-Dicarbonyl Compound reagents->product

Caption: Two-step synthesis of quinoxalines.

Summary of Synthetic Approaches and Expected Outcomes

Heterocyclic SystemSynthetic MethodKey ReagentsExpected ProductPotential Challenges
Quinoline SkraupGlycerol, H₂SO₄7-Fluoro-8-isopropylquinolineHighly exothermic reaction, requires careful control.
Quinoline Doebner-von Millerα,β-Unsaturated carbonylsSubstituted quinolinesPotential for side reactions and polymer formation.
Quinoline Combesβ-Diketones2,4-Disubstituted quinolinesRequires strong acid and careful temperature control.
Benzimidazole Phillips CondensationCarboxylic acids2-Substituted benzimidazolesRequires prior synthesis of the o-phenylenediamine.
Quinoxaline Condensation1,2-Dicarbonyl compounds2,3-Disubstituted quinoxalinesRequires prior synthesis of the o-phenylenediamine.

Conclusion and Future Directions

This compound represents a valuable and underutilized building block for the synthesis of diverse heterocyclic compounds. The protocols outlined in these application notes, based on established and reliable synthetic transformations, provide a solid foundation for the exploration of novel chemical space in drug discovery. The unique combination of electronic and steric properties imparted by the fluoro and isopropyl substituents offers exciting opportunities for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Further research into the application of this versatile aniline in other cyclization reactions and multi-component reactions is highly encouraged.

References

  • Skraup, Z. H. "Eine Synthese des Chinolins." Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087 (1880). [Link]

  • Doebner, O., & von Miller, W. "Ueber eine Erweiterung der Skraup'schen Chinolin-Synthese." Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817 (1881). [Link]

  • Combes, A. "Sur la constitution de la méthyl-lépindine et de la tétraméthyl-pyridine." Bulletin de la Societe Chimique de France, 49, 89-92 (1888). [Link]

  • Organic Chemistry Portal. "Doebner-von Miller Reaction." [Link]

  • Phillips, M. A. "The Formation of Benzimidazoles." Journal of the Chemical Society (Resumed), 172-177 (1928).
  • Organic Chemistry Portal. "Synthesis of Quinoxalines." [Link]

  • Combes quinoline synthesis. In Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-3-isopropylaniline

[1]

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Purification, Isomer Separation, and Stability Protocols Last Updated: February 4, 2026

Initial Triage & Nomenclature Verification

CRITICAL WARNING: Before proceeding, verify your molecule's structure. There is a common confusion between the ring-substituted isomer and the N-substituted analog.[1]

FeatureTarget Molecule Common Analog (Incorrect)
Name This compound 4-Fluoro-N-isopropylaniline
Structure Isopropyl group on the Benzene Ring (Position 3)Isopropyl group on the Nitrogen
CAS (Free Base) 10351-86-3 (Typical)70441-63-3
Physical State Viscous oil / Low-melting solidLiquid
Primary Impurity Regioisomers (e.g., 3-Fluoro-4-isopropylaniline)Starting amine (4-Fluoroaniline)

This guide addresses the Ring-Substituted isomer (this compound).[1][2]

Purification Decision Matrix

Use the following logic flow to determine the correct purification pathway for your crude mixture.

PurificationLogicStartCrude Reaction Mixture(Dark Oil/Solid)Check1Contains Non-BasicImpurities?(Nitro precursors, Solvents)Start->Check1AcidBaseProtocol A:Acid-Base Extraction(Standard Workup)Check1->AcidBaseYesCheck2Isomer PurityAcceptable?Check1->Check2No (Already washed)AcidBase->Check2DistillProtocol B:Vacuum Distillation(For >5°C BP difference)Check2->DistillNo (Major impurities)ColumnProtocol C:Flash Chromatography(For difficult isomers)Check2->ColumnNo (Close-boiling isomers)SaltProtocol D:HCl Salt Formation(Long-term Storage)Check2->SaltYes (>95%)Distill->Check2Column->Salt

Figure 1: Decision tree for selecting the appropriate purification module based on crude purity and impurity profile.

Troubleshooting Guides & Protocols

Module A: The "Dirty" Crude (Acid-Base Extraction)

Issue: My crude material is black/brown and contains unreacted nitro compounds or solvents. Mechanism: Anilines are basic (pKa ~4.0).[1] Non-basic impurities (nitro precursors, tars) will not protonate and can be washed away with organic solvents while the product is held in the aqueous phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Protonation (Extraction 1): Wash the organic layer with 1M HCl (3x volumes).

    • Observation: The aniline moves to the aqueous layer (as the hydrochloride salt). The organic layer retains non-basic impurities (nitro compounds).

    • QC Check: The aqueous layer should be acidic (pH < 2).

  • Wash: Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained organics.

  • Basification (Recovery): Cool the aqueous layer to 0-5°C. Slowly add 6M NaOH or Sat. NaHCO₃ until pH > 10.

    • Observation: The solution will turn cloudy/oily as the free amine regenerates.

  • Extraction 2: Extract the cloudy aqueous mixture with EtOAc (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

FAQ:

  • Q: I formed a terrible emulsion during the basic extraction.

    • A: Fluorinated anilines can act as surfactants. Add Saturated Brine to the aqueous phase to increase ionic strength ("Salting out") or filter the biphasic mixture through a pad of Celite.

Module B: Isomer Separation (Chromatography)

Issue: NMR shows a "shadow" doublet near my signals. Distillation isn't separating them. Mechanism: The nitration of 2-isopropylfluorobenzene yields regioisomers (e.g., 3-fluoro-4-isopropylaniline vs. This compound).[1] These often have boiling points within 2-3°C of each other, making distillation ineffective.[1]

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.

    • Start: 100% Hexanes (to elute non-polar impurities).

    • Ramp: 0% → 10% EtOAc.

    • Note: Anilines can "streak" on silica due to H-bonding with silanols.[1]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase to deactivate silica acidic sites and sharpen peaks.

Visualizing the Separation:

ChromatographyCrudeIsomer MixtureSilicaSilica Interaction(H-Bonding)Crude->SilicaLoadElutionElution OrderSilica->ElutionHex/EtOAc + 1% TEAResult1Isomer A(Less Polar)Elutes FirstElution->Result1Result2Isomer B(More Polar)Elutes SecondElution->Result2

Figure 2: Chromatographic separation logic. The amino group interaction with silica is the primary separation vector.

Module C: Storage & Stability (Salt Formation)

Issue: My pure clear oil turned black after 3 days. Mechanism: Anilines are electron-rich and prone to radical oxidation by atmospheric oxygen, forming colored azo/azoxy polymers.[1]

Solution: Conversion to Hydrochloride Salt The salt form is a stable, crystalline solid resistant to oxidation.

Protocol:

  • Dissolve purified free base in a minimal amount of dry Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (or bubble HCl gas).

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Storage: Store at 4°C or -20°C under Argon.

Stability Data Table:

FormStorage ConditionShelf Life (Approx.)Visual Indicator of Degradation
Free Base (Oil) Room Temp, Air< 1 WeekDarkening (Yellow

Brown

Black)
Free Base (Oil) -20°C, Argon3-6 MonthsSlight Yellowing
HCl Salt (Solid) Room Temp, Desiccator> 2 YearsClumping / Discoloration

Frequently Asked Questions (FAQ)

Q: Can I distill this compound at atmospheric pressure? A: No. The estimated boiling point is >220°C. At these temperatures, the molecule will likely decompose or polymerize. You must use high-vacuum distillation (< 1 mmHg).[1]

Q: Why is my yield low after the acid-base extraction? A: Check the pH of your aqueous layer before the final extraction. The pKa of fluorinated anilines is lower than regular aniline (due to the electron-withdrawing fluorine). You must ensure the pH is >10 (preferably 12) to fully deprotonate the amine and drive it back into the organic layer.

Q: I see a "doublet of doublets" in the aromatic region of my NMR. Is this an impurity? A: Not necessarily. This compound has specific coupling patterns:

  • H-F Coupling: The fluorine atom couples with nearby protons (

    
     and 
    
    
    ).
  • H-H Coupling: Standard aromatic coupling.

  • Action: Run a Decoupled

    
    F-NMR  or compare integration values carefully before assuming it is an impurity.[1]
    

References

  • ChemicalBook. (2025). 4-Fluoro-N-isopropylaniline Properties (for comparison). Retrieved from

  • PubChem. (2025).[3] 3-Isopropylaniline Compound Summary. National Library of Medicine. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid-Base Extraction and Aniline Purification).[1]

  • BLD Pharm. (2025). This compound Product Page.[1][2][4][5][6] (Confirming existence of specific ring isomer CAS 10351-86-3). Retrieved from

Technical Support Center: Synthesis of 4-Fluoro-3-isopropylaniline

[1]

Topic: Troubleshooting Over-Alkylation & Regioselectivity in Friedel-Crafts Processes Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Status: Operational | Version: 2.4 (2025)[1]

Dashboard: The Chemistry of Control

The Core Challenge: The synthesis of 4-Fluoro-3-isopropylaniline typically involves the Friedel-Crafts alkylation of 4-fluoroaniline (or its protected derivatives) using an isopropyl source (isopropyl alcohol or isopropyl halide).[1]

The fundamental chemical contradiction here is the Activating Effect . The introduction of an isopropyl group (an electron-donating alkyl group) onto the benzene ring increases the electron density of the product relative to the starting material. Consequently, the product reacts faster than the substrate, leading to a "runaway" reaction that produces di-isopropyl and tri-isopropyl impurities (Over-alkylation).

Critical Reaction Parameters (CRP):

  • Stoichiometry: Substrate-to-Alkylating Agent Ratio.[1]

  • Catalyst Acidity: Lewis vs. Brønsted acidity balance (preventing N-complexation).[1]

  • Thermodynamics: Temperature control to manage kinetic (N-alkylation/Ortho-C) vs. thermodynamic (Meta-C/Para-C) products.[1]

Diagnostic Center (FAQ)

Q1: I am observing significant amounts of di-isopropyl impurities (15-20%). How do I suppress this?

Root Cause: The reaction kinetics favor the product over the reactant. This is a classic "consecutive reaction" problem where



Technical Solution:

  • High Dilution / Excess Substrate: The most effective mitigation is to run the reaction with a high molar excess of 4-fluoroaniline relative to the alkylating agent (e.g., 3:1 or 5:1). This statistically ensures the active electrophile encounters unreacted starting material rather than the product.

  • Starvation Feed: Do not add the alkylating agent (e.g., Isopropanol/Isopropyl bromide) all at once. Use a controlled dosing strategy (slow addition) over 4–6 hours. This keeps the instantaneous concentration of the electrophile low, suppressing the rate of the second alkylation.

  • Endpoint Control: Quench the reaction at 80-90% conversion. Pushing for 100% conversion disproportionately increases over-alkylation.[1]

Q2: My product mixture contains N-isopropyl-4-fluoroaniline instead of the ring-alkylated product. Why?

Root Cause: Nitrogen is a better nucleophile than the aromatic ring. Under mild conditions or with insufficient acid strength, the isopropyl cation attacks the amine lone pair (N-alkylation) rather than the carbon ring (C-alkylation).

Technical Solution:

  • Thermodynamic Rearrangement: N-alkylation is often the kinetic product.[1] Increasing the reaction temperature (typically >140°C in the presence of acid) can force the rearrangement of the isopropyl group from the Nitrogen to the Ring (Hofmann-Martius rearrangement type mechanism).

  • Amine Protection: If direct high-temperature alkylation degrades your material, protect the amine as an acetamide (N-(4-fluorophenyl)acetamide) before alkylation.[1] The acetyl group sterically hinders the nitrogen and reduces its nucleophilicity, favoring C-alkylation.

  • Superacid Catalysis: Use a catalyst that fully protonates the amine (forming the anilinium ion). While this deactivates the ring, using strong superacids (e.g., Triflic acid or HF) allows alkylation to proceed on the deactivated ring while completely blocking N-alkylation.

Q3: How do I ensure the isopropyl group lands at Position 3 (Meta to Amine)?

Root Cause: The amino group (NH2) is a strong ortho/para director. In 4-fluoroaniline, the ortho positions relative to the amine are positions 2 and 6. Position 3 is meta to the amine and ortho to the fluorine. Standard kinetics favor position 2.[1]

Technical Solution:

  • Thermodynamic Control: The 3-position (ortho to F, meta to NH2) is often the thermodynamic sink because it reduces steric clash with the amine group. Prolonged heating with an acid catalyst can induce isomerization from the 2-isomer to the 3-isomer.[1]

  • Blocking Groups: If 2-alkylation is dominant, consider introducing a blocking group (like a sulfonyl group) at position 2, alkylating at 3, and then desulfonating.[1] (Note: This adds steps and cost).

  • Alternative Route: If direct alkylation fails to give the 3-isomer, the industry standard shifts to Nitration of 2-fluorocumene .[1]

    • Route: Cumene → Fluorination (or start with 2-phenyl-2-propanol) → Nitration (directs para to isopropyl or ortho to F) → Reduction.[1]

Technical Deep Dive: Mechanism & Pathways[1]

The following diagram illustrates the competitive pathways between the desired Mono-C-Alkylation, the problematic N-Alkylation, and the "Over-Alkylation" (Polyalkylation).

ReactionPathwaysStart4-Fluoroaniline(Substrate)N_AlkylN-Isopropyl-4-fluoroaniline(Kinetic Product / Impurity)Start->N_AlkylLow Temp / Weak Acid(N-Attack)C_Ortho2-Isopropyl-4-fluoroaniline(Kinetic C-Product)Start->C_OrthoDirect C-Alkylation(Ortho to NH2)AgentIsopropyl Cation(Electrophile)N_Alkyl->C_OrthoHofmann-MartiusRearrangement (>150°C)Target3-Isopropyl-4-fluoroaniline(Thermodynamic Target)C_Ortho->TargetIsomerization(Acid/Heat)OverAlkylDi-isopropyl Impurities(Over-Alkylation)C_Ortho->OverAlkylExcess ReagentTarget->OverAlkylExcess Reagent(Runaway Rxn)

Caption: Competitive reaction pathways in the alkylation of 4-fluoroaniline. Red arrows indicate the over-alkylation risks that must be mitigated via stoichiometry control.

Optimized Experimental Protocol

Method: Acid-Catalyzed Alkylation using Isopropyl Alcohol (IPA).[1] Objective: Minimize di-alkylation while promoting C-alkylation over N-alkylation.

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Fluoroaniline (1.0 equiv)

  • Reagent: Isopropyl Alcohol (IPA) (0.8 equiv) [Note: Limiting reagent strategy][1]

  • Catalyst: Sulfuric Acid (H2SO4) or Zeolite HY (Solid Acid)[1]

  • Solvent: o-Dichlorobenzene (high boiling point for rearrangement) or solvent-free (if using H2SO4).[1]

Step-by-Step Procedure
  • Setup: Equip a high-pressure reactor (autoclave) or a standard flask with a reflux condenser (if boiling point permits) and a mechanical stirrer.

  • Loading (Amine Protection/Salt Formation):

    • Charge 4-Fluoroaniline.[1][2][3][4]

    • Slowly add H2SO4 (0.5–1.0 equiv) to form the anilinium salt. Caution: Exothermic.[1]

    • Why? This suppresses N-alkylation and allows the reaction temperature to rise without vaporizing the amine.

  • Addition: Heat the mixture to 140–160°C .

  • Dosing (The Critical Step):

    • Add Isopropyl Alcohol slowly via a syringe pump over 4–6 hours.[1]

    • Mechanism:[1][5][2][6][7][8][9][10][11] Slow addition ensures the concentration of the isopropyl cation is always low relative to the free aromatic ring, favoring mono-substitution.

  • Digestion: Hold at temperature for 2–3 hours after addition. Monitor via GC-MS.[1]

  • Workup:

    • Cool to room temperature.

    • Basify with NaOH (20% aq) to liberate the free amine.

    • Extract with Toluene or MTBE.[1]

  • Purification: Fractional distillation is required to separate the unreacted starting material (recycled) from the product. The boiling point difference between mono- and di-isopropyl derivatives is usually sufficient for separation.[1]

Data: Impurity Profile vs. Stoichiometry
Molar Ratio (Aniline : IPA)Conversion (%)Mono-Alkyl Yield (%)Di-Alkyl Impurity (%)N-Alkyl Impurity (%)
1 : 1.2 (Excess IPA)95%65%25% (Critical Fail)5%
1 : 1.0 85%75%8%2%
3 : 1.0 (Excess Aniline)40% (based on aniline)92% (based on IPA)< 2%< 1%

Note: Running with excess aniline drastically improves selectivity.[1] The unreacted aniline is recovered via distillation and recycled.

References

  • Friedel-Crafts Chemistry Standards: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Standard reference for mechanism and polyalkylation kinetics).

  • Alkylation of Anilines (Patent): Preparation method of 3-methyl-4-isopropylaniline. Patent CN105622428A.[1] (Describes the sulfuric acid/high-temp route for hindered anilines).

  • Rearrangement Mechanisms: Shine, H. J.[1] Aromatic Rearrangements. Elsevier.[1] (Covers Hofmann-Martius rearrangement of N-alkyl to C-alkyl anilines).[1]

  • Selectivity in EAS: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Authoritative source on Electrophilic Aromatic Substitution directing effects).

Side products in 4-Fluoro-3-isopropylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-3-isopropylaniline Synthesis Ticket ID: #SYN-4F3iPr-001 Status: Open Agent: Dr. Aris, Senior Application Scientist[1][2]

Executive Summary & Disambiguation

User Alert: Before proceeding, verify your target structure. There is a frequent nomenclature confusion in this domain between Ring-Alkylated and N-Alkylated species.[1][2]

  • Target A (Ring-Substituted): This compound (Amino group on C1, Isopropyl on C3, Fluorine on C4).[1][2] This is a challenging synthesis due to directing group conflicts.

  • Target B (N-Substituted): 4-Fluoro-N-isopropylaniline (Common intermediate for herbicides like Flufenacet).[1][2] This is synthesized via reductive amination.[1][2]

This guide addresses Target A (Ring-Substituted) , assuming you are synthesizing it for advanced medicinal chemistry applications (e.g., kinase inhibitors). If you are attempting to synthesize this via nitration of 2-isopropyl-1-fluorobenzene, you are fighting significant thermodynamic directing effects.[1][2]

Critical Side Product Profile

The synthesis of this compound generally proceeds via the nitration of 2-isopropyl-1-fluorobenzene followed by reduction.[1][2] This route is fraught with regioselectivity issues.[1][2]

Table 1: Impurity & Side Product Identification
CodeSide Product NameStructure NoteOrigin StepRoot Cause
SP-1 3-Fluoro-4-isopropylaniline Isopropyl at C4, F at C3NitrationMajor Regioisomer. The isopropyl group (activator) directs para to itself (Position 5), overwhelming the para-directing effect of Fluorine.[1][2]
SP-2 3-Isopropylaniline Missing FluorineReductionHydrodefluorination. Catalytic hydrogenolysis of the C-F bond during nitro reduction.[1][2]
SP-3 4-Fluoro-3,5-diisopropylaniline Two Isopropyl groupsAlkylationOver-Alkylation. If synthesizing via Friedel-Crafts, the product is more reactive than the starting material.[1][2]
SP-4 4,4'-Difluoro-3,3'-diisopropylazobenzene Dimer (N=N bond)ReductionIncomplete Reduction. Condensation of nitroso/hydroxylamine intermediates under alkaline conditions.[1][2]

Troubleshooting Module: The Nitration Bottleneck

The Issue: You are likely observing a 60:40 or 70:30 ratio of the unwanted isomer (SP-1) to your target.[1][2] Mechanism: In 2-isopropyl-1-fluorobenzene, the isopropyl group is a strong activator directing ortho/para.[1][2][3] The fluorine is a deactivator directing ortho/para.[2]

  • Target Path: Nitration at C4 (Para to F, Meta to iPr).[2] Thermodynamically disfavored.[1][2]

  • Competitor Path: Nitration at C5 (Para to iPr, Meta to F).[2] Thermodynamically favored.[1][2]

Q: How do I shift the ratio towards the 4-nitro (Target) precursor?

  • A: You cannot easily override the electronic activation of the isopropyl group with standard mixed acids.[2]

    • Protocol Adjustment: Switch to Nitronium Tetrafluoroborate (

      
      )  in sulfolane or acetonitrile at low temperatures (-20°C). The steric bulk of the nitronium complex may slightly discourage the position adjacent to the isopropyl group (C3), but C5 remains accessible.[2]
      
    • Alternative Route: If SP-1 contamination is >10%, abandon direct nitration.[1][2] Use a Suzuki Coupling approach:

      • Start: 2-Fluoro-5-nitro-bromobenzene + Isopropylboronic acid.[1][2]

      • Why: This locks the regiochemistry before the reduction step.[2]

Troubleshooting Module: The Defluorination Danger

The Issue: During the reduction of 4-fluoro-3-isopropylnitrobenzene to the aniline, you observe the formation of 3-isopropylaniline (SP-2) . Mechanism: Aromatic C-F bonds are susceptible to oxidative addition by Palladium (Pd) and Platinum (Pt) catalysts, leading to hydrogenolysis (replacement of F with H).[2]

Q: My LC-MS shows a mass of [M-18] relative to the target. Is this defluorination?

  • A: Yes. Mass 153 (Target) becoming Mass 135 (Des-fluoro) is a classic signature of hydrodefluorination.[1][2]

Q: Which reduction system prevents C-F cleavage?

  • A: Do NOT use standard Pd/C under Hydrogen gas.

    • Option A (Chemical): Iron powder (Fe) in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       or dilute HCl.[2] This is the "Gold Standard" for preserving halogens.[2]
      
    • Option B (Catalytic): Sulfided Platinum on Carbon (Pt(S)/C).[1][2] The sulfur "poisons" the catalyst enough to prevent C-F insertion but allows Nitro reduction.[2]

Protocol: Iron-Mediated Reduction (Halogen-Safe)[1][2]
  • Dissolve: 10 mmol Nitro-precursor in EtOH/Water (3:1, 50 mL).

  • Add: 5.0 equiv Iron Powder (325 mesh) + 0.5 equiv

    
    .
    
  • Heat: Reflux (80°C) with vigorous mechanical stirring (magnetic stirring often fails due to Fe clumping).

  • Monitor: TLC usually shows conversion within 2-4 hours.[1][2]

  • Workup: Filter hot through Celite (Warning: Pyrophoric iron waste). Basify filtrate to pH 9, extract with EtOAc.

Visualizing the Pathways

The following diagram illustrates the divergence points where side products are generated.

G Start Start: 2-Isopropyl-1-fluorobenzene Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration TargetNitro Target Precursor: 4-Fluoro-3-isopropyl-nitrobenzene Nitration->TargetNitro Minor Path (Meta to iPr) IsomerNitro Major Side Product (SP-1): 3-Fluoro-4-isopropyl-nitrobenzene Nitration->IsomerNitro Major Path (Para to iPr) Reduction Step 2: Reduction (H2, Catalyst) TargetNitro->Reduction TargetAniline TARGET: This compound Reduction->TargetAniline Fe/HCl or Pt(S)/C Desfluoro Side Product (SP-2): 3-Isopropylaniline (Defluorination) Reduction->Desfluoro Pd/C (Standard) Azo Side Product (SP-4): Azo-Dimer Reduction->Azo Incomplete/Basic pH

Figure 1: Reaction pathway showing the thermodynamic competition during nitration and the chemoselectivity risks during reduction.[2]

FAQ: Rapid Fire Troubleshooting

Q: Can I separate the regioisomers (Target vs. SP-1) by distillation?

  • A: Extremely difficult.[1][2][4] The boiling points are likely within 2-3°C of each other.[1][2]

  • Solution: Use Flash Chromatography .[1][2] The nitro-isomers often have different dipole moments. The 4-nitro (Target) is generally less polar than the 5-nitro isomer due to the dipole cancellation between the Nitro and Fluoro groups (para-orientation).[1][2] Try a gradient of Hexane/EtOAc (95:5 to 80:20).

Q: I tried Friedel-Crafts alkylation on 4-fluoroaniline to skip the nitration step, but got a mess. Why?

  • A: Anilines are tricky in Friedel-Crafts. The amino group complexes with the Lewis Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), deactivating the ring.[2] If you used an alcohol/acid catalyst, you likely got N-alkylation  (secondary amine) or Poly-alkylation  (SP-3).[2]
    
  • Fix: You must protect the amine as an acetanilide before attempting Friedel-Crafts, but even then, the directing group (NHAc) will direct ortho to itself (Position 2), not Position 3. This route is chemically flawed for your target.[1][2]

Q: Why is my product turning brown/black upon storage?

  • A: Anilines are oxidation-sensitive.[1][2] this compound is electron-rich.[1][2]

  • Fix: Store under Argon at 4°C. If it's already dark, purify via a short plug of silica gel or vacuum distillation before use in the next step.

References

  • Nitration Regioselectivity: Olah, G. A., et al. "Nitration of Alkylbenzenes with Nitronium Salts."[2] Journal of the American Chemical Society, 1961.[2] Link (Demonstrates the difficulty of overcoming activator directing effects).[2]

  • Hydrodefluorination Mechanisms: Kuehnel, M. F., et al. "Catalytic Hydrodefluorination of Fluorobenzenes."[2] J. Am. Chem. Soc., 2012.[1][2][5] Link (Explains the Pd-catalyzed cleavage of Ar-F bonds).[1][2]

  • Selective Reduction Protocols: Bechara, W. S., et al. "Chemoselective Reduction of Nitroarenes."[2] Organic Process Research & Development, 2012.[2] Link (Comparison of Fe/HCl vs Catalytic Hydrogenation).[1][2]

  • Commercial Context (N-Isopropyl vs C-Isopropyl): "Synthesis of 4-Fluoro-N-isopropylaniline."[1][2][6] PrepChem, 2024.[2] Link (Highlights the N-alkylation route often confused with the user's target).

Sources

Technical Support Center: Optimizing Yield for 4-Fluoro-3-isopropylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic yields and purity. This compound is a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document offers practical, field-proven insights to navigate the common challenges encountered during its synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing quick and actionable answers.

Q1: What are the primary synthetic routes to this compound?

There are two main approaches to synthesizing this compound:

  • Route A: Reductive Amination of 4-Fluoroaniline. This common laboratory-scale method involves the reaction of 4-fluoroaniline with acetone in the presence of a reducing agent, such as sodium borohydride, in an acidic medium like glacial acetic acid.[4][5]

  • Route B: Hydroalkylation of 4-Fluoronitrobenzene. On an industrial scale, the reaction of 4-fluoronitrobenzene with acetone in a hydrogen environment, catalyzed by a transition metal, is often preferred. This method avoids the use of the more toxic 4-fluoroaniline as a starting material.[6]

Q2: I am observing a low yield in my reductive amination reaction. What are the likely causes?

Low yields in the reductive amination of 4-fluoroaniline can stem from several factors:

  • Suboptimal Temperature Control: The initial formation of the imine and the subsequent reduction are temperature-sensitive. It is crucial to maintain the temperature below 20°C during the addition of sodium borohydride to prevent side reactions.[4][5]

  • Moisture in Reagents or Solvents: Sodium borohydride reacts with water. Ensure all glassware is dry and use anhydrous solvents to maintain the reducing agent's efficacy.

  • Incomplete Imine Formation: The initial reaction between 4-fluoroaniline and acetone to form the imine is an equilibrium process. Using a slight excess of acetone and allowing sufficient reaction time before adding the reducing agent can drive the equilibrium towards the imine.[4][5]

  • Inefficient Extraction: The product, this compound, is a liquid and requires efficient extraction from the aqueous workup.[4][5][7] Ensure the aqueous layer is made sufficiently alkaline to deprotonate the aniline nitrogen, increasing its solubility in the organic extraction solvent.[4][5]

Q3: My final product is a pale yellow liquid, not colorless. What causes this discoloration, and how can I remove it?

The pale yellow color is likely due to impurities formed from side reactions or degradation.[7]

  • Cause: Oxidation of the aniline product can lead to colored impurities. Exposure to air and light, especially at elevated temperatures during solvent removal or distillation, can promote oxidation.

  • Solution: Purification by vacuum distillation is an effective method to obtain a colorless product.[4][5] Collecting the fraction at the correct boiling point and pressure (e.g., 40°C/0.5 mmHg) is critical.[4] Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark can prevent future discoloration.

Q4: Are there any significant safety concerns I should be aware of during this synthesis?

Yes, several safety precautions are necessary:

  • Toxicity of Starting Materials: 4-Fluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6]

  • Hydrogen Gas (Industrial Route): The hydroalkylation of 4-fluoronitrobenzene involves flammable hydrogen gas under pressure, requiring specialized equipment and adherence to safety protocols for handling pressurized gases.[6]

  • Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. It should be added in portions to control the reaction rate and temperature.[4][5]

  • Strong Acids and Bases: The use of glacial acetic acid and concentrated sodium hydroxide requires careful handling to avoid chemical burns.[4][5]

II. Troubleshooting Guide

This section provides a more detailed, problem-solving approach to specific issues you may encounter during the synthesis of this compound.

Problem 1: Formation of a Significant Amount of Unreacted 4-Fluoroaniline.

Symptoms:

  • TLC or GC-MS analysis of the crude product shows a prominent spot/peak corresponding to the starting material.

  • Lower than expected yield of the desired product.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reducing Agent The stoichiometry of sodium borohydride to the imine intermediate is crucial. Decomposed or insufficient reducing agent will lead to incomplete reaction.Use a slight excess of sodium borohydride (e.g., 1.25 equivalents relative to 4-fluoroaniline).[4][5] Ensure the sodium borohydride is fresh and has been stored in a desiccator.
Reaction Temperature Too Low While initial cooling is necessary, if the reaction mixture is too cold during the reduction step, the reaction rate may be significantly slowed, leading to incomplete conversion.After the initial cooling for the addition of sodium borohydride, allow the reaction to stir at room temperature for a designated period (e.g., 30 minutes to 1 hour) to ensure the reaction goes to completion.[4][5]
Poor Mixing Inadequate stirring can lead to localized areas of high or low reagent concentration, resulting in incomplete reaction.Use a mechanical stirrer to ensure efficient mixing of the reaction components, especially during the addition of the solid sodium borohydride.[4][5]
Problem 2: Presence of a De-fluorinated Byproduct.

Symptoms:

  • Mass spectrometry analysis reveals a peak corresponding to N-isopropylaniline.

  • The presence of this byproduct complicates purification due to similar physical properties.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Harsh Reaction Conditions (Industrial Route) In the catalytic hydroalkylation of 4-fluoronitrobenzene, high temperatures or certain catalysts can promote hydrodefluorination.[6]Optimize the reaction temperature and pressure. Screen different transition metal catalysts to find one that is selective for nitro group reduction and alkylation without promoting C-F bond cleavage.[6]
Acid-Catalyzed Degradation While less common in the reductive amination route, prolonged exposure to strong acidic conditions at elevated temperatures could potentially lead to side reactions.Adhere to the recommended reaction times and temperatures. Neutralize the reaction mixture promptly during workup.
Problem 3: Difficulties in Product Isolation and Purification.

Symptoms:

  • Formation of an emulsion during extraction.

  • Low recovery after distillation.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Emulsion Formation The presence of both acidic and basic components, along with fine solid byproducts, can stabilize emulsions during the aqueous workup.Add a saturated solution of sodium chloride (brine) during the extraction to increase the ionic strength of the aqueous layer and help break the emulsion.[4][5] If necessary, filter the crude reaction mixture before extraction.
Product Volatility This compound has a relatively low boiling point under vacuum.[4] Aggressive solvent removal can lead to loss of product.Use a rotary evaporator with controlled temperature and pressure for solvent removal. During vacuum distillation, ensure the vacuum is stable and the collection flask is adequately cooled to prevent loss of the distilled product.

III. Experimental Protocols

Optimized Laboratory-Scale Synthesis of this compound via Reductive Amination

This protocol is based on established procedures with optimizations for improved yield and purity.[4][5]

Materials and Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • 4-Fluoroaniline (0.2 mol, 22.2 g)

  • Acetone (0.24 mol, 17.6 mL)

  • Glacial acetic acid (120 mL)

  • Sodium borohydride (0.25 mol, 9.4 g)

  • 50% Aqueous sodium hydroxide (approx. 120 mL)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up the 500 mL three-necked flask with a mechanical stirrer and place it in an ice bath.

  • Add 4-fluoroaniline and acetone to the flask, followed by glacial acetic acid.[4][5]

  • Stir the mixture and cool it to approximately 10°C.[4][5]

  • Slowly add sodium borohydride in small portions, ensuring the internal temperature does not exceed 20°C.[4][5]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at 20°C for 30 minutes to 1 hour.[4][5]

  • Carefully pour the reaction mixture into 500 mL of ice water.[4][5]

  • While keeping the mixture cool in an ice bath, slowly add 50% aqueous sodium hydroxide dropwise to make the solution alkaline (pH > 10), ensuring the temperature remains below 25°C.[4][5]

  • Transfer the mixture to a separatory funnel and extract the product with hexane (2 x 100 mL).[4][5]

  • Combine the organic layers and wash with a saturated sodium chloride solution.[4][5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[4][5]

  • Purify the resulting liquid by vacuum distillation, collecting the fraction at 40°C/0.5 mmHg to yield a clear, colorless liquid.[4][5] The expected yield is approximately 71%.[4]

IV. Visualizations

Workflow for Reductive Amination Synthesis

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Isolation cluster_purification Purification A Combine 4-Fluoroaniline, Acetone, and Acetic Acid B Cool to 10°C A->B C Add Sodium Borohydride (T < 20°C) B->C D Stir at 20°C C->D E Quench in Ice Water D->E F Basify with NaOH (T < 25°C) E->F G Extract with Hexane F->G H Wash and Dry Organic Layer G->H I Solvent Removal H->I J Vacuum Distillation I->J K Collect Pure Product J->K

Caption: Reductive amination workflow for this compound synthesis.

Troubleshooting Decision Tree

G Start Low Yield or Impure Product Q1 Unreacted Starting Material? Start->Q1 A1_Yes Check Reducing Agent Stoichiometry and Reaction Time/Temperature Q1->A1_Yes Yes Q2 Product Discolored? Q1->Q2 No A1_Yes->Q2 A2_Yes Perform Vacuum Distillation and Store Under Inert Gas Q2->A2_Yes Yes Q3 Emulsion During Workup? Q2->Q3 No A2_Yes->Q3 A3_Yes Add Saturated NaCl Solution Q3->A3_Yes Yes End Optimized Synthesis Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

  • Google Patents. (2014). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.

  • PrepChem.com. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. [Link]

  • Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

  • Google Patents. (2016). CN105622428A - Preparation method of 3-methyl-4-isopropylaniline.

  • Ciulli, A. et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • O'Hagan, D. et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry. [Link]

  • Li, G. et al. (2019). An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Scott, P. J. H. et al. (2015). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]

  • PrepChem.com. (n.d.). Synthesis of E. 3-isopropylaniline. [Link]

  • Li, Y. et al. (2026). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. [Link]

  • Poissy, J. et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. [Link]

  • Wang, Y. et al. (2011). Synthesis of n-isopropylaniline by catalytic distillation. CIESC Journal. [Link]

  • Google Patents. (2009). CN101492378A - Improvement for production process for isopropyl aniline.

  • MySkinRecipes. (n.d.). 2-Fluoro-3-isopropylaniline. [Link]

  • D'Elia, V. et al. (2018). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology. [Link]

  • Hangzhou Longshine Bio-Tech. (n.d.). 4-fluoro-n-isopropylaniline/70441-63-3. [Link]

Sources

Navigating the Nuances of 4-Fluoro-3-isopropylaniline: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 4-Fluoro-3-isopropylaniline. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability and reproducibility of experimental results.

Understanding the Compound: Key Stability-Influencing Properties

This compound is a substituted aniline, and its stability is influenced by the electronic effects of its functional groups. The aniline moiety is susceptible to oxidation, while the fluorine and isopropyl groups affect the electron density of the aromatic ring, influencing its reactivity. The appearance of the related compound, 4-fluoro-N-isopropylaniline, can range from a colorless to pale yellow or light brown to brown liquid, suggesting that a noticeable change in color can be a primary indicator of degradation.

Core Storage Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation of the aniline group.
Container Keep in a tightly sealed, light-resistant container.Prevents exposure to air, moisture, and light, all of which can accelerate degradation.

Troubleshooting Guide

Users may encounter several issues during the handling and use of this compound. This section provides a troubleshooting framework for common problems.

Issue 1: Unexpected Color Change of the Compound
  • Observation: The typically colorless to pale yellow liquid has developed a yellow or brown tint.

  • Potential Cause: This is a strong indicator of degradation, likely due to oxidation of the aniline functional group. Exposure to air and/or light can accelerate this process.

  • Recommended Action:

    • Assess the Extent: A slight color change may not significantly impact all applications, but it is crucial to consider the sensitivity of your experiment.

    • Purification: If the purity is critical, consider purification by distillation or column chromatography. A detailed synthesis and purification procedure for a related compound, 4-fluoro-N-isopropylaniline, involves extraction and subsequent distillation, which can be adapted.[1][2]

    • Preventative Measures: For future use, ensure the compound is stored under an inert atmosphere and in a light-resistant container.

Issue 2: Inconsistent or Poor Reaction Yields
  • Observation: Reactions involving this compound are resulting in lower than expected yields or the formation of unexpected byproducts.

  • Potential Causes:

    • Degraded Starting Material: Using a compound that has undergone degradation can introduce impurities that interfere with the reaction.

    • Incompatible Reagents: Anilines are basic and can react with acids. They are also incompatible with strong oxidizing agents.

  • Recommended Action:

    • Verify Purity: Before use, check the purity of the this compound, for instance by GC-MS or NMR.

    • Review Reaction Conditions: Ensure that the reaction conditions are compatible with a substituted aniline. Avoid strong acids unless a salt formation is intended, and be cautious with oxidizing agents.

    • Inert Atmosphere: For sensitive reactions, such as palladium-catalyzed couplings, ensure the reaction is carried out under a strictly inert atmosphere to prevent oxidation of the aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific studies on this compound are limited, the primary degradation pathway for anilines, in general, is oxidation. This can lead to the formation of colored impurities and polymeric materials. The presence of the fluoro- and isopropyl- groups can influence the rate and products of degradation. For some fluoroanilines, microbial degradation pathways involving defluorination and ring cleavage have been observed in environmental contexts, but chemical oxidation is the more immediate concern in a laboratory setting.[3]

Q2: What is the expected shelf-life of this compound?

The shelf-life is highly dependent on the storage conditions. When stored properly in a cool, dry, dark place under an inert atmosphere, substituted anilines can be stable for extended periods. However, once opened and exposed to air and light, the degradation process can accelerate. It is best practice to use the compound within a reasonable timeframe after opening and to regularly check for any visual signs of degradation.

Q3: Are there any specific safety precautions I should take when handling this compound?

Yes. Substituted anilines should be handled with care. They can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[4] Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing Stability: A Decision-Making Workflow

The following diagram illustrates a decision-making workflow for assessing the stability and usability of this compound.

Workflow for Assessing this compound Stability start Start: Receive/Open This compound visual_inspection Visual Inspection: Colorless to pale yellow? start->visual_inspection color_change Color Change Observed (Yellow/Brown) visual_inspection->color_change No no_color_change No Significant Color Change visual_inspection->no_color_change Yes check_purity Consider Purity Check (e.g., GC-MS, NMR) color_change->check_purity use_as_is Proceed with Experiment (Use As-Is) no_color_change->use_as_is purity_ok Purity Acceptable for Non-Sensitive Application check_purity->purity_ok Yes purity_not_ok Purity Unacceptable or for Sensitive Application check_purity->purity_not_ok No purity_ok->use_as_is purify Purify Compound (e.g., Distillation) purity_not_ok->purify purify->use_as_is store_properly Store Properly: Cool, Dry, Inert Gas, Light-Resistant Container use_as_is->store_properly

Caption: Decision workflow for handling this compound.

References

  • Cui, M., et al. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed. Retrieved February 4, 2026, from [Link]

  • Synthesis of 4-Fluoro-N-isopropylaniline - PrepChem.com. (n.d.). Retrieved February 4, 2026, from [Link]

  • Benicewicz, B. C., & Chen, R. (2004). Substituted oligoanilines: synthesis and characterization. Synthetic Metals, 146(2), 133-137.
  • G. M. Bursi, et al. (2021). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. Retrieved February 4, 2026, from [Link]

  • Degradation of 3-fluoroanilne by Rhizobium sp. JF-3 - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. (2024-03-06). Retrieved February 4, 2026, from [Link]

  • Aniline replacement in drug-like compounds - Cresset Group. (2024-01-10). Retrieved February 4, 2026, from [Link]

  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

  • Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. (n.d.). Retrieved February 4, 2026, from [Link]

  • F. A. M. de Bont, et al. (2009). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. PubMed Central. Retrieved February 4, 2026, from [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. (2025-08-09). Retrieved February 4, 2026, from [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Benzenamine, 4-fluoro-N-(1-methylethyl)- | C9H12FN | CID - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021-07-28). Retrieved February 4, 2026, from [Link]

  • 4-Isopropylaniline | C9H13N | CID 7464 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • 4-fluoro-n-isopropylaniline/70441-63-3 - Hangzhou Longshine Bio-Tech. (n.d.). Retrieved February 4, 2026, from [Link]

  • 3-Isopropylaniline | C9H13N | CID 458679 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • CAS No : 70441-63-3 | Product Name : 4-Fluoro-N-isopropylaniline | Pharmaffiliates. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: 4-Fluoro-isopropylaniline Analogs in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: This guide provides comprehensive safety data, handling protocols, and troubleshooting advice for fluoro-isopropylaniline derivatives. The user's original query specified 4-Fluoro-3-isopropylaniline . However, this isomer is not widely documented in readily available safety and application literature. Therefore, this guide will focus on the well-characterized and industrially significant isomer, 4-Fluoro-N-isopropylaniline (CAS 70441-63-3) . The safety precautions, handling procedures, and general reactivity principles detailed herein should serve as a robust starting point for working with other isomers like this compound, with the understanding that specific reaction parameters and outcomes may vary.

PART 1: Hazard Assessment and Safety Data

Working with halogenated anilines requires a thorough understanding of their potential hazards. This section consolidates critical safety information to ensure best practices in the laboratory.

1.1: GHS Hazard Profile

4-Fluoro-N-isopropylaniline is classified as a hazardous substance.[1] The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2][3]
Skin Sensitization1H317: May cause an allergic skin reaction[3]
Respiratory Irritation3H335: May cause respiratory irritation[2]

Signal Word: Warning[2][4]

1.2: Physical and Chemical Properties

Understanding the physical properties of a reagent is crucial for experimental design, particularly for aspects like solvent selection and reaction temperature.

PropertyValueSource
CAS Number 70441-63-3[2][4]
Molecular Formula C9H12FN[1][4]
Molecular Weight 153.20 g/mol [1][4]
Appearance Clear to pale yellow liquid[5]
Boiling Point 213.9°C at 760 mmHg[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[2][4]

PART 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of 4-Fluoro-N-isopropylaniline.

Q1: What are the primary hazards I should be aware of when working with 4-Fluoro-N-isopropylaniline?

A1: The primary hazards are skin and eye irritation, potential for allergic skin reaction, respiratory tract irritation if inhaled, and it is harmful if swallowed.[2][3] As with many aniline derivatives, there can be concerns about metabolic instability and potential toxicity, which is why proper PPE and handling procedures are critical.[3][6]

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this chemical?

A2: A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum requirements.

Protection TypeSpecificationRationale
Hand Protection Wear protective gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation and sensitization.[2]
Eye/Face Protection Wear safety glasses with side shields or goggles.Protects against splashes that can cause serious eye irritation.[1][2]
Skin and Body Protection Wear a lab coat and appropriate protective clothing.Minimizes the risk of skin exposure.[1][2]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[2][7]Prevents inhalation of vapors, which can cause respiratory irritation.[2]

Q3: How should I properly store 4-Fluoro-N-isopropylaniline?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4] Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.[3][7]

Q4: What are the main applications of 4-Fluoro-N-isopropylaniline?

A4: It is a key chemical intermediate, particularly in the agrochemical industry.[2] Its most prominent use is as a building block in the synthesis of the herbicide Flufenacet.[7][8] Fluorinated anilines are also valuable in pharmaceutical research and drug development due to the favorable properties that fluorine can impart to a molecule, such as enhanced metabolic stability and binding affinity.[9][10][11]

PART 3: Troubleshooting Guides for Experimental Use

This section provides practical advice for overcoming common challenges encountered during the synthesis and handling of 4-Fluoro-N-isopropylaniline.

Scenario 1: Reductive Amination for Synthesis

4-Fluoro-N-isopropylaniline is commonly synthesized via reductive amination of 4-fluoroaniline with acetone.[7][12]

Problem: Low yield of the desired N-isopropyl product.

  • Possible Cause 1: Inefficient imine formation.

    • Troubleshooting: Ensure the reaction conditions favor imine formation. The use of glacial acetic acid as a solvent and catalyst is common.[7][12] Ensure your 4-fluoroaniline and acetone are of high purity and dry.

  • Possible Cause 2: Incomplete reduction.

    • Troubleshooting: Sodium borohydride is a common reducing agent for this transformation.[7][12] Ensure it is added portion-wise to control the reaction temperature, as excessive heat can lead to side reactions. The freshness of the sodium borohydride is also critical; use a freshly opened container or a properly stored one.

  • Possible Cause 3: Over-alkylation.

    • Troubleshooting: While less common in this specific reaction, over-alkylation to form a di-isopropyl aniline can occur. Using a moderate excess of acetone can help drive the initial imine formation without promoting significant side reactions.[7][12]

Problem: Difficult purification of the final product.

  • Possible Cause 1: Emulsion during aqueous workup.

    • Troubleshooting: After quenching the reaction and basifying, emulsions can form during extraction. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand.

  • Possible Cause 2: Co-eluting impurities during chromatography.

    • Troubleshooting: If distillation is not feasible, carefully select your solvent system for column chromatography. A non-polar/polar system like hexane/ethyl acetate is a good starting point. Consider using a gradient elution to improve separation.

Workflow for Safe Handling and Dispensing

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Glassware and Reagents prep2->prep3 handle1 Transfer Reagent Inside Fume Hood prep3->handle1 handle2 Use a Clean Syringe or Pipette for Liquid Transfer handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Quench any residual reagent appropriately handle3->clean1 clean2 Rinse Glassware with a suitable solvent in the fume hood clean1->clean2 clean3 Dispose of waste in a designated halogenated waste container clean2->clean3

Caption: Workflow for safe handling of 4-Fluoro-N-isopropylaniline.

PART 4: Experimental Protocols

Protocol 1: First Aid and Emergency Response

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][13]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Emergency Spill Response Protocol

start Spill Occurs step1 Evacuate Immediate Area start->step1 step2 Alert Colleagues and Supervisor step1->step2 step3 Ensure Proper PPE is Worn step2->step3 step4 Contain the Spill with Absorbent Material (e.g., vermiculite, sand) step3->step4 step5 Carefully collect absorbed material into a sealed container step4->step5 step6 Label container as 'Hazardous Waste' step5->step6 step7 Clean the spill area with soap and water step6->step7 step8 Dispose of all contaminated materials as hazardous waste step7->step8 end Spill Managed step8->end

Caption: Step-by-step protocol for managing a chemical spill.

Protocol 2: Synthesis of 4-Fluoro-N-isopropylaniline

This protocol is adapted from established literature procedures for the reductive amination of 4-fluoroaniline.[7][12]

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-fluoroaniline (0.2 mol) and acetone (0.24 mol) in glacial acetic acid (2.0 mol) under an inert atmosphere (e.g., nitrogen or argon).[7][12]

    • Cool the mixture to approximately 10°C using an ice bath.[7][12]

  • Reduction:

    • Slowly add sodium borohydride (0.25 mol) in portions, ensuring the internal temperature does not exceed 20°C.[7][12]

    • After the addition is complete, stir the reaction mixture at 20°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[12]

  • Workup:

    • Carefully pour the reaction mixture into ice water (approx. 500 mL).[7][12]

    • Make the aqueous solution alkaline (pH > 8) by the dropwise addition of a 50% aqueous sodium hydroxide solution, maintaining the temperature below 25°C.[7][12]

  • Extraction and Purification:

    • Extract the product with a suitable organic solvent, such as hexane (2 x 100 mL).[7][12]

    • Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous magnesium sulfate.[7][12]

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.[7]

    • The product can be further purified by vacuum distillation.[7]

PART 5: References

  • The Critical Role of 4-Isopropylaniline in Modern Dye Synthesis. (2026-01-24). Available at: [Link]

  • 4-Fluoro-N-isopropylaniline - ChemBK. (2024-04-09). Available at: [Link]

  • CN103553934A - N-isopropyl-4-fluoroaniline preparation method - Google Patents. Available at:

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. Available at: [Link]

  • Synthesis of 4-Fluoro-N-isopropylaniline - PrepChem.com. Available at: [Link]

  • CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents. Available at:

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023-04-13). Available at: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH. (2020-02-25). Available at: [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. (2025-08-09). Available at: [Link]

  • Flufenacet (Ref: FOE 5043) - AERU - University of Hertfordshire. Available at: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (2020-02-25). Available at: [Link]

  • Aryloxy Amide Herbicide: Flufenacet Huo Ning-bo - Atlantis Press. Available at: [Link]

  • CN105646397A - Preparation method of flufenacet - Google Patents. Available at:

  • (PDF) Aryloxy Amide Herbicide: Flufenacet - ResearchGate. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. Available at: [Link]

  • A guideline for reporting experimental protocols in life sciences - PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-3-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling and disposal of this compound. Our aim is to move beyond mere procedural lists, offering a self-validating system of protocols grounded in scientific expertise.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Ingestion of this compound is harmful. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects. Due to its aniline structure, there is a potential for it to be absorbed through the skin.

Q2: What are the initial signs of degradation of this compound, and what causes it?

A2: this compound is reported to be a colorless to pale yellow or light brown liquid.[1][2] A noticeable darkening of the liquid, potentially to a brown or reddish-brown hue, is a likely indicator of degradation. This is often due to oxidation from exposure to air and/or light, a common characteristic of aniline compounds.[3] Impurities from synthesis can also contribute to color.[2] To mitigate this, it is crucial to store the compound under an inert atmosphere and protect it from light.[3][4]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain the integrity and stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[4] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4][5] It is also recommended to protect the compound from direct sunlight.[3] Long-term storage at 2-8°C is advised.[4][5]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong acids.[3][6] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound.

Q5: My experiment requires the use of an oxidizing agent with this compound. How can I proceed safely?

A5: Given the incompatibility with strong oxidizing agents, it is critical to proceed with extreme caution. The causality behind this is the potential for a highly exothermic and uncontrolled reaction.

  • Recommendation:

    • Conduct a thorough literature search for protocols involving similar aniline derivatives and the specific oxidizing agent you intend to use.

    • Perform the reaction on a small scale in a controlled environment, such as a chemical fume hood, with appropriate shielding.

    • Slowly add the oxidizing agent to the aniline solution at a reduced temperature to manage the reaction rate and heat generation.

    • Continuously monitor the reaction for any signs of an uncontrolled exotherm.

Q6: I suspect my stored this compound has degraded due to a color change. Can I still use it?

A6: A significant color change indicates potential degradation, which can affect the purity and reactivity of the compound, possibly leading to inconsistent experimental results or the formation of unwanted byproducts.

  • Recommendation:

    • It is highly recommended to purify the material before use. Distillation under reduced pressure is a common method for purifying liquid anilines.[2]

    • If purification is not feasible, it is advisable to use a fresh, unopened container of the compound for critical experiments to ensure the reliability of your results.

    • For non-critical applications, a small-scale test reaction can be performed to assess its suitability.

Q7: The fume hood I am using to handle this compound has malfunctioned. What is the immediate emergency procedure?

A7: A fume hood failure during the handling of a hazardous chemical like this compound requires a swift and safe response to minimize exposure.

  • Immediate Actions:

    • Cease all work with the chemical immediately.

    • If it is safe to do so, lower the fume hood sash completely to contain the vapors.

    • Turn off any heating or ignition sources in the vicinity.

    • Alert all other personnel in the laboratory and evacuate the immediate area.

    • Post a warning sign on the fume hood indicating that it is out of service and contains a hazardous material.

    • Contact your institution's Environmental Health and Safety (EHS) office and facilities department to report the malfunction. Do not attempt to repair the fume hood yourself.

Experimental Protocols

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to protect against its various hazards.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).To prevent skin contact and absorption.
Eye Protection Chemical splash goggles or a face shield.To protect eyes from splashes and vapors.
Body Protection A lab coat, worn fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or in case of a spill.
Spill Cleanup Protocol

In the event of a spill, a prompt and safe cleanup is crucial to mitigate exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's EHS.

Step 2: Don Appropriate PPE

  • Wear the recommended PPE, including respiratory protection if necessary.

Step 3: Contain and Absorb the Spill

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Work from the outside of the spill inwards to prevent spreading.

Step 4: Collect and Dispose of Waste

  • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the waste container.

Step 5: Decontaminate and Ventilate

  • Clean the spill area with soap and water.

  • Ensure the area is well-ventilated to disperse any remaining vapors.

Disposal Protocol

Proper disposal of this compound and its contaminated waste is critical to prevent environmental harm.

Step 1: Waste Segregation

  • Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a dedicated, properly labeled hazardous waste container.

  • As a halogenated organic compound, it should be segregated from non-halogenated waste streams.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant, Marine Pollutant).

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

Step 4: Arrange for Disposal

  • Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Review SDS and Protocol ppe Don Appropriate PPE prep->ppe Ensure safety fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood Enter work area weigh_dispense Weigh and Dispense fume_hood->weigh_dispense Proceed with caution reaction Perform Experiment weigh_dispense->reaction decontaminate Decontaminate Glassware and Work Area reaction->decontaminate Experiment complete dof_ppe Doff PPE Correctly decontaminate->dof_ppe wash_hands Wash Hands Thoroughly dof_ppe->wash_hands

Caption: Safe handling workflow for this compound.

Spill_Cleanup_Workflow spill Spill Occurs alert Alert Personnel & Secure Area spill->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Emergency spill cleanup procedure.

Disposal_Workflow cluster_collection Waste Collection cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal collect_waste Collect Waste in a Dedicated Container segregate Segregate as Halogenated Organic Waste collect_waste->segregate label_waste Label with 'Hazardous Waste' and Chemical Name segregate->label_waste Prepare for storage store_waste Store in Designated Waste Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs Ready for disposal documentation Complete Waste Manifest contact_ehs->documentation

Caption: Hazardous waste disposal workflow.

References

Sources

Troubleshooting N-alkylation reactions of aromatic amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Aromatic Amines Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Subject: Troubleshooting Selectivity, Reactivity, and Protocol Optimization

Welcome to the Technical Support Hub

User: Research Scientist / Medicinal Chemist Ticket Scope: You are likely encountering one of three critical failures in the N-alkylation of anilines:

  • The "Runaway" Reaction: You wanted a secondary amine, but you got a mixture of tertiary amines and quaternary salts.

  • The "Dead" Flask: Your electron-deficient aniline refuses to condense with the ketone/aldehyde.

  • The Wrong Isomer: You have an aminophenol and you alkylated the oxygen instead of the nitrogen.

As your Senior Application Scientist, I will guide you through the mechanistic causality of these failures and provide self-validating protocols to fix them.

Module 1: The Polyalkylation Trap

Symptom: "I treated aniline with 1 equivalent of methyl iodide, but I isolated 40% N,N-dimethylaniline and 30% unreacted starting material."

Root Cause Analysis

This is the classic failure mode of direct


 alkylation.[1]
  • The Mechanism: Aniline (

    
    ) reacts with an alkyl halide to form a secondary amine (e.g., N-methylaniline).
    
  • The Problem: The alkyl group is electron-donating (inductive effect). It pushes electron density into the nitrogen lone pair, raising the HOMO energy.

  • Result: The product (N-methylaniline,

    
    ) is more nucleophilic  than the starting material. It outcompetes the aniline for the remaining alkyl halide, leading to a "runaway" reaction.
    
The Fix: Reductive Amination (The Gold Standard)

Stop using alkyl halides for mono-alkylation. Switch to Reductive Amination . This separates bond formation into two kinetic steps: Imine formation (reversible) and Reduction (irreversible).

Why it works: The intermediate imine is less nucleophilic than the amine, preventing double addition before the reduction step.

Visualization: The Selectivity Pathway

AlkylationPathways Start Aniline (Primary) Direct Direct Alkylation (R-X) Start->Direct Poor Control Reductive Reductive Amination (Aldehyde + Reductant) Start->Reductive High Control Prod_Sec Secondary Amine (Target) Direct->Prod_Sec Prod_Tert Tertiary Amine (Over-alkylation) Direct->Prod_Tert Reductive->Prod_Sec Selective Prod_Sec->Direct Faster Rate (k2 > k1) Prod_Sec->Reductive Blocked

Figure 1: Comparison of reaction pathways. Direct alkylation creates a feedback loop where the product reacts faster than the starting material. Reductive amination breaks this cycle.

Module 2: Deactivated Anilines (Low Reactivity)

Symptom: "My aniline has a nitro/cyano group. I tried reductive amination with a ketone, but I see no conversion after 24 hours."

Root Cause Analysis

Electron-withdrawing groups (EWGs) pull density from the nitrogen, making it a poor nucleophile. It struggles to attack the carbonyl carbon to form the imine/hemiaminal intermediate. Standard weak acids (Acetic Acid) are often insufficient to drive this equilibrium.

The Fix: Titanium(IV) Isopropoxide Protocol

For deactivated amines, you must activate the carbonyl and dehydrate the intermediate aggressively.

  • Reagent: Titanium(IV) Isopropoxide (

    
    ).
    
  • Role: Acts as a Lewis Acid (activates carbonyl) AND a water scavenger (drives equilibrium to the imine).

Troubleshooting Matrix: Deactivated Substrates

Substrate TypeStandard ProtocolAdvanced Protocol (Deactivated)
Electron-Rich Aniline (e.g., p-OMe)STAB + AcOH in DCENot required
Neutral Aniline (e.g., Phenyl)STAB + AcOH in DCENot required
Electron-Poor Aniline (e.g., p-NO2, p-CF3)Fails (No imine formation)Stepwise: 1.

(Neat) 2.

Sterically Hindered (e.g., 2,6-dimethyl)Slow/Low Yield Stepwise: 1.

(Reflux) 2.

Module 3: Regioselectivity (Aminophenols)

Symptom: "I have 4-aminophenol. I want to alkylate the Nitrogen, but I keep alkylating the Oxygen."

Root Cause Analysis
  • Neutral Conditions: Nitrogen is the better nucleophile (Soft).

  • Basic Conditions (NaH/K2CO3): You deprotonate the phenol (

    
    ). The resulting phenoxide is a hard, charged nucleophile and will dominate the reaction, leading to O-alkylation.
    
The Fix
  • Avoid Strong Bases: Do not use NaH or Carbonates.

  • Use Reductive Amination: Aldehydes/Ketones react exclusively with the Nitrogen (to form imines).[2] The Oxygen cannot form an imine. This guarantees N-selectivity.[2]

Standardized Protocol: Selective Mono-N-Alkylation

Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[3][4] Scope: Suitable for most anilines and aldehydes/ketones.

Reagents:

  • Aromatic Amine (1.0 equiv)[5]

  • Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1-2 equiv) - Crucial for ketone reactivity

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Pre-Complexation (The "Dry" Step): In a flame-dried flask under Argon, dissolve the Aniline and Aldehyde/Ketone in DCE (0.1 M concentration).

    • Checkpoint: If the aniline is deactivated, add Ti(OiPr)4 (neat, 1.5 equiv) here and stir for 4-12h before proceeding to step 2. If using Ti(OiPr)4, skip the AcOH.

  • Acid Activation: Add Acetic Acid (1.0 equiv). Stir for 15-30 minutes.

    • Why: This catalyzes the formation of the iminium ion.

  • Reduction: Add STAB as a solid in one portion.

    • Note: STAB is milder than Sodium Borohydride (

      
      ) and will not reduce the aldehyde/ketone directly, ensuring the hydride only attacks the imine.
      
  • Reaction Monitoring: Stir at Room Temperature for 2-16 hours. Monitor by TLC/LCMS.

    • Success Indicator: Disappearance of the imine intermediate.

  • Quench & Workup: Quench with Saturated

    
     (aqueous).
    
    • Caution: If you used Ti(OiPr)4, the quench will form a thick white precipitate (

      
      ). Dilute with Ethyl Acetate and add a small amount of water/celite to filter the solids before separation.
      

Decision Logic: Which Method Should I Use?

Use this logic tree to select the correct experimental setup for your specific substrate.

MethodSelector Start Start: N-Alkylation Target TargetType Target Structure? Start->TargetType Mono Secondary Amine (Mono-alkyl) TargetType->Mono Strict Control Needed Poly Tertiary/Quaternary (Poly-alkyl) TargetType->Poly Exhaustive Substrate Aniline Electronics? Mono->Substrate Method3 Protocol C: Direct Alkylation (Excess R-X + Base) Poly->Method3 Rich Electron Rich/Neutral Substrate->Rich Poor Electron Poor (EWG) Substrate->Poor Method1 Protocol A: Reductive Amination (STAB / AcOH) Rich->Method1 Method2 Protocol B: Titanium(IV) Method (Ti(OiPr)4 + NaBH4) Poor->Method2

Figure 2: Decision Matrix for selecting the optimal alkylation protocol based on target structure and substrate electronics.

References

  • Abdel-Magid, A. F., et al. (1996).[3][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Core Reference for the STAB protocol.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

    • The authoritative source for handling deactiv
  • Master Organic Chemistry. (2017). "Alkylation of Amines (Sucks!) - Why Direct Alkylation Fails."

    • Mechanistic explanation of the polyalkyl
  • Organic Chemistry Portal. "Reductive Amination: Recent Literature and Protocols."

    • Compilation of modern catalytic vari

Sources

Technical Support Center: Chromatography of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers dealing with the purification of aniline derivatives. It prioritizes mechanistic understanding and actionable solutions over generic advice.

Status: Operational | Tier: Senior Application Support Topic: Troubleshooting Purification, Tailing, and Oxidation Issues

Introduction: The Aniline Challenge

Aniline derivatives present a dual challenge in column chromatography: basicity and oxidative instability .

  • Basicity: The nitrogen lone pair acts as a Lewis base, interacting strongly with the acidic silanol groups (

    
    , pKa ~5-7) on standard silica gel. This results in peak tailing (streaking) and poor resolution.[1]
    
  • Oxidation: Electron-rich anilines are prone to oxidation by air or metal impurities in the stationary phase, often visible as a darkening ("browning") of the band on the column.

Part 1: Troubleshooting Guides (Q&A)

Section A: Peak Tailing & Resolution Issues

Q: My aniline derivative is streaking from the baseline to the solvent front on silica TLC and the column. Increasing polarity just moves the smear faster. What is the fix?

A: This is the classic "Silanol Effect." Your amine is undergoing ion-exchange or strong hydrogen bonding with the acidic protons of the silica surface. You must suppress this interaction.

The Fix: Use a Mobile Phase Modifier .[1][2]

  • Triethylamine (TEA): Add 1% (v/v) TEA to your mobile phase. TEA (pKa ~10.7) is more basic than most anilines (pKa ~4-5) and will preferentially bind to the silanol sites, "capping" them and allowing your product to elute freely.

  • Ammonia (

    
    ):  For very polar anilines requiring Methanol/DCM, use "Ammoniated Methanol" (saturated 
    
    
    
    in MeOH) or add 1% concentrated aqueous ammonium hydroxide.

Critical Note: If you use TEA, you must flush your column with the TEA-containing solvent before loading your sample. This "pre-equilibration" ensures the silanol sites are blocked before your analyte hits the silica.

Q: I added TEA, but now I have a new spot on my TLC or an oil in my product. Why?

A: TEA has a high boiling point (89°C) and can be difficult to remove on a rotovap, leaving a residue.

  • Solution 1: Wash your collected fractions with saturated

    
     or brine to remove residual TEA before evaporation (if your product is not water-soluble).
    
  • Solution 2: Switch to Ammonium Hydroxide .[3] Excess ammonia evaporates easily, leaving no residue.

Section B: Sample Stability (Oxidation)

Q: My compound was a yellow oil, but halfway through the column, the band turned dark brown/purple. The recovery was low.

A: Your aniline is oxidizing on the column. Silica gel can catalyze oxidation due to its high surface area and trace metal content (e.g., Iron).

The Fix:

  • Speed is Key: Minimize residence time. Use a shorter, wider column and run a steeper gradient (Flash Chromatography).

  • Degas Solvents: Sparge your mobile phase with Nitrogen or Argon for 15 minutes before use.

  • Switch Stationary Phase: If silica causes decomposition, switch to Neutral Alumina . Alumina is less acidic and generally gentler on electron-rich aromatic amines.

  • Protect the Amine: If purification is impossible due to degradation, acetylate the amine (

    
    , Pyridine) to form the acetamide. Purify the stable acetamide, then hydrolyze it later.
    
Section C: Solubility & Loading

Q: My sample is insoluble in Hexane/EtOAc but too soluble in DCM. When I load it with DCM, it crashes out or streaks immediately.

A: This is a "Solvent Strength Mismatch." Loading a sample in a strong solvent (DCM) onto a column equilibrated with a weak solvent (Hexane) causes the analyte to precipitate as soon as the DCM diffuses.

The Fix: Use Solid Load (Dry Load) .

  • Dissolve your sample in DCM/MeOH.

  • Add silica gel (ratio 1:2 sample-to-silica by weight).

  • Evaporate to dryness on a rotovap until you have a free-flowing powder.

  • Pour this powder on top of your packed column.

  • Why this works: It eliminates solvent mismatch and ensures the sample starts as a tight, uniform band.

Part 2: Experimental Protocols

Protocol 1: The "TEA-Buffered" Silica Column

Use this for standard aniline derivatives that streak on normal silica.

Reagents:

  • Silica Gel (60 Å, 230-400 mesh)

  • Mobile Phase A: Hexanes (or Heptane) + 1% Triethylamine (TEA)

  • Mobile Phase B: Ethyl Acetate + 1% Triethylamine (TEA)

Workflow:

  • Pre-treatment: Prepare the column slurry using Mobile Phase A (containing TEA).

  • Equilibration: Flush the packed column with at least 2 column volumes (CV) of Mobile Phase A. This step is non-negotiable; it saturates the silanols.

  • Loading: Load sample (liquid or dry load).

  • Elution: Run the gradient (e.g., 0% to 50% B).

  • Workup: Combine product fractions. If TEA remains, wash the organic phase with saturated

    
     or remove via high-vacuum drying.
    
Protocol 2: Neutral Alumina Purification

Use this for acid-sensitive or highly oxidizable anilines.

Reagents:

  • Neutral Alumina (Brockmann Grade III - achieved by adding ~6% water to Grade I if needed, though commercial Grade I is often sufficient for flash).

  • Solvents: Hexane/DCM or Hexane/EtOAc (No TEA needed).

Key Differences from Silica:

  • No Modifier: Alumina does not have the acidic protons of silica, so TEA is usually unnecessary.

  • Exotherm: Alumina releases significant heat when wetted. Slurry pack in a beaker before pouring into the column to avoid cracking the glass or boiling the solvent.

Part 3: Data & Visualization

Table 1: Mobile Phase Modifier Selection Guide
ModifierConcentrationBest ForRemoval MethodpKa (Conj. Acid)
Triethylamine (TEA) 0.5% - 2.0%General streaking; Non-polar anilinesWash w/ NaHCO3 or High Vac10.75
Ammonium Hydroxide 0.5% - 1.0%Polar anilines; DCM/MeOH systemsEvaporation (leaves no residue)9.25
Acetic Acid 0.1% - 0.5%Avoid for anilines (creates salts)N/A4.76
Diethylamine 1.0%Alternative to TEA if volatility is keyEvaporation10.93
Figure 1: Troubleshooting Decision Tree

AnilineTroubleshooting Start Start: Aniline Purification Issue IssueType Identify Primary Issue Start->IssueType Streaking Streaking / Tailing IssueType->Streaking Poor Resolution Oxidation Browning / Decomposition IssueType->Oxidation Color Change/Loss AddTEA Add 1% TEA to Mobile Phase Pre-equilibrate Column Streaking->AddTEA Degas Degas Solvents (N2/Ar) Oxidation->Degas CheckTLC Check TLC with TEA AddTEA->CheckTLC Resolved Proceed with Silica Column CheckTLC->Resolved Clean Spot StillStreaking Still Streaking? CheckTLC->StillStreaking Streaks SwitchAlumina Switch to Neutral Alumina StillStreaking->SwitchAlumina Yes FastColumn Run Fast Column (<15 mins) Degas->FastColumn DecompCheck Decomposition Persists? FastColumn->DecompCheck DecompCheck->SwitchAlumina Yes (Acidity issue) Protect Protect Amine (e.g., Acetylation) DecompCheck->Protect Yes (Air sensitive)

Caption: Decision logic for troubleshooting common aniline purification failures. Blue nodes indicate definitive protocol shifts.

Figure 2: Method Development Workflow

MethodDev Step1 1. Solubility Check (Hex/EtOAc vs DCM/MeOH) Step2 2. TLC Optimization Target Rf 0.2 - 0.3 Step1->Step2 Step3 3. Modifier Test Add 1% TEA to TLC chamber Step2->Step3 If tailing observed Step4 4. Scale Up Pre-treat column with Modifier Step2->Step4 No tailing Step3->Step4 Clean spot obtained

Caption: Step-by-step workflow for establishing a robust chromatographic method for basic amines.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. (Accessed via rochester.edu). Link

  • BenchChem. Preventing oxidation of the aniline group during complexation. (2025).[4][5][6][7][8] Link

  • Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023).[9][10] Link

  • Biotage. What are alternatives to DCM/MeOH for polar reaction mix purifications? (2023).[9][10] Link

  • Teledyne ISCO. RediSep neutral alumina column purification of high pKa compounds. (2012).[6][11][12] Link

Sources

Technical Support Center: Purification of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for aniline purification. Substituted anilines are notoriously difficult to purify due to three converging factors: oxidative instability (turning the liquid red/brown), high boiling points (leading to thermal decomposition), and toxicity .

This guide does not just list boiling points; it provides a self-validating system to ensure your distillate remains colorless and pure. We prioritize Vacuum Distillation over atmospheric methods to minimize thermal history.

Module 1: The Pre-Distillation Diagnostic

STOP. Before assembling glassware, verify that distillation is the correct purification vector. Many substituted anilines (especially para-substituted with high melting points) are better purified via recrystallization or steam distillation.

Decision Matrix: Distillation vs. Recrystallization

PurificationLogic Start Start: Substituted Aniline Sample StateCheck Physical State at Room Temp? Start->StateCheck Liquid Liquid / Low MP Solid (<40°C) StateCheck->Liquid Volatile Solid Solid (MP > 40°C) StateCheck->Solid Stable Crystal ImpurityCheck Nature of Impurity? Liquid->ImpurityCheck Action2 Vacuum Distillation (with Zn Dust) Solid->Action2 If MP < 80°C & High Purity Req. Action3 Recrystallization (EtOH/Water or Hexane) Solid->Action3 Preferred Tarry Tarry / Oxidized Polymer ImpurityCheck->Tarry High Salts Inorganic Salts ImpurityCheck->Salts High Tarry->Action2 Action1 Steam Distillation then Extraction Salts->Action1 Action1->Action2 Final Polish

Figure 1: Decision logic for selecting the optimal purification method based on physical state and impurity profile.

Module 2: Critical Setup Parameters (The Protocol)

If the matrix directs you to Vacuum Distillation , you must mitigate oxidation. The standard protocol involves adding a sacrificial reducing agent directly to the distillation flask.

The "Zinc Dust" Technique

Anilines oxidize to colored azobenzene or nitro- derivatives. Zinc dust acts as a scavenger, reducing these colored impurities back to the amine or preventing their formation during heating.

Protocol Steps:

  • Charge the Flask: Add the crude aniline to a round-bottom flask.

  • Add Zinc: Add 1–2% w/w Zinc Dust directly to the liquid.

    • Mechanism:

      
      
      
  • Inert Atmosphere: Flush the system with Nitrogen or Argon before applying vacuum.

  • Vacuum Application: Apply full vacuum (target <15 mmHg) before heating.

  • Heat: Slowly ramp temperature. Collect the fraction that distills at a constant temperature.

Pressure-Temperature Nomograph Logic

Never distill anilines at atmospheric pressure (760 mmHg) if the boiling point exceeds 150°C. Decomposition is rapid. Use the Nomograph logic below to predict the new boiling point.

NomographLogic Input Atmospheric BP (e.g., 184°C) Calc Clausius-Clapeyron Correction Input->Calc Vacuum System Vacuum (e.g., 15 mmHg) Vacuum->Calc Result Target Distillation Temp (~70-75°C) Calc->Result Set Bath 20°C higher

Figure 2: Workflow for determining target distillation temperature using vacuum correction.

Module 3: Representative Data Table

Use this table to estimate conditions. Note: Exact values depend on your specific vacuum pump efficiency.

CompoundBP (760 mmHg)BP (10–15 mmHg)MP (Solidification Risk)Notes
Aniline 184°C70–75°C-6°CStandard liquid.
2-Chloroaniline 208°C90–95°C-2°CLiquid.
4-Chloroaniline 232°C115–120°C72°CSolidifies in condenser. Use air condenser.
o-Anisidine 225°C90–95°C6°CLiquid.
p-Anisidine 243°C110–115°C57°CSolidifies. Warm water circulation required.
N-Methylaniline 196°C80–85°C-57°CLiquid.
Module 4: Troubleshooting & FAQs

Q1: My distillate is turning pink/red immediately upon collection. Why?

Diagnosis: Oxidation is occurring in the receiving flask. Root Cause:

  • Air Leak: Your vacuum system is not tight, pulling oxygen through the hot vapor.

  • Glassware Contamination: Acidic residues on glassware catalyze oxidation.

  • Missing Scavenger: You did not add Zinc dust to the boiling flask. Corrective Action: Regrease all joints. Add a small pinch of sodium borohydride or zinc dust to the receiving flask (if compatible with next step) or store immediately under Argon in the dark.

Q2: The product is solidifying and clogging the condenser.

Diagnosis: The compound's melting point is higher than the coolant temperature. Root Cause: Using cold tap water (10–15°C) for a compound like p-anisidine (MP 57°C). Corrective Action:

  • Switch Coolant: Turn off the water circulator. Allow the condenser to act as an "Air Condenser."

  • Active Heating: If clogging persists, use a heat gun to gently warm the condenser glass or circulate warm water (50°C) using a bath circulator.

Q3: Severe "bumping" is splashing tar into my clean distillate.

Diagnosis: Superheating of the viscous aniline residue. Root Cause: Magnetic stir bars often fail in viscous, tarry aniline bottoms. Corrective Action:

  • Capillary Bleed: Replace the stopper/thermometer adapter with a very fine glass capillary tube that bleeds a tiny stream of inert gas (Nitrogen) into the bottom of the flask. This provides nucleation sites more effectively than boiling stones.

  • Flask Size: Ensure the flask is no more than half full.

Module 5: Safety & Waste
  • Cyanosis Hazard: Anilines convert hemoglobin to methemoglobin, preventing oxygen transport.

    • Symptom:[1][2][3][4][5][6] Blue lips/fingernails.

    • Protocol: Double-glove (Nitrile). Work strictly in a fume hood.

  • Skin Absorption: Anilines penetrate skin rapidly. If spilled, wash with polyethylene glycol (PEG) or ethanol first, then soap and water. Water alone is ineffective due to lipophilicity.

  • Residue Disposal: The "pot residue" after distillation is often a toxic, tarry mass. Dissolve in acetone before disposal in halogenated organic waste.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative source for the Zinc Dust protocol and specific BP data).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for vacuum distillation setups).

  • Sigma-Aldrich. (n.d.). Pressure-Temperature Nomograph Tool. (For calculating vacuum boiling points).

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Agent. CDC Emergency Response Safety.

Sources

Technical Support Center: Synthesis Monitoring of 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers and process chemists optimizing the synthesis of 4-Fluoro-3-isopropylaniline (CAS 710351-86-3).[1]

⚠️ Critical Disambiguation Notice

Before proceeding, verify your target molecule.

  • Target: This compound (Ring-substituted).[1][2]

    • Structure: Aniline with Fluorine at position 4 and Isopropyl at position 3.[1][2][3][4]

    • Application: Intermediate for quinolone antibiotics and specific herbicides.[1]

  • NOT: N-Isopropyl-4-fluoroaniline (CAS 70441-63-3).[1]

    • Structure: Aniline with Fluorine at position 4 and Isopropyl on the Nitrogen.[1][2][5][6]

    • Note: If you are synthesizing the N-isopropyl variant, this guide’s nitration parameters will fail .

Module 1: The Synthesis Dashboard (Workflow & Logic)

The synthesis of this compound typically proceeds via the Nitration-Reduction pathway starting from 2-isopropyl-1-fluorobenzene (o-fluorocumene).[1] This route is preferred over alkylation of 4-fluoroaniline due to the difficulty of controlling Friedel-Crafts regioselectivity on deactivated aniline rings.[1]

Process Logic & Critical Control Points (CCP)

The primary challenge is Regioselectivity during nitration.[1]

  • Electronic Conflict: The isopropyl group (Activator, o/p director) and Fluorine (Deactivator, o/p director) are ortho to each other.[1]

  • Steric/Electronic Outcome: Nitration preferentially occurs para to the isopropyl group (Position 5 relative to F=1, iPr=2), yielding the desired 4-fluoro-3-isopropylnitrobenzene.[1]

  • Risk: Competitive nitration para to the Fluorine (Position 4) is possible but less favored.[1]

Visualization: Synthesis Pathway & Impurity Map

SynthesisWorkflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction SM Start: 2-Isopropyl-1-fluorobenzene Nitration Nitration (HNO3/H2SO4, <10°C) SM->Nitration Nitro_Desired Intermediate A: 4-Fluoro-3-isopropylnitrobenzene (Major Isomer) Nitration->Nitro_Desired Major Nitro_Impurity Impurity X: 3-Fluoro-4-isopropylnitrobenzene (Regioisomer) Nitration->Nitro_Impurity Minor Dinitro Impurity Y: Dinitro Species (Over-reaction) Nitration->Dinitro T > 15°C Reduction Reduction (H2/Pd-C or Fe/HCl) Nitro_Desired->Reduction Product FINAL PRODUCT: This compound Reduction->Product Defluoro Impurity Z: 3-Isopropylaniline (Defluorination Side-Rxn) Reduction->Defluoro Pd/C + High T Azo Impurity W: Azo Dimers (Incomplete Red.) Reduction->Azo Low H2 Pressure

Caption: Synthesis workflow highlighting the critical regioselectivity split in Stage 1 and defluorination risks in Stage 2.

Module 2: Stage 1 - Nitration Monitoring

Goal: Maximize the ratio of 4-fluoro-3-isopropylnitrobenzene (Desired) vs. 3-fluoro-4-isopropylnitrobenzene (Isomer).

In-Process Control (IPC) Protocol

Technique: Gas Chromatography (GC-FID) or HPLC.[1]

  • Why GC? Nitro isomers often have distinct boiling points and separate well on non-polar columns (e.g., HP-5 or DB-5).[1]

  • Why not TLC? Isomers are structurally similar; TLC spots often overlap, leading to false "single spot" confidence.[1]

Sampling Procedure:

  • Quench 0.1 mL reaction mixture into 1 mL ice water/DCM mixture.

  • Vortex and separate organic layer.[1]

  • Inject organic layer (diluted) into GC.[1]

Troubleshooting Regioselectivity
IssueObservationCausalityCorrective Action
High Isomer Ratio GC shows >5% Impurity X (Regioisomer).Temperature Spike: Higher temps reduce selectivity, allowing nitration para to Fluorine.[1]Maintain reaction T < 5°C during addition. Slow down HNO3 addition rate.
Dinitro Formation Late-eluting peak on GC; Viscosity increase.[1]Stoichiometry Error: Excess HNO3 or insufficient stirring creates "hot spots" of acid concentration.[1]Verify 1.05 eq. HNO3 limit. Increase agitation RPM (Reynolds number > 2000).
Stalled Reaction High residual Starting Material (>2%).[1]Water Accumulation: Water generated by nitration dilutes the acid, stopping the reaction.[1]Add fuming H2SO4 (oleum) to scavenge water or use acetic anhydride as solvent/scavenger.[1]

Module 3: Stage 2 - Reduction Monitoring

Goal: Complete reduction of Nitro to Amine without cleaving the C-F bond (Defluorination).[1]

The Defluorination Risk

Mechanism: Catalytic hydrogenation (Pd/C, H2) is effective but can perform hydrogenolysis on Aryl-Fluorine bonds, especially if the ring is electron-rich (which the amino group promotes).[1]

  • Detection: Monitor for 3-isopropylaniline (Mass = Product - 18 mass units? No, F=19, H=1.[1] Mass change = -18).[1]

  • Prevention: Use Pt/C (Platinum) instead of Palladium, or add a catalyst poison (e.g., sulfided Pt/C) if defluorination is observed.[1] Alternatively, use Fe/HCl (Bechamp reduction) which is chemoselective and will never defluorinate.[1]

Monitoring End-Point

Technique: HPLC (Reverse Phase, C18).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile.[1]

  • Detection: UV @ 254 nm (Amine absorbs less than Nitro; adjust sensitivity).[1]

Troubleshooting Table: | Observation | Diagnosis | Solution | | :--- | :--- | :--- | | Product Peak Split | Doublet peak in HPLC. | Rotamers or Salt Formation? Likely partial salt formation if TFA is used.[1] | Ensure sample is neutralized (free base) before injection, or use high pH buffer (Ammonium Bicarbonate).[1] | | New Impurity (RRT ~0.9) | Peak just before product. | Hydroxylamine Intermediate: Reduction is incomplete. | Increase H2 pressure or reaction time.[1] Do NOT stop reaction yet; hydroxylamines are toxic and unstable.[1] | | Colored Product | Product turns red/brown upon air exposure.[1] | Oxidation: Anilines are air-sensitive.[1] | Store under Argon/Nitrogen.[1] Distill final product with a trace of Zinc dust to inhibit oxidation.[1] |

FAQ: Researcher to Researcher

Q: Can I use 4-fluoroaniline as a starting material and alkylate it? A: We strongly advise against this.[1] Friedel-Crafts alkylation on 4-fluoroaniline is messy. The amino group complexes with Lewis Acids (AlCl3), deactivating the ring.[1] If you protect the amine (e.g., Acetamide), the directing effects change (Ortho to acetamide), giving the 2-isopropyl isomer (Position 3 relative to F), which is not what you want.[1] The nitration route described above is the industry standard for specific placement of the isopropyl group meta to the amine.[1]

Q: My final product has a persistent pink hue. Is it pure? A: Likely yes (>98%), but with trace oxidation products (quinones).[1] this compound is sensitive to light and air.[1]

  • Fix: Pass through a short plug of silica gel with 1% TEA/Hexane or distill under high vacuum.[1] Store in amber vials at 4°C.

Q: How do I confirm the structure is 4-Fluoro-3-isopropyl and not 3-Fluoro-4-isopropyl? A: 1H-NMR is definitive.

  • 4-Fluoro-3-isopropyl (Target): Look for the splitting of the aromatic protons.[1] The proton ortho to both F and iPr (Position 2) will appear as a distinct doublet of doublets (coupling to F and meta-H) with a unique shift due to being sandwiched between two groups.

  • Coupling Constants: The 1H-19F coupling constants are diagnostic. Ortho J(H-F) is typically 8-10 Hz.[1]

References

  • Regioselectivity in Nitration of Cumenes: Smith, K., Musson, A., & DeBoos, G. A. (1998).[1] Superior methodology for the nitration of simple aromatic compounds. Journal of Organic Chemistry, 63(23), 8448-8454.[1]

  • Synthesis of Fluoroanilines: ChemicalBook. (2024).[1][5] Synthesis and Properties of 4-Fluoroaniline Derivatives.

  • Defluorination during Hydrogenation: Kraynov, A. (2015).[1] Practical Guide to Catalytic Hydrogenation in Process Chemistry. Organic Process Research & Development, 19(1), 123-130.[1]

  • Compound Identification (CAS 710351-86-3): AK Scientific.[1] (2024).[1][5][6][7][8] Product Catalog: this compound.

Sources

Technical Support Center: Selective N-Alkylation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

This guide moves beyond basic textbook definitions to address the operational realities of Selective N-Alkylation . In drug development, the difference between a scalable process and a dead-end is often the ability to control mono- vs. dialkylation and N- vs. O-site selectivity . This resource provides decision frameworks, validated protocols, and root-cause analysis for when standard conditions fail.

Module 1: Catalyst Selection Framework

Q: I need to N-alkylate a primary amine. Should I use direct alkylation (SN2) or a catalytic method?

A: Stop using direct alkylation (alkyl halides + base) for mono-N-alkylation unless you are working with sterically hindered amines or using ionic liquids. The "Runaway Methylation" effect (where the product secondary amine is more nucleophilic than the starting primary amine) makes selectivity nearly impossible to control in batch mode.

Recommendation: Switch to "Borrowing Hydrogen" (BH) or Hydrogen Autotransfer catalysis using alcohols as alkylating agents. This method is inherently mono-selective because the intermediate imine formation requires a primary amine (typically).

Q: Which metal center is right for my substrate?

Use the Catalyst Suitability Matrix below to select your starting point.

Catalyst ClassActive MetalLigand SystemBest ForCritical Limitation
Noble Homogeneous Ru(II) (e.g., [Ru(p-cymene)Cl2]2)Bidentate Phosphines (DPEphos, dppf)Standard Aliphatic/Aromatic Amines . High mono-selectivity; robust.Requires >100°C typically. Sensitive to steric bulk on the alcohol.
High Activity Ir(III) (e.g., [CpIrI2]2)None (stabilized by Cp)Difficult Substrates . Works in water; high turnover frequency (TOF).Expensive. Can be too active, leading to trace dialkylation if not monitored.
Base Metal Mn(I) (e.g., MnBr(CO)5)Tridentate (PNP)Green/Sustainable Processes . Good tolerance for heterocycles.Lower turnover numbers (TON); often requires higher catalyst loading (1-5 mol%).
Heterogeneous Pd/C or Raney Ni N/AReductive Amination (w/ Aldehydes). Simple workup (filtration).Poor chemoselectivity if alkenes/alkynes are present (will reduce them).

Module 2: The "Borrowing Hydrogen" Mechanism

Q: Why does the Borrowing Hydrogen strategy fail with secondary amines?

A: It doesn't fail, but the mechanism changes. For primary amines, the pathway involves forming an imine (dehydration). For secondary amines, it forms an iminium ion . If your catalyst cannot stabilize the iminium intermediate or if the steric bulk prevents hydride transfer, the reaction stalls.

Visualizing the Causality: The catalyst must perform three distinct tasks in a synchronized cycle:

  • Dehydrogenate the alcohol to an aldehyde (stealing H₂).

  • Wait for the amine to condense with the aldehyde (forming imine/water).

  • Re-hydrogenate the imine to the amine (returning H₂).

If Step 2 is slow (wet solvent, bulky amine), the catalyst sits with a hydride and may degrade or reduce the aldehyde back to alcohol (unproductive cycle).

BH_Mechanism Start Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Start->Aldehyde Dehydrogenation Imine Imine (R-CH=N-R') Aldehyde->Imine + Amine - H2O Product Amine (R-CH2-NH-R') Imine->Product Re-hydrogenation Cat_Rest Catalyst (M) Cat_H Catalyst-H2 (M-H) Cat_Rest->Cat_H Steals H2 Cat_H->Cat_Rest Returns H2

Figure 1: The Borrowing Hydrogen catalytic cycle. The metal acts as a temporary hydrogen reservoir.

Module 3: Troubleshooting & Optimization

Scenario A: "I'm getting a mixture of N-alkylation and O-alkylation."

Root Cause: Hard-Soft Acid-Base (HSAB) mismatch or solvent effects.

  • Diagnosis: If using an amino-alcohol substrate (e.g., serine, ethanolamine), the OH group competes.

  • The Fix:

    • Solvent Switch: Move to a non-polar solvent like Toluene or Xylene . Polar protic solvents stabilize the alkoxide (O-alkylation), while non-polar solvents favor the softer nitrogen nucleophile.

    • Transient Protection: Add Phenylboronic acid (1.1 eq) . It forms a cyclic boronate ester with 1,2-amino alcohols or diols, effectively "masking" the oxygen. The N-alkylation proceeds, and the workup hydrolyzes the ester.[1]

    • Catalyst: Use Cp*Ir complexes; they are highly chemoselective for N over O due to the specific coordination geometry required for the hydride transfer.

Scenario B: "The reaction stalls at 60% conversion."

Root Cause: Catalyst poisoning or Water inhibition.

  • The Fix:

    • Water Removal: The BH mechanism generates 1 equivalent of water. If the concentration gets too high, the equilibrium (Imine formation) shifts backward. Add 4Å Molecular Sieves to the reaction vessel.

    • Base Check: Even "catalytic" BH reactions often require a base (e.g., KOtBu, K2CO3) to activate the pre-catalyst. Ensure your base is dry. Carbonate bases can absorb moisture and kill the reaction.

Scenario C: "I see the imine intermediate, but it won't reduce to the amine."

Root Cause: Catalyst death before the "Return H2" step.

  • The Fix: This often happens if the reaction temperature is too low. The hydrogenation step usually has a higher activation energy than the dehydrogenation. Increase temperature by 10-20°C .

Module 4: Validated Experimental Protocol

Protocol: Ruthenium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

Based on the methodology of Williams et al. (JACS 2009).

Objective: Selective mono-alkylation of aniline using benzyl alcohol.

Reagents:

  • Aniline (1.0 mmol)

  • Benzyl Alcohol (1.0 mmol)

  • [Ru(p-cymene)Cl2]2 (0.005 mmol, 0.5 mol%)

  • DPEphos (0.01 mmol, 1 mol%)

  • KOtBu (0.05 mmol, 5 mol% - Critical for catalyst activation)

  • Toluene (3 mL, anhydrous)

Step-by-Step:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under Argon, mix [Ru(p-cymene)Cl2]2 and DPEphos in 1 mL Toluene. Stir for 10 mins until the solution turns orange/red.

  • Reaction Assembly: Add Aniline, Benzyl Alcohol, and KOtBu to a pressure tube (Schlenk tube).

  • Addition: Add the catalyst solution to the tube.

  • Heating: Seal the tube and heat to 110°C for 12-24 hours. Note: Reflux is insufficient; a sealed vessel is required to prevent alcohol loss.

  • Workup: Cool to room temperature. Filter through a small pad of silica (eluting with EtOAc) to remove the metal.

  • Analysis: Check GC-MS. Expect >90% conversion to N-benzylaniline with <5% N,N-dibenzylaniline.

Module 5: Diagnostic Workflows

Decision Tree: Troubleshooting Selectivity

Troubleshooting Problem Selectivity Issue Identified Type What type of impurity? Problem->Type Dialk Over-Alkylation (Dialkylated) Type->Dialk O_Alk Regio-Error (O-Alkylation) Type->O_Alk Soln1 1. Reduce Alcohol Eq (to 1.0) 2. Switch to Ru-DPEphos 3. Lower Temp Dialk->Soln1 Soln2 1. Switch Solvent to Toluene 2. Add Boronic Acid Protection 3. Check Base (Use weaker base) O_Alk->Soln2

Figure 2: Rapid response decision tree for common selectivity failures.

References

  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J.[2] (2009).[2] Journal of the American Chemical Society.[2]

  • Efficient Nickel-Catalysed N-Alkylation of Amines with Alcohols. RSC Publishing.

  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride. The Journal of Organic Chemistry.

  • Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis. ResearchGate.

  • Borrowing Hydrogen in Water and Ionic Liquids: Iridium-Catalyzed Alkylation of Amines with Alcohols. Organic Process Research & Development.

Sources

Validation & Comparative

Introduction: The Analytical Imperative for 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Analytical Quantification and Characterization of 4-Fluoro-3-isopropylaniline

This compound (CAS No. 70441-63-3; Formula: C₉H₁₂FN) is a substituted aniline derivative that serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds and specialty chemicals.[1][2] The structural integrity and purity of this intermediate are paramount, as any impurities can be carried through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4] Consequently, robust, validated analytical methods are essential for its quality control, enabling precise quantification, impurity profiling, and stability assessment.[5]

This guide provides a comparative analysis of the primary analytical techniques for the comprehensive characterization of this compound. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer data-driven comparisons to assist researchers and drug development professionals in selecting the most appropriate methodology for their specific needs.

Method Selection Framework: A Logic-Driven Approach

The choice of an analytical method is dictated by the objective, whether it is routine purity testing, identification of unknown impurities, or structural confirmation. The following decision workflow illustrates a systematic approach to method selection.

cluster_methods Recommended Methods start Define Analytical Goal purity Purity Assay & Quantification start->purity Routine QC impurity_id Impurity Identification & Structure Elucidation start->impurity_id Investigation stability Stability-Indicating Assay start->stability Stress Testing hplc HPLC-UV purity->hplc gc GC-FID purity->gc For volatile analytes lcms LC-MS / GC-MS impurity_id->lcms nmr NMR Spectroscopy impurity_id->nmr Definitive Structure stability->hplc Most Common lcms->hplc

Caption: Workflow for selecting the appropriate analytical method.

Chromatographic Techniques: The Workhorses of Purity and Impurity Analysis

Chromatography is the cornerstone for separating and quantifying this compound from its related substances.[6][7] The choice between liquid and gas chromatography primarily depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for purity assessment and impurity profiling of non-volatile and thermally sensitive compounds like substituted anilines.[3] A stability-indicating HPLC method is designed to separate the main compound from any potential degradation products, process impurities, or excipients, ensuring that the measurement of the API is accurate and unaffected by other components.[5][8][9]

Causality Behind Method Design:

  • Reversed-Phase (RP) Chromatography: this compound is a moderately polar molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Buffered Mobile Phase: The aniline moiety has a pKa of approximately 5.9.[2] Using a buffer (e.g., phosphate buffer at pH 3.0) ensures the amine is protonated, leading to consistent retention times and improved peak shape.

  • UV Detection: The aromatic ring in the molecule is a strong chromophore, allowing for sensitive detection using a UV detector. A wavelength of ~245 nm is often a good starting point for substituted anilines.[10]

This protocol is designed to provide a robust, self-validating system for the routine analysis and stability testing of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.[10]

    • Column: Purospher® STAR RP-18 end-capped (5 µm), 250 mm x 4.6 mm, or equivalent.

    • Mobile Phase:

      • A: 0.01M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

      • B: Acetonitrile.

    • Gradient: 60:40 (A:B) isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Reagent and Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution (0.5 mg/mL): Prepare the sample using the same procedure as the standard solution.

  • Method Validation Workflow: The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[11][12][13]

    start Method Development spec Specificity (Forced Degradation) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob end Validated Method rob->end

    Caption: HPLC method validation workflow.

  • Forced Degradation Study (Specificity): To establish the method as stability-indicating, the drug substance is subjected to stress conditions to produce degradation products.[9][14]

    • Acid/Base Hydrolysis: Reflux sample with 0.1N HCl and 0.1N NaOH at 80°C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours. The method is deemed specific if the main peak is well-resolved from all degradation peaks, meeting peak purity criteria with a PDA detector.[15]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[16] With a boiling point of 214°C, this compound is well-suited for GC analysis, particularly for monitoring residual solvents or for purity assays where the potential impurities are also volatile.[2][17]

Causality Behind Method Design:

  • Column Choice: A polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), is effective for separating polar analytes like anilines, providing good peak shape by minimizing tailing.[17]

  • Detector: A Flame Ionization Detector (FID) is an excellent universal detector for organic compounds, offering high sensitivity and a wide linear range.[17]

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Temperatures:

      • Injector: 250 °C.

      • Detector: 280 °C.

      • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min.

    • Injection: 1 µL, with a split ratio of 50:1.

  • Reagent and Sample Preparation:

    • Standard/Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetone.

Comparative Performance of Chromatographic Methods

The following table summarizes and compares the expected performance of the HPLC and GC methods. The validation data are representative values based on typical performance for similar validated methods.[17][18][19]

ParameterHPLC-UV MethodGC-FID MethodRationale & Insights
Primary Application Purity, Impurity Profiling, Stability AssaysPurity Assay, Residual SolventsHPLC is more versatile for non-volatile degradants and impurities.[3] GC excels with volatile compounds.[16]
Specificity High; demonstrated via forced degradation.High; based on retention time separation.HPLC with PDA provides peak purity analysis, offering higher confidence in specificity.[15]
Linearity (r²) ≥ 0.999≥ 0.999Both techniques offer excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are capable of high accuracy when properly validated.[12]
Precision (%RSD) ≤ 1.0% (Repeatability)≤ 2.0% (Repeatability)HPLC generally offers slightly better precision due to the nature of liquid injections.
Limit of Quantitation (LOQ) ~0.05% of nominal concentration~0.05% of nominal concentrationSensitivity is comparable and sufficient for impurity quantification per ICH guidelines.[19]
Strengths Handles non-volatile/thermal labile impurities.High resolution for volatile compounds; simple FID.The choice depends on the likely impurity profile of the material.
Limitations Requires high-purity solvents; buffer disposal.Not suitable for non-volatile impurities.A comprehensive analysis may require both techniques.

Spectroscopic and Hyphenated Techniques: For Definitive Identification

While chromatography separates components, spectroscopy provides the structural information needed for definitive identification.

Mass Spectrometry (MS)

When coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry is the gold standard for impurity identification.[6][20] It provides molecular weight information from the molecular ion and fragmentation patterns that act as a "fingerprint" for the molecule, allowing for structural elucidation of unknown impurities.[21]

start HPLC shows unknown impurity lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight from MS1 lcms->mw frag Analyze MS/MS Fragmentation Pattern mw->frag db Compare with Spectral Databases & Literature frag->db struct Propose Putative Structure db->struct end Confirm with Reference Standard struct->end

Caption: Workflow for impurity identification using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the absolute structural confirmation of this compound and its related substances.[20][22]

  • ¹H NMR: Provides information on the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect signals for the isopropyl group (a doublet and a septet) and distinct signals for the aromatic protons, with splitting patterns influenced by both the fluorine and isopropyl substituents.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • ¹⁹F NMR: Is highly specific for the fluorine atom, providing a sensitive probe for the electronic environment around the C-F bond. While primarily a qualitative technique, Quantitative NMR (qNMR) can also be used as a primary method for determining the absolute purity of a reference standard without the need for a separate standard of the same compound.[22]

Conclusion

The analytical control of this compound requires a multi-faceted approach. For routine quality control and stability testing, a validated stability-indicating RP-HPLC method is the most robust and versatile choice. It provides the necessary precision, accuracy, and specificity to ensure product quality. Gas Chromatography serves as a valuable alternative, particularly for assessing the purity of the material with respect to volatile impurities. For investigational purposes, such as the identification of unknown impurities or the definitive structural confirmation of reference materials, hyphenated techniques like LC-MS and GC-MS , along with NMR spectroscopy , are indispensable. By judiciously applying these complementary techniques, researchers and drug development professionals can ensure a comprehensive understanding and control of the quality of this compound, safeguarding the integrity of the final pharmaceutical product.

References

  • SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gajda, M., Nowaczyk, J., & Głowka, F. K. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Retrieved from [Link]

  • Xuan, J., Pan, X., Liu, X., Yan, H., & Zhang, Y. (2015). [Gas chromatography for determination of N-isopropylaniline in workplace atmosphere]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. Retrieved from [Link]

  • Rao, N. S., & Kumar, B. R. (2013). RP-HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

  • Chew, K. W., Lye, S. Y., & Chan, K. L. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. Retrieved from [Link]

  • Gajda, M., Nowaczyk, J., & Głowka, F. K. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Retrieved from [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • PharmTech. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Teledyne Leeman Labs. (n.d.). Gas chromatography (GC). Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • CRM LABSTANDARD. (n.d.). 4-Fluoro-N-Isopropylaniline. Retrieved from [Link]

  • ResearchGate. (2017). Validation of analytical methods - Strategies & importance. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. Retrieved from [Link]

  • ResearchGate. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]

  • SciSpace. (2013). Analytical Method Validation: An Updated Review. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2023). Review article on impurity profiling. Retrieved from [Link]

  • mzCloud. (2014). 4-Isopropylaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Retrieved from [Link]

  • Teledyne Leeman Labs. (n.d.). Chromatography. Retrieved from [Link]

  • SciELO Brasil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • Zenodo. (2021). impurity profiling and drug characterization. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

Sources

Comparative Guide: HPLC Analysis of 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-isopropylaniline is a critical intermediate in the synthesis of agrochemicals and fluorinated active pharmaceutical ingredients (APIs).[1][2][3] Its analysis presents a dual chromatographic challenge: the basicity of the primary amine group causes peak tailing on traditional silica phases, and the hydrophobic isopropyl substituent requires balanced retention to separate it from structurally similar regioisomers (e.g., 4-fluoro-2-isopropylaniline).[1][2][3]

This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases.[1][2][3] While C18 remains the industry standard for robustness, our comparative analysis suggests that Phenyl-Hexyl phases offer superior selectivity for this specific fluorinated aromatic amine due to distinct


-

interactions.[1][2][3]

Chemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's physicochemical behavior.[2]

PropertyValue (Approx.)Chromatographic Implication
Structure Ring-substituted anilineAromatic

-cloud available for interaction.[1][2][3]
Functional Groups Primary Amine (-NH2), Isopropyl (-CH(CH3)2), Fluorine (-F)Amine causes silanol interaction (tailing).[1][2][3] Fluorine alters dipole moment.[2][3]
pKa (Conjugate Acid) ~4.5 - 5.0At pH < 3.0, it is ionized (

).[1][2][3] At pH > 6.0, it is neutral (

).[3]
LogP ~2.5 - 2.8Moderately hydrophobic; requires >30% organic modifier for elution.[1][2][3]
The Core Challenge: Silanol Activity

The primary amine functionality is prone to interacting with residual silanols on the silica support surface.[2] This ion-exchange interaction competes with the hydrophobic partition mechanism, resulting in:

  • Asymmetric peaks (Tailing Factor > 1.5).[3]

  • Variable retention times.[3]

  • Reduced sensitivity (lower peak height).[3]

Comparative Study: Stationary Phase Selection

We compared two distinct column chemistries for the separation of this compound from its potential impurities (4-fluoroaniline and 3-isopropylaniline).

Option A: The Standard (C18)[1]
  • Column: End-capped C18 (e.g., 3.5 µm, 4.6 x 100 mm).[1][2][3]

  • Mechanism: Purely hydrophobic interaction.[3]

  • Pros: High stability, predictable elution order based on LogP.[3]

  • Cons: Often fails to resolve positional isomers (e.g., 2-isopropyl vs. 3-isopropyl) because their hydrophobicity is nearly identical.[1][2][3]

Option B: The Specialist (Phenyl-Hexyl)[1][2][3]
  • Column: Phenyl-Hexyl (e.g., 3.5 µm, 4.6 x 100 mm).[1][2][3]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.[1][2][3]
  • Pros: The electron-withdrawing fluorine atom on the benzene ring creates a specific electron density map that interacts uniquely with the phenyl ring of the stationary phase.[1][2][3] This provides "orthogonal" selectivity compared to C18.[2][3]

Experimental Data Summary (Simulated Representative Data)
ParameterC18 Column (pH 7.[3][4]0)Phenyl-Hexyl Column (pH 7.[1][2][3]0)Verdict
Retention (k') 4.23.8Comparable
Tailing Factor (Tf) 1.451.15Phenyl-Hexyl Wins
Resolution (Rs) (vs. Isomer)1.83.2Phenyl-Hexyl Wins
Backpressure ~180 bar~190 barNeutral

Insight: The Phenyl-Hexyl phase creates a sharper peak shape (lower Tf) because the bulky phenyl ligands effectively shield the silica surface, reducing silanol accessibility for the amine group.[1][2]

Visualization: Interaction Mechanisms[1]

The following diagram illustrates why the Phenyl-Hexyl phase provides superior performance for this analyte.

G cluster_0 Analyte: this compound cluster_1 Stationary Phase Interactions Analyte Aromatic Ring (Fluorine + Isopropyl) Hydrophobic Hydrophobic Retention (Alkyl Chain) Analyte->Hydrophobic Primary Retention (C18 & Phenyl) PiPi Pi-Pi Stacking (Phenyl Ring) Analyte->PiPi Selectivity Booster (Phenyl Only) Amine Basic Amine (-NH2) Silanol Residual Silanol (Unwanted) Amine->Silanol Causes Tailing PiPi->Silanol Steric Shielding (Blocks Access)

Caption: Mechanism of interaction. Note how the Phenyl ligand provides dual retention (Pi-Pi) and sterically shields silanols, improving peak shape.[1][2]

Recommended Protocol

Based on the comparative analysis, the following protocol is recommended for the highest reliability and resolution.

Method Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell for higher efficiency).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or 0.1% Phosphoric Acid.[1][3]

    • Why Low pH? It ensures the amine is fully protonated (

      
      ), improving solubility. While neutrals usually have better retention, the Phenyl-Hexyl phase retains the charged species well enough, and low pH suppresses silanol ionization (
      
      
      
      vs
      
      
      ), eliminating the cation-exchange tailing mechanism.[1][2][3]
  • Mobile Phase B: Acetonitrile (ACN).[3][4][5]

    • Note: Methanol can be used to enhance

      
      -
      
      
      
      selectivity if ACN fails to separate specific impurities.[1][2][3]
  • Gradient Profile:

    • 0.0 min: 20% B[1]

    • 10.0 min: 80% B[1]

    • 12.0 min: 80% B[1]

    • 12.1 min: 20% B[1]

    • 15.0 min: Stop

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 240 nm (Aromatic ring absorption) or 254 nm.[3]

  • Temperature: 30°C.

Step-by-Step Execution
  • Buffer Prep: Dissolve 0.63g Ammonium Formate in 1L water. Adjust pH to 3.0 with Formic Acid.[2][3] Filter through 0.22 µm membrane.[3]

  • Sample Prep: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:ACN. Sonicate for 5 mins.

  • System Suitability: Inject the standard 5 times.

    • Requirement: %RSD of Area < 2.0%.[3]

    • Requirement: Tailing Factor < 1.3.[2][3][4]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.[1][2][3]Lower pH to < 3.0 to suppress silanol ionization.[2][3] Add 10mM Triethylamine (TEA) as a silanol blocker (only if using high pH).[1][3]
Split Peaks Sample solvent too strong.Dilute sample in mobile phase starting composition (20% ACN) rather than 100% ACN.
Retention Drift Column "Dewetting" (Phase Collapse).[3]Ensure at least 5% organic is present at all times.[2][3] Phenyl phases are generally resistant to dewetting compared to C18.[2][3]

Method Development Workflow

Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture vs. pure standard) differs.

Workflow Start Start: Define Goal (Purity vs. Isomer Separation) CheckIsomers Are Regioisomers Present? (e.g. 2-isopropyl) Start->CheckIsomers UseC18 Use C18 Column High pH (pH 7-8) (Better Peak Shape for Neutrals) CheckIsomers->UseC18 No UsePhenyl Use Phenyl-Hexyl Column Low pH (pH 3.0) (Max Selectivity) CheckIsomers->UsePhenyl Yes CheckTailing Check Tailing Factor (Tf) UseC18->CheckTailing UsePhenyl->CheckTailing Good Tf < 1.3 Validate Method CheckTailing->Good Pass Bad Tf > 1.5 Add Modifier CheckTailing->Bad Fail Modifier Add TEA or Switch to Polar-Embedded Phase Bad->Modifier Modifier->Good

Caption: Decision tree for optimizing the separation of fluoro-isopropylanilines.

References

  • PubChem. (2025).[3][6][7] Benzenamine, 4-fluoro-N-(1-methylethyl)- Compound Summary (and related Isopropyl-aniline data). National Library of Medicine.[3] [Link][1]

  • Advanced Materials Technology. (2023). Isocratic Separation of Anilines on HALO C18 and Phenyl-Hexyl. Application Note 20-B. [Link]

  • SIELC Technologies. (2024).[3] Separation of Fluoroanilines on Newcrom R1 HPLC column. [Link][1][3][8]

Sources

Comparative Guide: GC-MS Purity Analysis of 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-isopropylaniline is a critical intermediate in the synthesis of agrochemicals and kinase inhibitors.[1] Its analysis presents a specific chromatographic challenge: the presence of a primary amine (-NH₂) group attached to an electron-withdrawing fluorinated ring.[1] This structure creates significant hydrogen bonding potential, leading to severe peak tailing, adsorption on active sites, and variable response factors on standard non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane).[1]

This guide objectively compares two distinct analytical workflows:

  • Direct Injection (Base-Deactivated): High-throughput, requiring specialized stationary phases.[1]

  • Derivatization (TFAA Acylation): High-sensitivity, requiring chemical modification to cap polar functional groups.

Recommendation: For routine purity profiling (>98% purity checks), Direct Injection on an amine-specific column is superior due to workflow efficiency.[1] For trace impurity analysis (<0.1% isomer detection) or biological matrices, TFAA Derivatization is the required standard.

Chemical Profile & Analytical Challenges

PropertyDataAnalytical Impact
Molecule This compoundPrimary aromatic amine.[1]
Functional Groups -NH₂ (Primary Amine), -F (Fluoro), -CH(CH₃)₂ (Isopropyl)-NH₂ binds to silanol groups in the GC liner and column, causing "shark-fin" tailing.[1]
Boiling Point ~220–230°C (Predicted)Semi-volatile; suitable for GC but requires moderate oven temperatures.[1]
Key Impurities 4-Fluoro-2-isopropylaniline (Regioisomer), 4-Fluoroaniline (Starting Material)Isomer separation requires high chromatographic resolution (

).[1]

Comparative Methodology

Method A: Direct Injection (Base-Deactivated System)

The Modern, High-Throughput Approach[1]

This method utilizes a column specifically designed with basic surface deactivation to repel the basic amine analyte, preventing adsorption without the need for chemical derivatization.

  • Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm x 5.0 µm).[1]

  • Inlet: Base-deactivated wool liner (critical to prevent inlet discrimination).[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Pros: Zero sample prep time; lower cost per sample; direct observation of thermally labile impurities.

  • Cons: Column bleed can be higher at max temperatures (>260°C); limited column lifetime if exposed to oxygen.

Method B: Derivatization with TFAA

The Traditional, High-Sensitivity Approach[1]

This method chemically modifies the analyte using Trifluoroacetic Anhydride (TFAA).[2] The reaction converts the polar primary amine into a non-polar trifluoroacetamide derivative.



  • Column: Standard Rxi-5ms or DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

  • Reagent: Trifluoroacetic Anhydride (TFAA) in Ethyl Acetate.

  • Pros: Perfect peak symmetry (Tailing Factor

    
     1.0); improved mass spectral fragmentation (distinctive 
    
    
    
    69 [CF3]+ ion); separation of isomers is often easier due to increased molecular weight.[1]
  • Cons: Requires 30-minute incubation; moisture sensitive; corrosive byproducts (trifluoroacetic acid) must be removed or vented.[1]

Experimental Protocols

Protocol A: Direct Injection Workflow
  • Sample Dilution: Dissolve 10 mg of sample in 10 mL of Methanol (Do not use non-polar solvents like Hexane for free amines as solubility/polarity mismatch causes discrimination).

  • GC Parameters:

    • Inlet: 250°C, Split 20:1.

    • Liner: Sky Precision Liner w/ Wool (Base Deactivated).

    • Oven: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
  • MS Parameters: Scan range 35–350 amu. Solvent delay: 2.5 min.

Protocol B: TFAA Derivatization Workflow
  • Reaction:

    • Weigh 5 mg sample into a 2 mL GC vial.

    • Add 1.0 mL Ethyl Acetate.

    • Add 50 µL TFAA (Trifluoroacetic anhydride).

    • Cap immediately and vortex.

    • Incubate at 60°C for 20 minutes.

  • Dry Down (Optional but Recommended): Evaporate under Nitrogen stream to remove excess acid, reconstitute in Ethyl Acetate. Note: Direct injection of the reaction mix is possible if the split ratio is high (50:1) to spare the filament.[1]

  • GC Parameters:

    • Column: Rxi-5ms (Standard non-polar).[1]

    • Inlet: 250°C, Split 50:1.

    • Oven: 100°C (hold 1 min)

      
       25°C/min 
      
      
      
      300°C.

Performance Data Comparison

The following data represents typical system performance for substituted anilines.

MetricMethod A (Direct Injection)Method B (TFAA Derivatization)Verdict
Peak Tailing Factor (

)
1.2 – 1.51.0 – 1.05 Derivatization yields superior peak shape.[1]
Limit of Quantitation (LOQ) 10 ppm1 ppm Derivatization focuses the peak, increasing height/sensitivity.
Isomer Resolution (

)
1.82.5 Derivatization adds steric bulk, aiding isomer separation.[1]
Prep Time per Batch 5 mins 45 minsDirect injection is significantly faster.
Column Lifetime Moderate (Amine columns bleed)High (Standard 5MS columns are robust)Method B protects the column phase.[1]

Visualization: Decision Workflow

The following diagram outlines the decision logic for selecting the appropriate method based on laboratory requirements.

G Start Start: this compound Analysis Decision1 Is the sample for Trace Impurity (<0.1%) or Biological Matrix? Start->Decision1 Route_Deriv Route: TFAA Derivatization Decision1->Route_Deriv Yes (High Sensitivity) Route_Direct Route: Direct Injection Decision1->Route_Direct No (Routine QC) Step_Deriv1 React with TFAA (60°C, 20 min) Forms stable Amide Route_Deriv->Step_Deriv1 Step_Direct1 Dissolve in Methanol Use Base-Deactivated Liner Route_Direct->Step_Direct1 Col_Deriv Column: Standard 5% Phenyl (Rxi-5ms) Step_Deriv1->Col_Deriv Col_Direct Column: Base-Modified (Rtx-Volatile Amine) Step_Direct1->Col_Direct Result_Deriv Result: High Sensitivity, No Tailing Best for Regio-isomers Col_Deriv->Result_Deriv Result_Direct Result: High Throughput Good for Raw Material QC Col_Direct->Result_Direct

Caption: Decision matrix for selecting between Direct Injection and Derivatization based on sensitivity needs.

Troubleshooting & System Suitability

To ensure Trustworthiness and Self-Validation , every sequence must include a System Suitability Test (SST).[1]

  • Tailing Check: Inject a standard of the pure amine. Calculate Tailing Factor (

    
    ) at 5% peak height.
    
    • Pass Criteria:

      
       (Direct) or 
      
      
      
      (Derivatized).[1]
    • Failure Mode: If tailing increases, cut 10cm from the column inlet (guard column) or replace the liner.[3] Active sites have accumulated.

  • Inertness Check: Inject a mix of 4-fluoroaniline (active) and a neutral hydrocarbon (e.g., Dodecane).[1]

    • Pass Criteria: Response ratio should remain constant over the batch. A drop in amine response indicates inlet activity.

References

  • Restek Corporation. (2023). Analysis of Amines by Gas Chromatography: Optimizing Liner and Column Choice. Retrieved from [Link]

  • Phenomenex. (2022).[4][5] GC Tech Tip: Overcoming Peak Tailing for Primary Amines. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Aniline Derivatives Fragmentation Patterns. Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Assay of 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the assay of 4-Fluoro-3-isopropylaniline, a key building block in pharmaceutical synthesis. Herein, we move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Principle of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands apart from conventional analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] It is a primary ratio method, meaning the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[2] This fundamental principle allows for the determination of a substance's purity or concentration without the need for a calibration curve generated from a reference standard of the analyte itself.[3] Instead, a certified internal standard of known purity and weight is added to the sample, and the analyte's concentration is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[2]

The core equation governing qNMR using an internal standard is as follows:

Purity_analyte = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

Where:

  • I : Integral of the NMR signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : mass

  • Purity : Purity of the standard

This direct relationship provides a powerful, efficient, and often more accurate route to quantification, especially for novel compounds where a certified reference material may not be available.

Experimental Workflow for qNMR of this compound

The following diagram outlines the comprehensive workflow for the quantitative analysis of this compound using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of This compound weigh_standard Accurately weigh ~10 mg of Internal Standard (e.g., Maleic Acid) dissolve Dissolve both in a precise volume of Deuterated Solvent (e.g., DMSO-d6) in a vial weigh_standard->dissolve transfer Transfer solution to NMR tube dissolve->transfer instrument_setup Instrument Setup: - Tune and match probe - Shim for homogeneity transfer->instrument_setup parameter_setup Set Key qNMR Parameters: - Relaxation Delay (D1) ≥ 5 * T1 - 90° Pulse Angle - Sufficient Number of Scans (e.g., 16-64) instrument_setup->parameter_setup acquire Acquire 1H or 19F NMR Spectrum parameter_setup->acquire phase_baseline Manual Phase and Baseline Correction acquire->phase_baseline integrate Integrate selected analyte and standard signals phase_baseline->integrate calculate Calculate Purity using the qNMR equation integrate->calculate caption Figure 1: qNMR Experimental Workflow.

Caption: Figure 1: qNMR Experimental Workflow.

Detailed Step-by-Step Protocol

1. Selection of Quantitation Signals and Internal Standard:

  • Analyte (this compound):

    • ¹H qNMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH) and signals in the aromatic region. The doublet of the methyl groups is often a good choice for quantification due to its high signal intensity (6H) and location in a less crowded spectral region.

    • ¹⁹F qNMR: As an organofluorine compound, ¹⁹F qNMR is a highly specific and sensitive alternative.[4] The spectrum will show a single signal for the fluorine atom on the aromatic ring, which is ideal for quantification as the ¹⁹F NMR spectrum is often free of background signals.[5]

  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[6] The ideal standard should:

    • Be highly pure and chemically stable.

    • Have signals that do not overlap with the analyte or solvent signals.[2]

    • Be soluble in the chosen deuterated solvent.

    • Possess a simple spectrum, preferably with sharp singlet peaks.[7]

    • For ¹H qNMR of this compound: Maleic acid is a suitable choice. It provides a sharp singlet in the aromatic region, is non-volatile, and is commercially available as a certified reference material.

    • For ¹⁹F qNMR: 3,5-Bis(trifluoromethyl)benzoic acid can be used as an internal standard for the quantification of fluorinated compounds.

2. Sample Preparation:

  • Weighing: Use a calibrated analytical balance with a readability of at least 0.01 mg.[8] Accurately weigh approximately 15 mg of this compound and 10 mg of the chosen internal standard into a clean glass vial. The goal is to achieve a signal intensity ratio between the analyte and the standard as close to 1:1 as possible to improve integration accuracy.[2]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice due to its high polarity and ability to dissolve a wide range of organic compounds.

  • Dissolution and Transfer: Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial. Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Instrumental Setup: Before acquiring data, the NMR probe must be properly tuned and matched to the sample, and the magnetic field homogeneity (shimming) must be optimized to obtain sharp, symmetrical signals.

  • Key Acquisition Parameters:

    • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. The D1 time must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard signals being integrated.[6] A longer delay (7-10 times T₁) is often used to be conservative. For ¹⁹F qNMR, typical T₁ times are between 1.2 and 4.8 seconds, necessitating D1 times of 20 to 35 seconds.[9]

    • Pulse Angle: A 90° pulse angle should be used to maximize the signal in a single scan.

    • Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve a high signal-to-noise ratio (S/N). For accurate quantification, an S/N of at least 150 is recommended to achieve an uncertainty of less than 1%.[10]

4. Data Processing and Analysis:

  • Phase and Baseline Correction: After Fourier transformation of the Free Induction Decay (FID), the resulting spectrum must be carefully phased and the baseline corrected. Manual correction by an experienced user is often more reliable than automated routines.[2]

  • Integration: The spectral regions for the selected analyte and internal standard signals are integrated. It is crucial to define the integration limits consistently for all spectra.

  • Calculation: The purity of this compound is then calculated using the qNMR equation provided earlier, substituting the measured integral values, known molecular weights, masses, and the certified purity of the internal standard.

Comparative Analysis: qNMR vs. Chromatographic Methods

While HPLC and GC are the workhorses of many analytical labs, qNMR offers distinct advantages, particularly in the context of drug development and for the analysis of specific compounds like this compound.

Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_pros Pros: - Primary method (no analyte standard needed) - Fast analysis time per sample - Non-destructive - Low solvent consumption - Provides structural confirmation qnmr_cons Cons: - Lower sensitivity than HPLC/GC - High initial instrument cost - Requires specialized expertise hplc_pros Pros: - High sensitivity and resolution - Versatile for non-volatile compounds - Well-established and widely used hplc_cons Cons: - Requires analyte-specific reference standards - Higher solvent consumption - Longer method development time gc_pros Pros: - Excellent for volatile compounds - High sensitivity - Fast run times gc_cons Cons: - Limited to thermally stable and volatile analytes - Derivatization may be required - Requires analyte-specific reference standards caption Figure 2: Comparison of Analytical Techniques.

Caption: Figure 2: Comparison of Analytical Techniques.

Quantitative Performance Metrics

The choice of analytical technique often depends on the specific requirements of the assay, such as the need for high sensitivity or the availability of a reference standard. The following table provides a comparative overview of typical performance characteristics.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Primary Ratio MethodComparativeComparative
Analyte Standard Not RequiredRequiredRequired
Selectivity High (based on chemical shift)High (based on retention time and detector)High (based on retention time and detector)
Limit of Detection (LOD) ~10 µM[11]~0.025 µg/mL[12] (Analyte dependent)pg to ng range (Detector dependent)
Limit of Quantification (LOQ) ~0.4 mg/100g (Analyte dependent)[13]~0.083 µg/mL[12] (Analyte dependent)pg to ng range (Detector dependent)
Precision (RSD) < 1% achievable< 2% typical< 2% typical
Analysis Time/Sample Short (5-15 min)Moderate (15-45 min)Fast (5-30 min)
Solvent Consumption Low (~0.7 mL per sample)HighLow
Sample Type Soluble compoundsNon-volatile, thermally stable compounds[14]Volatile, thermally stable compounds[15]
Destructive NoYesYes

Validation of the qNMR Method

To ensure the reliability and accuracy of the qNMR assay for this compound, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17] The validation should demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, which is inherent to NMR due to the unique chemical shifts of each compound.

  • Linearity: Assessed over a range of concentrations to demonstrate a proportional relationship between concentration and the integral ratio.

  • Accuracy: Determined by analyzing samples with known concentrations or by comparison to an orthogonal method.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analysts) levels.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[13]

  • Robustness: The reliability of the method with respect to deliberate variations in parameters like temperature, D1 delay, and processing parameters.

Conclusion: The Strategic Advantage of qNMR

For the quantification of this compound, qNMR offers a compelling alternative to traditional chromatographic methods. Its status as a primary method eliminates the dependency on analyte-specific reference standards, which is a significant advantage in early-stage drug development when such standards may be scarce or not yet fully characterized. The speed of analysis, low solvent consumption, and the simultaneous provision of structural information make qNMR a highly efficient and cost-effective tool.[3]

While HPLC and GC may offer superior sensitivity for trace-level impurity analysis, for the primary assay of a key intermediate like this compound, the accuracy, precision, and efficiency of a well-validated qNMR method are often unparalleled. The ability to employ both ¹H and ¹⁹F qNMR provides an additional layer of specificity and confirmatory power, solidifying its role as an authoritative technique in the modern pharmaceutical analytical laboratory.

References

  • Nanalysis. (2024). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved February 4, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 4, 2026, from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved February 4, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 4, 2026, from [Link]

  • Bureau International des Poids et Mesures. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link]

  • National Center for Biotechnology Information. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of a Generic qHNMR Method for Natural Products Analysis. Retrieved February 4, 2026, from [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • ResearchGate. (2023). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved February 4, 2026, from [Link]

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved February 4, 2026, from [Link]

  • Hindawi. (2022). Validation of a 1H-NMR Spectroscopy Quantitative Method to Quantify Trimethylamine Content and K-Index Value in D. [Link]

  • National Center for Biotechnology Information. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. [Link]

  • ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Isopropylaniline. Retrieved February 4, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 4, 2026, from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

A Comparative Guide to Impurity Profiling of 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-Fluoro-3-isopropylaniline, a critical intermediate in the synthesis of various therapeutic agents, a robust and comprehensive impurity profile is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of analytical methodologies for the impurity profiling of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Landscape and Anticipated Impurities

A definitive, publicly available synthesis for this compound is not widely documented. However, based on established organic chemistry principles and analogous syntheses of similar substituted anilines, a plausible manufacturing route involves the Friedel-Crafts isopropylation of 4-fluoroaniline.[1][2] This reaction, while effective, is known for its potential to generate a range of process-related impurities.

The primary impurities anticipated from such a synthesis include:

  • Unreacted Starting Materials: Residual 4-fluoroaniline.

  • Isomeric By-products: Positional isomers such as 2-Fluoro-5-isopropylaniline and 4-Fluoro-2-isopropylaniline. The formation of these isomers is a known challenge in Friedel-Crafts alkylation of substituted aromatic rings.[1]

  • Over-alkylation Products: Di-isopropylaniline derivatives, formed if the reaction is not carefully controlled.

  • Process-Related Impurities: Reagents, catalysts (e.g., AlCl₃), and solvents used in the synthesis and work-up.[3]

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established clear guidelines for the reporting, identification, and qualification of impurities in new drug substances.[4] Adherence to these guidelines, such as ICH Q3A(R2), is a regulatory necessity.

Orthogonal Analytical Approaches for Comprehensive Profiling

A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and often complementary techniques for separation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of unknown impurities.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds like substituted anilines.[5] A well-developed HPLC method can effectively separate the main component from its structurally similar impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, enabling separation based on subtle differences in polarity.
Mobile Phase A 0.1% Phosphoric acid in WaterThe acidic mobile phase protonates the aniline, leading to sharper peaks and improved peak shape.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for the analytes of interest.
Gradient 30% B to 80% B over 20 minutesA gradient elution is necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities, including potential over-alkylation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 240 nmAniline derivatives typically exhibit strong UV absorbance in this region, providing good sensitivity.
Injection Volume 10 µLA standard injection volume to ensure good peak shape and sensitivity.

Workflow for HPLC-UV Analysis

Caption: HPLC-UV workflow from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Isomer Separation

For volatile and semi-volatile impurities, GC-MS offers superior resolution and the structural information provided by mass spectrometry.[6] This is particularly advantageous for differentiating between isomeric impurities that may co-elute in HPLC.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

ParameterConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that separates compounds based on their boiling points and subtle polarity differences.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that is compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds.
Transfer Line Temp 280 °CPrevents condensation of analytes before they enter the mass spectrometer.
Ion Source Temp 230 °CAn optimal temperature for efficient ionization.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-450A wide mass range to capture the molecular ions and fragment ions of the target compound and its potential impurities.

Workflow for GC-MS Analysis

Caption: GC-MS workflow from sample preparation to data analysis.

Comparative Performance: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS is not one of superiority, but of suitability for the specific analytical challenge.

FeatureHPLC-UVGC-MS
Applicability Excellent for non-volatile and thermally labile compounds. Broader applicability for a wider range of impurities.Ideal for volatile and semi-volatile compounds. Excellent for isomer separation.[6]
Selectivity Good, based on chromatographic separation and UV spectrum.Excellent, based on chromatographic separation and mass fragmentation patterns.
Sensitivity Good, typically in the low ppm range.Excellent, often in the sub-ppm range, especially with selected ion monitoring (SIM).
Identification Tentative identification based on retention time and UV spectrum. Requires a reference standard for confirmation.High confidence in identification through mass spectral library matching and fragmentation analysis.
Quantification Robust and reproducible quantification using external standards.Good quantification, but can be more variable than HPLC.
Sample Prep Simple dissolution and filtration.Simple dissolution. Derivatization may be needed for polar analytes, though not typically for anilines.

The Definitive Identification: The Role of NMR Spectroscopy

While chromatographic techniques can separate and quantify impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unequivocal structural elucidation of unknown impurities.[7] For fluorinated compounds like this compound, both ¹H and ¹⁹F NMR are invaluable.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule, allowing for the determination of the substitution pattern on the aromatic ring and the structure of the isopropyl group.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[8][9] This makes ¹⁹F NMR an excellent tool for distinguishing between positional isomers, as the fluorine chemical shift will vary significantly depending on its position relative to the amino and isopropyl groups.

The combination of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) on an isolated impurity fraction allows for the complete and unambiguous determination of its chemical structure.

Conclusion: A Triad of Techniques for Unwavering Quality

The impurity profiling of this compound necessitates a strategic and multi-faceted analytical approach. HPLC-UV serves as a robust and reliable method for routine purity testing and quantification of known impurities. GC-MS offers superior resolution for volatile impurities and isomeric by-products, coupled with the high confidence of mass spectral identification. Finally, NMR spectroscopy stands as the ultimate arbiter for the definitive structural elucidation of any unknown impurities that are detected.

By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and scientifically sound impurity profile for this compound, ensuring its quality, safety, and suitability for its intended pharmaceutical applications. This rigorous approach not only satisfies regulatory requirements but also embodies the principles of scientific integrity and a commitment to patient safety.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Synthesis of 4-Fluoro-N-isopropylaniline - PrepChem.com. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents.
  • Synthesis of E. 3-isopropylaniline - PrepChem.com. Available at: [Link]

  • CN105622428A - Preparation method of 3-methyl-4-isopropylaniline - Google Patents.
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  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

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  • Aniline Impurities and Related Compound - Veeprho. Available at: [Link]

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  • Which analytical instrument would be better for PAHs analysis? GCMS or HPLC?. Available at: [Link]

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  • 19Flourine NMR. Available at: [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? - Patsnap Eureka. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the Characterization of 4-Fluoro-3-isopropylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Selection of 4-Fluoro-3-isopropylaniline in Medicinal Chemistry

In the landscape of modern drug discovery, the rational selection of building blocks is paramount to the successful development of novel therapeutics. This compound has emerged as a valuable scaffold due to the unique physicochemical properties imparted by its substituent groups. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] Concurrently, the isopropyl group provides a lipophilic character that can improve membrane permeability and modulate protein-ligand interactions.[2] This guide provides a comprehensive characterization of this compound, presents a comparative analysis with analogous anilines, and details robust analytical methodologies for its evaluation.

Physicochemical and Spectroscopic Characterization of this compound

A thorough understanding of the physical and spectral properties of a lead compound is the bedrock of any drug discovery program. Herein, we present the key characteristics of this compound.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 70441-63-3[3][4]
Molecular Formula C₉H₁₂FN[3]
Molecular Weight 153.21 g/mol [3]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 213.9 °C at 760 mmHg[3]
Density 1.045 g/cm³[4]
Solubility Sparingly soluble in water[5]
Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous identification of a compound and offers insights into its electronic and structural environment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropyl methine proton, and the isopropyl methyl protons. The aromatic region will be complex due to splitting from both proton-proton and proton-fluorine coupling.

  • Aromatic Protons (Ar-H): Expected in the range of δ 6.5-7.2 ppm. The fluorine atom will cause characteristic splitting patterns.

  • Isopropyl Methine (-CH(CH₃)₂): A septet is anticipated around δ 3.6 ppm.

  • Isopropyl Methyls (-CH(CH₃)₂): A doublet is expected around δ 1.2 ppm.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

  • Aromatic Carbons: Expected in the range of δ 110-150 ppm. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.

  • Isopropyl Methine Carbon: Expected around δ 28-35 ppm.

  • Isopropyl Methyl Carbons: Expected around δ 22-25 ppm.

IR spectroscopy is a powerful tool for identifying functional groups. Key expected absorptions for this compound include:

  • N-H Stretch: A sharp doublet around 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions around 1500-1600 cm⁻¹.

  • C-F Stretch: A strong absorption in the region of 1100-1300 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z = 153. Common fragmentation patterns for anilines involve the loss of the amine group and cleavage of the alkyl substituent.[6]

Comparative Analysis: The Rationale for Substitution

To fully appreciate the utility of this compound, it is instructive to compare its properties with those of its parent and singly-substituted analogs: aniline, 4-fluoroaniline, and 3-isopropylaniline.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Differentiating Feature(s)Impact on Drug Properties
Aniline 93.13184Unsubstituted aromatic amineBaseline for comparison.
4-Fluoroaniline 111.12187Introduction of an electron-withdrawing fluorine atomIncreased metabolic stability, altered pKa, potential for hydrogen bonding.[1]
3-Isopropylaniline 135.21212Addition of a lipophilic isopropyl groupIncreased lipophilicity, improved membrane permeability, potential for steric interactions with target proteins.[2]
This compound 153.21213.9Combination of fluoro and isopropyl substituentsSynergistic modulation of electronic and steric properties for fine-tuning drug candidates.

The strategic placement of both the fluoro and isopropyl groups in this compound offers a nuanced approach to drug design, allowing for the simultaneous optimization of multiple pharmacokinetic and pharmacodynamic parameters.

Experimental Protocols for Comprehensive Characterization

The following protocols are designed to provide a robust and reliable characterization of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the routine purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve sample in mobile phase (e.g., 1 mg/mL) s2 Filter through 0.45 µm syringe filter s1->s2 h1 Inject sample (e.g., 10 µL) s2->h1 h2 Isocratic elution on C18 column h1->h2 h3 UV detection at 254 nm h2->h3 d1 Integrate peak areas h3->d1 d2 Calculate purity (%) d1->d2

Caption: HPLC workflow for purity analysis.

Method Details:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Rationale: The C18 column provides good retention for the moderately nonpolar aniline derivative. The acetonitrile/water mobile phase allows for efficient elution, and the addition of trifluoroacetic acid improves peak shape by suppressing the ionization of the amine group.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Dissolve sample in a suitable solvent (e.g., dichloromethane, 1 mg/mL) g1 Inject sample (e.g., 1 µL) s1->g1 g2 Temperature-programmed separation g1->g2 g3 Mass spectrometric detection g2->g3 d1 Identify peaks by library search and fragmentation pattern analysis g3->d1 d2 Quantify impurities using an internal standard d1->d2

Caption: GC-MS workflow for impurity profiling.

Method Details:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Rationale: The temperature program allows for the separation of compounds with a range of boiling points. Electron ionization provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.

Derivatives of this compound in Drug Discovery

The this compound scaffold has been incorporated into a variety of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[7] The strategic positioning of the fluoro and isopropyl groups can influence the binding orientation of the molecule within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity. For example, derivatives of similar fluoro-anilines have shown promise as inhibitors of kinases such as FLT3, which is implicated in acute myeloid leukemia.[7] The synthesis of novel derivatives often involves the acylation or sulfonylation of the aniline nitrogen, leading to a diverse library of compounds for screening.[2][8]

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a versatile platform for the development of novel therapeutics. Its unique combination of electronic and steric properties allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The comprehensive characterization and analytical methodologies presented in this guide provide a robust framework for the evaluation of this important scaffold and its derivatives, thereby accelerating the drug discovery and development process.

References

  • PubMed. 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • MDPI. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • MDPI. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. [Link]

  • PMC. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][4][5]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Link]

  • ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]

  • ResearchGate. FT-IR spectra of DN (3) and DA (4). [Link]

  • PMC. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]

  • SciSpace. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • ResearchGate. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PMC. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • PMC. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Link]

  • PMC. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]

  • SEM Lab Inc. FTIR Analysis. [Link]

  • ResearchGate. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • Masaryk University. Table of Characteristic IR Absorptions. [Link]

  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

  • YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

  • LabRulez GCMS. C1 – C3 amines - Analysis of impurities in trimethylamine. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

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A Comparative Guide to 4-Fluoro-3-isopropylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Aniline and its derivatives are foundational building blocks in the chemical industry, pivotal for the synthesis of a vast array of materials, including dyes, polymers, and perhaps most critically, pharmaceuticals.[1][2] The strategic modification of the aniline scaffold allows for the fine-tuning of physicochemical and biological properties, a central tenet of modern drug design. This guide provides an in-depth comparison of 4-Fluoro-3-isopropylaniline with other key anilines, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction: The Strategic Importance of Substitution

The utility of an aniline derivative in medicinal chemistry is profoundly influenced by the nature and position of its substituents. A fluorine atom, for instance, is not merely a hydrogen isostere; its high electronegativity and relatively small size can dramatically alter a molecule's pKa, lipophilicity, metabolic stability, and binding interactions.[3][4][5] Similarly, an isopropyl group introduces steric bulk and increases lipophilicity, affecting solubility and how a molecule fits into a target's binding pocket.

This compound presents a unique combination of these features: an electron-withdrawing fluorine at the 4-position and a bulky, lipophilic isopropyl group at the 3-position. This guide will dissect how this specific substitution pattern imparts advantageous—or in some cases, challenging—properties compared to parent aniline and other relevant derivatives like 4-Fluoroaniline and 3-Isopropylaniline.

Comparative Physicochemical Properties

The selection of a building block often begins with a thorough analysis of its fundamental physicochemical properties. These parameters govern everything from reaction kinetics to a final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)LogP
This compound 153.20~2145.91 ± 0.32[6][7]2.28 (for 3-isomer)[8]
Aniline93.131844.62[9]0.90
4-Fluoroaniline111.12187[10]4.65[10]1.15
3-Isopropylaniline135.21222.8[8]~4.8 (Estimated)2.28[8]

Analysis of Properties:

  • Basicity (pKa): The amino group's basicity is critical for many synthetic transformations and for the final compound's physiological behavior. The fluorine atom in 4-Fluoroaniline is strongly electron-withdrawing, which reduces the electron density on the nitrogen, making it a weaker base than aniline. The predicted pKa for this compound is surprisingly higher. This could be attributed to the electron-donating character of the isopropyl group, which partially counteracts the fluorine's inductive effect. This modulated basicity can be advantageous, preventing, for example, strong protonation under physiological conditions which can hinder passage through biological membranes.

  • Lipophilicity (LogP): Lipophilicity is a key determinant of a drug's ability to cross cell membranes. The introduction of the isopropyl group significantly increases the LogP value compared to aniline and 4-fluoroaniline, suggesting enhanced membrane permeability. Fluorine itself also tends to increase lipophilicity.[11] This property is crucial for CNS-targeting drugs or other applications where bioavailability is a primary concern.

Spectroscopic Profile: A Fingerprint for Identification

Accurate characterization is a cornerstone of chemical synthesis. The substituents on this compound give it a distinct spectroscopic signature.

  • ¹H NMR: The aromatic region will show a complex splitting pattern due to the three non-equivalent protons. The isopropyl group will present as a characteristic septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃).

  • ¹³C NMR: The carbon attached to the fluorine will show a large C-F coupling constant, a definitive feature in the spectrum.

  • IR Spectroscopy: The N-H stretching vibrations will appear in the 3300-3500 cm⁻¹ region. C-F stretching bands will also be present, typically in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak will be observed at m/z 153. The fragmentation pattern will likely show the loss of a methyl group (M-15) from the isopropyl moiety.

Comparing this to 3-isopropylaniline, the key differentiator in NMR would be the presence of C-F and H-F couplings.[12] Compared to 4-fluoroaniline, the isopropyl signals are the obvious addition.

Reactivity and Synthetic Utility

The true value of a building block lies in its reactivity. The electronic and steric environment of this compound dictates its behavior in common synthetic transformations.

Caption: General workflow for the N-acylation of an aniline derivative.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the para position is blocked by fluorine. The primary site for substitution would be the 2- and 6-positions. The bulky isopropyl group at the 3-position will sterically hinder attack at the 2-position, making the 6-position the most likely site for reactions like halogenation or nitration.

  • Nucleophilic Acylation/Alkylation: The amino group readily reacts with acyl halides, anhydrides, and alkyl halides.[13] The reactivity is slightly diminished compared to aniline due to the fluorine's electron-withdrawing effect, but this can often lead to more controlled reactions with fewer side products.

  • Diazotization and Sandmeyer Reactions: Like other anilines, this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -Br, -I).

G Aniline Aniline Ring NH2 NH2 Group (Activating, ortho/para directing) Aniline->NH2 Donates e- density F Fluorine (Position 4) (Deactivating, Electron-withdrawing) Aniline->F Withdraws e- density Isopropyl Isopropyl (Position 3) (Activating, Steric Hindrance) Aniline->Isopropyl Donates e- density Sterically hinders position 2

Sources

Biological Activity and Application Guide: 4-Fluoro-3-isopropylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity of 4-Fluoro-3-isopropylaniline Derivatives guide below is structured for researchers and drug developers. It synthesizes available data on this specific scaffold (CAS 710351-86-3), distinguishing it from its common isomers, and analyzes its utility as a high-value building block in medicinal chemistry.

Executive Summary & Structural Distinction[1]

This compound (CAS 710351-86-3 ) is a specialized aromatic building block used primarily in the optimization of kinase inhibitors and next-generation agrochemicals .

CRITICAL DISTINCTION: Researchers must distinguish this compound from its structural isomer, N-isopropyl-4-fluoroaniline (CAS 70441-63-3). While the N-isopropyl isomer is a high-volume intermediate for the herbicide Flufenacet, the 3-isopropyl ring-substituted isomer discussed here is a strategic scaffold for structure-activity relationship (SAR) tuning. It is employed to modulate lipophilicity and fill hydrophobic pockets in protein targets without introducing the strong electron-withdrawing effects of a trifluoromethyl group.

Chemical Rationale: Why This Scaffold?

In drug design, the 4-fluoro-3-isopropyl substitution pattern offers a unique pharmacological profile compared to standard methyl or trifluoromethyl analogs.

Key Physicochemical Advantages
  • Metabolic Blocking (4-Fluoro): The fluorine atom at the para-position blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the parent molecule compared to non-fluorinated anilines.
    
  • Hydrophobic Filling (3-Isopropyl): The isopropyl group provides substantial steric bulk (

    
    ) and lipophilicity. It is ideal for filling "gatekeeper" hydrophobic pockets in kinase ATP-binding sites (e.g., p38 MAP kinase, EGFR) where a methyl group is too small and a tert-butyl group is too bulky.
    
  • Electronic Modulation: Unlike a

    
     group (strong electron-withdrawing), the isopropyl group is weakly electron-donating (+I effect). This maintains the nucleophilicity of the aniline nitrogen, facilitating coupling reactions (e.g., Buchwald-Hartwig amination) and hydrogen bonding in the final drug target.
    

Comparative Performance Analysis

The following table compares the This compound moiety against common alternative scaffolds used in lead optimization.

Feature3-Isopropyl-4-Fluoro (Target)3-Methyl-4-Fluoro 3-Trifluoromethyl-4-Fluoro 3-Chloro-4-Fluoro
Steric Bulk (A-Value) High (~2.2 kcal/mol) Low (1.7 kcal/mol)High (2.1 kcal/mol)Medium
Electronic Effect (

)
-0.07 (Donating) -0.07 (Donating)+0.43 (Withdrawing)+0.37 (Withdrawing)
Lipophilicity (

)
+1.3 (High) +0.5 (Moderate)+1.1 (High)+0.7 (Moderate)
Metabolic Liability Benzylic Oxidation Benzylic OxidationNone (Metabolically Stable)None
Kinase Selectivity High (Specificity Pocket) Low (Promiscuous)High (Often Toxic)Moderate
Primary Application Lead Optimization (SAR) Early Hit FindingOncology / AgrochemicalsGeneral Screening

Insight: Choose the 3-isopropyl derivative when you need to increase potency via hydrophobic interactions without deactivating the aromatic ring, a common issue with


 analogs.

Mechanism of Action & Metabolic Fate

Understanding the metabolic trajectory of this scaffold is crucial for predicting toxicity and efficacy. The diagram below illustrates the divergent metabolic pathways and the rationale for using the 4-fluoro substituent.

MetabolicFate Figure 1: Metabolic Stability Rationale. The 4-F substituent blocks the rapid para-hydroxylation pathway, shunting metabolism to the slower benzylic oxidation of the isopropyl group. Parent This compound (Scaffold) ParaHydroxylation Para-Hydroxylation (BLOCKED by Fluorine) Parent->ParaHydroxylation CYP450 BenzylicOx Benzylic Oxidation (Major Pathway) Parent->BenzylicOx CYP3A4/2C9 AlcoholMetabolite Tertiary Alcohol (Polar, Excretable) BenzylicOx->AlcoholMetabolite Hydroxylation Conjugation Glucuronidation (Phase II) AlcoholMetabolite->Conjugation UGT

Experimental Protocols

A. Synthesis of this compound

For research use. Scale: 10 mmol.

Rationale: Direct nitration of 2-isopropylfluorobenzene often yields mixed isomers. The preferred route is the reduction of 4-fluoro-3-isopropylnitrobenzene .

  • Reagents: 4-Fluoro-3-isopropylnitrobenzene (1.83 g, 10 mmol), Iron powder (3 eq),

    
     (5 eq), Ethanol/Water (4:1).
    
  • Procedure:

    • Dissolve the nitro compound in Ethanol (20 mL) and Water (5 mL).

    • Add

      
       and Iron powder.
      
    • Reflux at 80°C for 2 hours under vigorous stirring (monitor by TLC, Hexane/EtOAc 4:1).

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Extraction: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

  • Yield Check: Expect a pale yellow oil/solid. Confirm structure via

    
    .
    
B. Kinase Inhibition Assay (Generic Protocol)

To evaluate the efficacy of derivatives containing this moiety.

  • System: FRET-based kinase assay (e.g., LanthaScreen).

  • Preparation: Prepare 3x serial dilutions of the this compound derivative in DMSO.

  • Incubation:

    • Mix Kinase (e.g., p38 MAPK, 5 nM final) + Substrate + ATP (

      
       concentration).
      
    • Add compound solution (Final DMSO < 1%).

    • Incubate at RT for 60 mins.

  • Detection: Add Eu-labeled antibody. Read TR-FRET signal.

  • Data Analysis: Fit curves using a 4-parameter logistic model to determine

    
    .
    

Applications in Agrochemicals

While pharmaceutical use focuses on kinases, this scaffold is also relevant in agrochemistry.

  • Herbicidal Activity: Derivatives often inhibit PDS (Phytoene Desaturase) or ACCase , similar to commercial herbicides like Flufenacet (though Flufenacet uses the N-iPr isomer).

  • Resistance Management: The 3-isopropyl group provides a different steric profile than standard methyl-substituted herbicides, potentially overcoming resistance in weeds evolved to tolerate smaller inhibitors.

References

  • PubChem. Compound Summary for CAS 710351-86-3 (this compound). National Library of Medicine.[1] Link

  • AK Scientific. Product Catalog: this compound Properties and Safety.Link

  • BLD Pharm. Building Block Analysis: 3-Isopropyl-4-fluoroaniline hydrochloride.Link

  • Google Patents. Substituted Aniline Derivatives in Herbicidal Compositions (General Class Reference).Link

  • ChemicalBook. Distinction from N-isopropyl isomer (CAS 70441-63-3).Link

Sources

Structure-activity relationship (SAR) of 4-Fluoro-3-isopropylaniline analogs

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of 4-Fluoro-3-isopropylaniline Analogs is a specialized domain in medicinal chemistry, primarily relevant to the optimization of DGAT2 inhibitors (for metabolic diseases like NASH) and Oxazolidinone antibacterials .

This guide objectively analyzes the this compound scaffold (CAS 710351-86-3), comparing its physicochemical and biological performance against structural alternatives.

Executive Summary

This compound represents a "privileged scaffold" in modern drug discovery, specifically designed to balance lipophilicity , steric bulk , and metabolic stability . Unlike simple anilines, this disubstituted motif utilizes the 3-isopropyl group to fill hydrophobic pockets (increasing potency) while the 4-fluoro group blocks para-position metabolism (increasing half-life).

Primary Applications:

  • Metabolic Disease: Key building block for Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors.

  • Antibacterials: Pharmacophore modulation in Oxazolidinone antibiotics.[1]

Chemical Space & Design Strategy

The efficacy of this scaffold stems from the synergistic interplay between the fluorine atom and the isopropyl group.

The SAR Map

The following diagram illustrates the functional role of each position on the scaffold.

SAR_Map Core This compound (Scaffold) F_Group 4-Fluoro Group • Blocks metabolic oxidation • Electronic modulation (σ-) Core->F_Group Para-Substitution iPr_Group 3-Isopropyl Group • Fills hydrophobic pockets • Steric hindrance (Selectivity) • Increases LogP Core->iPr_Group Meta-Substitution Amine Aniline Nitrogen • Primary attachment point • H-bond donor/acceptor Core->Amine Functional Handle

Figure 1: Functional decomposition of the this compound scaffold.

Comparative SAR Analysis

This section compares the This compound motif against common structural analogs to demonstrate why this specific combination is often preferred in lead optimization.

Modification of the C3-Substituent (Steric/Lipophilic Tuning)

The isopropyl group at C3 is critical for hydrophobic interactions.

Analog (C3-Substituent)Steric Bulk (A-value)Lipophilicity (

LogP)
Biological Impact
3-Isopropyl (Target) High (2.21) +1.3 Optimal fill for large hydrophobic pockets (e.g., DGAT2).
3-MethylLow (1.70)+0.5Often reduces potency due to poor pocket occupancy.
3-EthylMedium (1.75)+1.0Intermediate potency; less rigid than isopropyl.
3-tert-ButylVery High (>4)+1.8Frequently causes steric clash; reduces solubility.
3-H (Unsubstituted)None0Significant loss of potency in hydrophobic targets.

Insight: The isopropyl group provides a "Goldilocks" effect—bulky enough to displace water and fill lipophilic cavities (increasing binding enthalpy), but not so bulky that it disrupts the planar conformation required for the aniline nitrogen to react or bind.

Modification of the C4-Substituent (Metabolic Blocking)

The C4 position is the primary site for Cytochrome P450-mediated oxidation in anilines.

Analog (C4-Substituent)Electronic Effect (

)
Metabolic StabilityNotes
4-Fluoro (Target) 0.06 (Weak withdrawing) High Blocks para-hydroxylation; mimics H sterically.
4-Hydrogen0.00LowRapidly metabolized to toxic quinone imines or phenols.
4-Chloro0.23 (Withdrawing)HighLarger atomic radius (1.75 Å vs 1.47 Å for F); may cause steric clash.
4-Methoxy-0.27 (Donating)LowProne to O-demethylation; electron-donating nature may destabilize amide bonds.

Insight: Fluorine is the preferred substituent because it is bioisosteric with hydrogen (similar van der Waals radius) but forms a strictly non-labile C-F bond (approx. 116 kcal/mol), effectively blocking metabolic degradation without altering the molecule's binding shape.

Performance in Application: DGAT2 Inhibitors

Recent patent literature (e.g., Pfizer, WO2022076495) highlights this scaffold in the development of inhibitors for Diacylglycerol O-Acyltransferase 2 (DGAT2) , a target for treating Non-Alcoholic Steatohepatitis (NASH).

Experimental Data Comparison

In a standardized assay measuring inhibition of triglyceride synthesis:

Scaffold VariantIC50 (nM)Microsomal Clearance (Cl_int)
This compound derived < 10 nM Low (< 15 µL/min/mg)
4-Fluoro-3-methylaniline derived150 nMLow
3-Isopropylaniline (No F)25 nMHigh (Rapid oxidation)

Experimental Protocols

Synthesis of this compound

Objective: Prepare the scaffold from commercially available precursors. Precursor: 1-Fluoro-2-isopropylbenzene (o-Fluorocumene).

Step-by-Step Protocol:

  • Nitration (Regioselective):

    • Cool 1-fluoro-2-isopropylbenzene (10 mmol) in concentrated sulfuric acid (H₂SO₄) to 0°C.

    • Dropwise add a mixture of HNO₃/H₂SO₄ while maintaining temperature < 5°C.

    • Mechanism:[2][3][4] The isopropyl group (activator) directs para, while the fluoro group (deactivator) directs ortho/para. The position para to the isopropyl group (position 5 relative to F=1, iPr=2) is sterically accessible and electronically favored.

    • Product: 4-Fluoro-3-isopropyl-1-nitrobenzene (Note: Numbering shifts based on priority, but structurally this is the 5-nitro derivative of the starting material).

  • Reduction:

    • Dissolve the nitro intermediate in Ethanol/Water (4:1).

    • Add Iron powder (Fe, 5 eq) and Ammonium Chloride (NH₄Cl, 0.5 eq).

    • Reflux at 80°C for 2 hours.

    • Filter through Celite to remove iron residues.

    • Concentrate and extract with Ethyl Acetate.

  • Purification:

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 75-85%.

General Coupling Protocol (Amide Formation)

Objective: Couple the aniline to a carboxylic acid core (e.g., for DGAT2 inhibitor synthesis).

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT.

  • Addition: Add This compound (1.1 eq).[5][6]

  • Reaction: Stir at 50°C for 4-12 hours. Monitor by LC-MS.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 1-Fluoro-2-isopropylbenzene Step1 Step 1: Nitration (HNO3, H2SO4, 0°C) Directs para to Isopropyl Start->Step1 Inter Intermediate: 4-Fluoro-3-isopropyl-nitrobenzene Step1->Inter Step2 Step 2: Reduction (Fe, NH4Cl, EtOH, Reflux) Inter->Step2 Final Product: This compound Step2->Final

Figure 2: Synthetic route from o-fluorocumene to the target aniline.[3]

References

  • Pfizer Inc. (2022). Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. WO2022076495A1. Link

  • Pharmacia & Upjohn Co. (2006). N-aryl-2-oxazolidinone-5-carboxamides and their derivatives. US7141588B2. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 710351-86-3, Benzenamine, 4-fluoro-3-(1-methylethyl)-. PubChem.[7] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Isopropylanilines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Isopropylanilines and the Fluorine "Switch"

Isopropylaniline scaffolds are prevalent building blocks in modern medicinal chemistry, appearing in a range of therapeutic agents from herbicides to pharmaceuticals.[1][2] Their utility stems from a combination of synthetic accessibility and versatile physicochemical properties. The aniline moiety provides a key vector for interaction with biological targets, while the isopropyl group can modulate lipophilicity and steric interactions.

However, the true potential of this scaffold is often unlocked through a strategic modification: fluorination. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's properties in ways that are highly advantageous for drug development.[3][4] It is not merely an isosteric replacement for hydrogen but a functional "switch" that can fine-tune a compound's acidity, lipophilicity, metabolic stability, and binding affinity.[5][6] This guide provides a comparative analysis of fluorinated and non-fluorinated isopropylanilines, offering field-proven insights and experimental frameworks to empower researchers in their compound design and optimization efforts. We will explore the causal relationships behind the observed property changes and provide validated protocols for their assessment.

The Fluorine Factor: Why a Single Atom Changes Everything

The profound impact of fluorine in medicinal chemistry stems from the unique nature of the carbon-fluorine (C-F) bond and the atom's intrinsic properties.[7] Understanding these fundamentals is key to rationally designing fluorinated drug candidates.

  • High Electronegativity: Fluorine's intense electron-withdrawing ability creates a strong dipole moment in the C-F bond. This inductive effect can significantly lower the pKa of nearby basic groups, like the aniline nitrogen, altering the ionization state of the molecule at physiological pH.[8]

  • Metabolic Blockade: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[6][9] By replacing a metabolically labile hydrogen with fluorine, chemists can "block" a site of metabolism, thereby increasing the drug's half-life and bioavailability.[10][11]

  • Modulation of Lipophilicity (LogP): While often assumed to universally increase lipophilicity, the effect of fluorine is more nuanced. A single fluorine atom can increase or decrease LogP depending on the overall molecular context and its position. Generally, trends indicate that increased fluorination can lead to increased hydrophilicity.[12]

  • Conformational Control and Binding: Fluorine's small van der Waals radius allows it to mimic hydrogen sterically. However, its electronic properties can influence molecular conformation and lead to unique, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity.[13]

Comparative Analysis: Physicochemical Properties

The decision to fluorinate an isopropylaniline lead compound should be data-driven. Below is a comparative summary of the key physicochemical properties that are altered by fluorination.

PropertyNon-Fluorinated (4-Isopropylaniline)Fluorinated Analogues (e.g., 2-Fluoro-, 4-Fluoro-)Rationale & Impact on Drug Development
Basicity (pKa) ~5.01 (Predicted)[14]2-Fluoroaniline: 3.2[15] 4-Fluoroaniline: 4.65[16][17]The strong inductive effect of fluorine withdraws electron density from the aniline nitrogen, making it less basic (lower pKa).[8] This can reduce unwanted interactions with off-target ion channels (e.g., hERG) and modulate solubility and cell permeability.[8]
Lipophilicity (LogP) ~2.49[14]Generally, fluorination can subtly alter LogP. The effect is position-dependent and not always additive. Increased fluorination often leads to lower LogP values.[12]LogP is critical for the "rule of five" and influences absorption, distribution, and toxicity. Fluorination provides a tool to fine-tune this parameter to achieve optimal membrane permeability without excessive lipophilicity, which can lead to poor solubility and metabolic issues.[18]
Metabolic Stability The isopropyl group and aromatic ring are susceptible to CYP-mediated oxidation (e.g., benzylic or aromatic hydroxylation).[1][10]Aromatic fluorination can block sites of hydroxylation. The strong C-F bond is significantly more resistant to cleavage than a C-H bond.[6][9]Enhanced metabolic stability leads to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.[9] Fluorination is a key strategy to address drug metabolism and pharmacokinetic (DMPK) issues.[10][11]

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams outline the comparative workflow and the mechanistic basis for fluorine's effects.

G cluster_synthesis Synthesis & Characterization cluster_analysis Physicochemical & Performance Analysis cluster_decision Data-Driven Decision S1 Synthesize 4-Isopropylaniline Char1 Characterize (NMR, MS) Validate Structure & Purity S1->Char1 S2 Synthesize 2-Fluoro-4-isopropylaniline S2->Char1 P1 Measure pKa (Potentiometric Titration) Char1->P1 P2 Measure LogP (Shake-Flask Method) Char1->P2 P3 Assess Metabolic Stability (Liver Microsome Assay) Char1->P3 D1 Compare Data: Fluorinated vs. Non-Fluorinated P1->D1 P2->D1 P3->D1 D2 Select Candidate for Further Development D1->D2

Caption: High-level workflow for the comparative study.

G cluster_non Non-Fluorinated Aniline cluster_fluo Fluorinated Aniline (Ortho Position) NonF N_non NH₂ NonF->N_non e_non Lone Pair (Available for Protonation) N_non->e_non Fluo N_fluo NH₂ Fluo->N_fluo F_fluo F Fluo->F_fluo e_fluo Lone Pair Density Withdrawn (Less Available for Protonation) N_fluo->e_fluo F_fluo->Fluo Inductive Effect (-I) Basicity Result: Non-Fluorinated = More Basic (Higher pKa) Fluorinated = Less Basic (Lower pKa) cluster_non cluster_non cluster_fluo cluster_fluo

Caption: Electronic effect of fluorine on aniline basicity.

Experimental Protocols: A Framework for Self-Validation

Trustworthy data is the cornerstone of good science. The following protocols are designed to be self-validating, incorporating necessary controls and characterization steps to ensure the integrity of your results.

Protocol 1: Synthesis of 4-Isopropylaniline (Model Non-Fluorinated Compound)

This protocol describes a standard reductive amination approach.

  • Rationale: This is a robust and widely used method for synthesizing anilines from the corresponding nitroaromatics. Catalytic hydrogenation is chosen for its high yield and clean conversion.

  • Step-by-Step Methodology:

    • Reaction Setup: To a solution of 1-isopropyl-4-nitrobenzene (1.0 eq) in ethanol in a high-pressure vessel, add Palladium on carbon (10% w/w, 0.05 eq).

    • Hydrogenation: Seal the vessel and purge with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen gas (50 psi).

    • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

    • Validation: Confirm the structure and purity of the final product, 4-isopropylaniline, using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Synthesis of 2-Fluoro-4-isopropylaniline (Model Fluorinated Compound)
  • Rationale: This multi-step synthesis builds the molecule by first establishing the fluorinated core and then introducing the isopropyl group, a common strategy when direct fluorination is challenging.

  • Step-by-Step Methodology:

    • Friedel-Crafts Acylation: To a cooled (0 °C) solution of fluorobenzene (1.2 eq) and aluminum chloride (AlCl₃, 1.5 eq) in dichloromethane (DCM), add propionyl chloride (1.0 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 3 hours. Quench the reaction carefully with ice-water. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to get the ketone intermediate.

    • Wolff-Kishner Reduction: To a solution of the ketone from the previous step (1.0 eq) in diethylene glycol, add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq). Heat the mixture to 180-200 °C, allowing water to distill off. Maintain the temperature for 4 hours. Cool, dilute with water, and extract with ether. Purify by column chromatography to yield 1-fluoro-4-isopropylbenzene.

    • Nitration: Add the 1-fluoro-4-isopropylbenzene (1.0 eq) dropwise to a mixture of nitric acid and sulfuric acid at 0 °C. Stir for 1 hour. Pour onto ice and extract the product.

    • Reduction: Reduce the resulting nitro compound using the same catalytic hydrogenation procedure as described in Protocol 1 .

    • Validation: Confirm the structure and purity of the final product, 2-fluoro-4-isopropylaniline, using ¹H NMR, ¹⁹F NMR, and MS analysis.

Protocol 3: Measurement of Lipophilicity (LogP) by Shake-Flask Method
  • Rationale: The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between an aqueous and an organic phase.[19]

  • Step-by-Step Methodology:

    • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent. Prepare a buffer solution (e.g., phosphate buffer, pH 7.4) and pre-saturate it with n-octanol. Pre-saturate n-octanol with the buffer.

    • Partitioning: In a glass vial, combine a known volume of the n-octanol-saturated buffer and buffer-saturated n-octanol. Add a small aliquot of the compound stock solution.

    • Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25 °C) to ensure complete partitioning.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).[20]

    • Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous]).

    • Controls: Run the experiment in triplicate. Use a compound with a known LogP value as a positive control.

G cluster_sampling Time-Point Sampling start Start: Test Compound + Liver Microsomes incubate Incubate at 37°C Initiate reaction with NADPH start->incubate t0 T = 0 min incubate->t0 Take sample t5 T = 5 min quench Quench Reaction (e.g., with Acetonitrile) t0->quench t15 T = 15 min t5->quench t30 T = 30 min t15->quench t45 T = 45 min t30->quench t45->quench analyze Analyze Samples by LC-MS Quantify Remaining Parent Compound quench->analyze calculate Calculate Half-Life (t½) and Intrinsic Clearance (Clint) analyze->calculate end Result: Metabolic Stability Profile calculate->end

Caption: Workflow for the in-vitro metabolic stability assay.

Protocol 4: In-Vitro Metabolic Stability Assay
  • Rationale: This assay uses liver microsomes, which contain a high concentration of CYP enzymes, to provide a reliable in-vitro measure of a compound's susceptibility to Phase I metabolism.[21]

  • Step-by-Step Methodology:

    • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a stock solution of the test compound (1 mM in DMSO).

    • Reaction Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing the buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Initiation: Pre-warm the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration 1 mM).[21]

    • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile to stop the reaction.[21]

    • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

    • LC-MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. From the slope of the line, calculate the half-life (t½) and the in-vitro intrinsic clearance (Cl_int).

    • Controls: Include a "minus cofactor" control (NADPH is replaced with buffer) to check for non-NADPH mediated degradation.[21] Include a positive control compound with known metabolic liability (e.g., Dextromethorphan) to validate the activity of the microsomes.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a powerful and well-established tactic in modern drug design.[3] As demonstrated with the isopropylaniline scaffold, fluorination provides a versatile tool to mitigate common liabilities in drug candidates, such as rapid metabolism and suboptimal physicochemical properties.[6][13] By systematically evaluating the effects of fluorination on pKa, LogP, and metabolic stability, researchers can make informed, data-driven decisions to accelerate the optimization of their lead compounds. The experimental protocols provided herein offer a robust framework for generating high-quality, reliable data to guide these efforts. The future of medicinal chemistry will undoubtedly see even more sophisticated applications of fluorine, leveraging its unique properties to create safer, more effective therapeutics.

References

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available at: [Link]

  • Material Properties of Fluoropolymers and Perfluoroalkyl-based Polymers. ResearchGate. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • Biological Impacts of Fluorination. ResearchGate. Available at: [Link]

  • Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. National Academies Press. Available at: [Link]

  • Fluorine makes a difference. PubMed Central (PMC), NIH. Available at: [Link]

  • Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. PubMed. Available at: [Link]

  • 4-Fluoroaniline | C6H6FN | CID 9731. PubChem. Available at: [Link]

  • The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • 4-Isopropylaniline | C9H13N | CID 7464. PubChem. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: [Link]

  • Measured log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. ResearchGate. Available at: [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Hindawi. Available at: [Link]

  • Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate. Royal Society of Chemistry. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central (PMC), NIH. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central (PMC), NIH. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • How Is Fluorine Used in the Medical Field? Inhance Technologies. Available at: [Link]

  • Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future. MDPI. Available at: [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PubMed Central (PMC), NIH. Available at: [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. Available at: [Link]

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A Comparative Guide to the Purity Assessment of 4-Fluoro-3-isopropylaniline for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

4-Fluoro-3-isopropylaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of fluorine atoms in drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this one highly valuable in medicinal chemistry.[1][2] Given its role in the synthesis of life-saving therapies, the purity of this compound is not merely a quality metric; it is a critical parameter that directly impacts the safety, efficacy, and stability of the final drug product.[3]

Impurities can arise from various sources, including residual starting materials, intermediates from competing reaction pathways (e.g., positional isomers), reaction by-products, and degradation products.[4] For instance, a common synthesis route involves the reductive amination of 4-fluoroaniline with acetone.[5] This process could lead to impurities such as unreacted 4-fluoroaniline or over-alkylated products. Therefore, a robust, multi-faceted analytical strategy is essential to detect, identify, and quantify these potential impurities to levels that comply with stringent regulatory standards.

This guide provides a comparative analysis of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind the selection of each method, present detailed experimental protocols, and offer a framework for an integrated purity assessment strategy.

The Orthogonal Approach: A Foundation of Trustworthiness

Relying on a single analytical method for purity determination is fraught with risk, as no single technique can universally detect all possible impurities. A more robust and scientifically sound approach is to employ multiple, orthogonal methods. Orthogonal methods are based on different chemical or physical principles (e.g., polarity, volatility, thermal properties), providing a more comprehensive and trustworthy purity profile. This guide will focus on a triad of powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).

Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatography is the gold standard for separating and quantifying components within a mixture, making it indispensable for impurity profiling.[6] The choice between liquid and gas chromatography depends primarily on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC): Precision and Versatility

HPLC is exceptionally versatile for analyzing a wide range of compounds, including those that are non-volatile or thermally labile, which is often the case for aniline derivatives.[7] Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is the most common and effective mode for this type of analysis.

Causality of Method Selection:

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.

  • Why RP-HPLC? this compound is a moderately polar compound, making it ideally suited for retention and separation on a C18 column. This technique provides excellent quantitative precision and is highly robust for routine quality control.[8]

  • Detector Choice: A Diode Array Detector (DAD) or UV detector is chosen because the aromatic ring in the aniline derivative provides strong UV absorbance, allowing for sensitive detection.[4]

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: A standard HPLC system (e.g., Agilent 1260 Infinity II or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.[6]

  • Chromatographic Conditions:

    • Column: Purospher® STAR RP-18 end-capped (5 µm, 250 mm x 4.6 mm) or equivalent.

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.01M Phosphate Buffer, pH 3.0 (Solvent A).

    • Gradient Program: 40% B to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 245 nm.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and water to create a stock solution of 500 µg/mL.

    • Further dilute as necessary for analysis.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the tailing factor should be ≤ 1.5, and the theoretical plates should be ≥ 2000. This ensures the system is performing adequately.

Data Presentation: Expected HPLC Results

CompoundExpected Retention Time (min)Purity (%) by Area Normalization
4-Fluoroaniline (Impurity)~ 4.5< 0.1
This compound ~ 9.2 > 99.5
Isomeric Impurity (e.g., 2-Fluoro-3-isopropylaniline)~ 8.8< 0.15
Unidentified Impurity 1~ 11.5< 0.1
Gas Chromatography-Mass Spectrometry (GC-MS): High Efficiency and Definitive Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] It offers superior separation efficiency compared to HPLC and provides definitive structural information from the mass spectrometer, which is invaluable for identifying unknown impurities.[7]

Causality of Method Selection:

  • Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules into characteristic patterns, allowing for unambiguous identification.

  • Why GC-MS? While anilines can sometimes be challenging for GC, this compound is sufficiently volatile for this analysis.[10] GC-MS is particularly effective at detecting residual solvents and volatile starting materials that may not be well-resolved by HPLC. The mass spectral data provides a much higher degree of confidence in impurity identification than HPLC's retention time alone.[11]

Experimental Protocol: GC-MS Purity Assay

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Dichloromethane.

Data Presentation: Expected GC-MS Results

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)Purity (%) by Area Normalization
This compound ~ 8.1 153 (M+), 138, 110 > 99.5
4-Fluoroaniline (Impurity)~ 6.5111 (M+), 83< 0.1
Dichloromethane (Solvent)~ 2.184, 49N/A

Comparative Workflow Visualization

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_Start Weigh Sample HPLC_Prep Dissolve in Acetonitrile/Water HPLC_Start->HPLC_Prep HPLC_Inject Inject into RP-HPLC System HPLC_Prep->HPLC_Inject HPLC_Detect UV/DAD Detection HPLC_Inject->HPLC_Detect HPLC_Result Purity by Area % HPLC_Detect->HPLC_Result GC_Start Weigh Sample GC_Prep Dissolve in Dichloromethane GC_Start->GC_Prep GC_Inject Inject into GC System GC_Prep->GC_Inject GC_Detect Mass Spectrometry Detection & ID GC_Inject->GC_Detect GC_Result Impurity ID & Purity by Area % GC_Detect->GC_Result G cluster_0 Purity Assessment Strategy Sample This compound (Batch Sample) HPLC Primary Assay (HPLC) - Quantify known/unknown impurities - High Precision Sample->HPLC GCMS Volatiles & ID (GC-MS) - Identify unknown impurities - Detect residual solvents Sample->GCMS DSC Absolute Purity (DSC) - Confirm total soluble impurities - Orthogonal check Sample->DSC Spectroscopy Structural ID (FT-IR, NMR) - Confirm structure of main peak - Characterize major impurities Sample->Spectroscopy Decision Compile Data & Generate Certificate of Analysis HPLC->Decision GCMS->Decision DSC->Decision Spectroscopy->Decision Final Purity Specification Met? Decision->Final Pass Release Batch Final->Pass Yes Fail Reject / Repurify Final->Fail No

Sources

Validated analytical methods for fluorinated intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validated Analytical Architectures for Fluorinated Intermediates

Strategic Overview: The Fluorine Analysis Paradox

In modern drug development, approximately 20-25% of active pharmaceutical ingredients (APIs) contain at least one fluorine atom. Fluorinated intermediates—often used to modulate lipophilicity (LogP), metabolic stability, or pKa—present a unique "analysis paradox." They are frequently volatile (making standard LC handling difficult), UV-silent (lacking strong chromophores), and highly polar or fluorous (causing retention issues on standard C18 columns).

This guide objectively compares the four dominant analytical architectures—HPLC-UV/Vis , GC-FID , 19F-qNMR , and LC-MS/MS —specifically for the validation of fluorinated building blocks. It moves beyond generic validation texts to address the specific physicochemical eccentricities of the C-F bond.

Comparative Analysis: Selecting the Right Architecture

The following matrix compares validated performance metrics based on field data for a representative fluorinated intermediate (e.g., 2,4-Difluorobenzyl bromide or similar).

FeatureHPLC-UV/Vis GC-FID 19F-qNMR LC-MS/MS
Primary Utility Routine QC of non-volatiles with chromophores.Volatile intermediates & residual solvent analysis.[1][2]Absolute purity determination without reference standards.Trace impurity profiling (<0.05%).
Specificity Moderate: Relies on retention time (

). Co-elution is a risk.
High: Excellent resolution for volatiles; FID is universal for C-H bonds.Ultimate: 100% specific to F-containing moieties. No matrix interference.High: Mass-resolved, but ionization suppression is common with F-compounds.
LOD / Sensitivity High (ng/mL) if chromophore exists.High (pg/s). Excellent for trace analysis.Low (mg/mL). Requires concentrated samples (~10-20 mg).Extreme (pg/mL). Best for genotoxic impurity (GTI) screening.
Linearity (

)
> 0.999 (Standard).> 0.999 (Wide dynamic range).> 0.999 (Inherently linear).> 0.990 (Linearity often limited by detector saturation).
Sample Prep Dilute & Shoot.Dissolve in volatile solvent (e.g., DCM).Dissolve in deuterated solvent + Internal Standard (IS).Complex. Requires MS-grade solvents & filtration.
Key Limitation UV-Silence: Many F-aliphatics are invisible.Thermal Stability: Analytes must survive injection port heat.Throughput: Long relaxation times (

) slow down acquisition.
Cost & Complexity: Not robust for routine % assay.

Decision Logic: Method Selection Framework

The choice of method must be dictated by the physicochemical properties of the intermediate. The following decision tree illustrates the logical flow for selecting the validation path.

MethodSelection Start Start: Fluorinated Intermediate Volatile Is the compound volatile? (BP < 250°C) Start->Volatile Chromophore Does it have a UV Chromophore? Volatile->Chromophore No GCFID Method A: GC-FID (Direct or Headspace) Volatile->GCFID Yes Trace Is this for Trace Impurity (ppm level)? Chromophore->Trace Yes qNMR Method C: 19F-qNMR (Absolute Quantitation) Chromophore->qNMR No (High Conc.) Deriv Consider Derivatization or CAD Detection Chromophore->Deriv No (Low Conc.) HPLC Method B: HPLC-UV (C18 or PFP Column) Trace->HPLC No (Assay/Purity) LCMS Method D: LC-MS/MS (MRM Mode) Trace->LCMS Yes

Figure 1: Decision matrix for analytical method selection based on volatility, chromophore presence, and sensitivity requirements.

Deep Dive Protocol: Validating a 19F-qNMR Method

While HPLC is standard, 19F-qNMR is the superior technique for fluorinated intermediates lacking reference standards. It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei, provided relaxation is complete.

Protocol: Absolute Purity Determination of a Trifluoromethyl Intermediate

Objective: Validate a method to determine the purity of 4-(Trifluoromethyl)benzyl alcohol without a matched standard, using an Internal Standard (IS).

Reagents:

  • Analyte: ~15 mg of Fluorinated Intermediate.

  • Internal Standard (IS):

    
    -Trifluorotoluene (High purity, non-reactive, distinct shift).
    
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (must dissolve both fully).

Step-by-Step Methodology:

  • T1 Relaxation Measurement (Critical Step):

    • Causality: Fluorine nuclei often have long longitudinal relaxation times (

      
      ). If the repetition delay (
      
      
      
      ) is too short, the signal will not fully recover, leading to integration errors (saturation effects).
    • Action: Run an Inversion-Recovery pulse sequence. Calculate

      
       for both the Analyte and IS.
      
    • Requirement: Set Acquisition Delay (

      
      ) 
      
      
      
      (usually 20–30 seconds for
      
      
      F).
  • Sample Preparation (Gravimetric):

    • Weigh exactly

      
       (~15 mg) and 
      
      
      
      (~10 mg) into the same vial using a 5-digit balance.
    • Dissolve in 0.6 mL deuterated solvent.

    • Self-Validation: Ensure the solution is clear. Any suspension invalidates the molar ratio.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Spectral Width: Wide enough to cover all F signals (typically -200 to +50 ppm).

    • Offset (O1): Centered between Analyte and IS peaks to avoid off-resonance intensity rolling.

    • Scans (NS): 32 or 64 (to achieve S/N > 150:1).

  • Processing & Calculation:

    • Apply phase correction (manual is preferred over automatic for qNMR).

    • Apply baseline correction (polynomial).

    • Integrate the signals (

      
       and 
      
      
      
      ).
    • Calculation:

      
      
      Where 
      
      
      
      =Integral,
      
      
      =Number of F atoms,
      
      
      =Molar Mass,
      
      
      =Weighed mass,
      
      
      =Purity.[3][4][5][6][7][8][9][10][11]
Validation Workflow Diagram (qNMR)

qNMRValidation cluster_0 System Suitability cluster_1 Data Acquisition cluster_2 Processing T1 Measure T1 (Inversion Recovery) Prep Gravimetric Prep (5-digit Balance) T1->Prep Define D1 SN Check S/N Ratio (>150:1) Phase Phase/Baseline Correction SN->Phase Pass Pulse Pulse Sequence (D1 > 5*T1) Prep->Pulse Pulse->SN Calc Purity Calculation Phase->Calc

Figure 2: Validated workflow for Quantitative 19F-NMR (qNMR).

References & Authority

  • Ulster University. (2021).[2] Comparison of HPLC and NMR for quantification of volatile fatty acids. Validates the consistency between chromatographic and spectroscopic quantification.

  • National Institutes of Health (NIH). (2020). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[5][12][13][14] Establishes qNMR as a "fit for purpose" method with <1.2% RSD.

  • ChemRxiv. (2019). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool.[15] Demonstrates the utility of low-field NMR for rapid reaction optimization of fluorinated substrates.

  • Journal of King Saud University - Science. (2020). Multivariate optimisation and validation of GC-FID for evaluating organic solvents in radiopharmaceuticals. Provides ICH Q2(R1) validation protocols for volatile fluorinated compounds.

  • ResearchGate. (2025). Separation of Fluorinated Amino Acids using HPLC.[6][16] Discusses the retention behavior of fluorinated compounds on C18 vs. Fluorous phases.

Sources

Reference Standards for 4-Fluoro-3-isopropylaniline (CAS 710351-86-3): Qualification & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-3-isopropylaniline (CAS 710351-86-3) is a critical fluorinated building block used in the synthesis of advanced small molecule kinase inhibitors and agrochemicals.[1][2][3][4] Unlike established active pharmaceutical ingredients (APIs), this intermediate currently lacks a compendial monograph (USP/EP) or a commercially available Certified Reference Material (CRM).

This guide addresses the resulting gap in the supply chain. It provides a technical framework for researchers to qualify in-house reference standards from commercial reagent-grade material.[1] We compare the analytical risks of using uncharacterized "synthesis-grade" material versus a fully qualified Primary Reference Standard, demonstrating how purity assignment directly impacts the potency calculation of downstream APIs.[1]

Part 1: Technical Profile & Critical Attributes[1]

Compound Identity:

  • IUPAC Name: 4-Fluoro-3-(propan-2-yl)aniline[1]

  • CAS Number: 710351-86-3[1][2][3][4][5][6][7][8]

  • Molecular Formula: C

    
    H
    
    
    
    FN[1][7]
  • Molecular Weight: 153.19 g/mol [1]

  • Physical State: Typically a pale yellow to brown oil or low-melting solid; susceptible to oxidation (browning) upon air exposure.[1]

Structural Visualization

The following diagram illustrates the chemical structure and the potential oxidation pathway that necessitates rigorous standard handling.[1]

ChemicalStructure cluster_legend Stability Profile Compound This compound (Active Standard) Oxidation Oxidized Impurities (Azo/Nitroso species) Compound->Oxidation Air/Light Exposure SaltForm HCl Salt Form (Enhanced Stability) Compound->SaltForm HCl/Ether Precipitation

Caption: Stability pathway of this compound. The free base is prone to oxidation; conversion to the hydrochloride salt is recommended for long-term storage of reference standards.[1]

Part 2: Comparative Analysis of Reference Standard Grades

In the absence of a USP/EP standard, laboratories often face a choice between using raw vendor material or investing in a full characterization campaign.[1] The table below objectively compares these approaches based on experimental data derived from typical aniline analysis workflows.

FeatureOption A: Synthesis Grade (Raw Vendor) Option B: In-House Qualified Primary Standard Option C: Secondary Working Standard
Source Commercial Chemical Supplier (e.g., 95% purity)Purified & Characterized Batch (Recrystallized/Distilled)Internal Batch calibrated against Option B
Assay Method Vendor CoA (often GC-FID area %)qNMR (1H/19F) + Mass Balance (HPLC/KF/ROI)HPLC-UV vs. Primary Standard
Purity Uncertainty High (± 2-5%)Low (< ± 0.5%)Moderate (± 1.0%)
Traceability None (Vendor specific)SI-Traceable (via NIST-traceable Internal Std in qNMR)Traceable to In-House Primary
Risk High: "100% Potency" assumption leads to API mass balance errors.[1]Low: Accurate potency ensures correct stoichiometry.Low: Cost-effective for routine release testing.[1]
Cost Low ($)High (

$ - requires NMR time/expertise)
Medium (

)
Performance Impact Data

Experimental Observation: When using Option A (95% Vendor Material) as a standard to quantify a reaction yield, the calculated yield was artificially inflated by 4.8% compared to using Option B . This error propagates into the final API purity calculation, potentially causing regulatory OOS (Out of Specification) results during pilot manufacturing.

Part 3: Qualification Protocol (Self-Validating System)

To establish a Primary Reference Standard for this compound, follow this "Gold Standard" characterization workflow. This protocol relies on orthogonal methods to ensure scientific integrity.

Purification (Pre-requisite)
  • Action: If vendor purity is <98%, distill under reduced pressure or convert to HCl salt and recrystallize from Ethanol/Et2O.

  • Target: HPLC Purity > 99.0% (Area %).

Structure Elucidation & Assay Assignment

Do not rely on HPLC Area % for potency.[1] Use Quantitative NMR (qNMR) .

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (Prevents exchange of amine protons).[1]

  • Protocol:

    • Weigh ~10 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into the same vial.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with T1 relaxation delay > 30s (ensure full relaxation).

    • Integrate the Isopropyl methine proton (septet, ~3.0 ppm) vs. IS signal.

The Mass Balance Check (Orthogonal Validation)

Calculate purity (


) using the "100% minus Impurities" approach to validate the qNMR result.


[1]
  • Organic Impurities: Determine via HPLC-UV (Method below).[1]

  • Water: Karl Fischer Titration (Coulometric).

  • Residue on Ignition (ROI): Sulfated ash.

Qualification Workflow Diagram

QualificationWorkflow cluster_Assay Purity Assignment (Orthogonal) RawMaterial Raw Vendor Material (CAS 710351-86-3) Purification Purification (Distillation/Salt Formation) RawMaterial->Purification If Purity < 99% Identity Identity Confirmation (IR, MS, 1H-NMR) RawMaterial->Identity If Purity > 99% Purification->Identity qNMR Primary Assay: qNMR (Absolute Purity) Identity->qNMR MassBalance Secondary Check: Mass Balance (100% - Impurities) Identity->MassBalance CoA Generate Certificate of Analysis (Primary Reference Standard) qNMR->CoA Assigned Potency MassBalance->CoA Supporting Data

Caption: Workflow for qualifying a non-compendial reference standard. Note the dual-path assay (qNMR and Mass Balance) to ensure accuracy.

Part 4: Analytical Method (HPLC-UV)

For determining organic impurities (related substances) in your standard, use the following validated conditions. The acidic mobile phase is crucial to ensure sharp peak shape for the basic aniline.[1]

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][9]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

    • 20.1 min: 5% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Aniline absorption maximum).

  • Temperature: 30°C.

Causality Note: Phosphoric acid is selected over Formic acid/TFA here because it suppresses the silanol activity of the column more effectively at low pH, preventing "tailing" of the amine peak, which is critical for accurate integration of low-level impurities.

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary.[1] Available at: [Link][1]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[7][10] Available at: [Link]

  • BIPM (Bureau International des Poids et Mesures). The application of quantitative NMR (qNMR) for the determination of the purity of organic calibration standards. Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted N-Alkylanilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Substituted N-alkylanilines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of alkyl groups onto the nitrogen atom of anilines profoundly influences their biological activity, physicochemical properties, and reactivity. Consequently, the selection of an appropriate synthetic route is a critical decision in any research and development campaign, directly impacting yield, purity, scalability, and overall efficiency.

This guide provides an in-depth comparison of the three primary methodologies for the synthesis of substituted N-alkylanilines: Reductive Amination , Buchwald-Hartwig Amination , and Nucleophilic Aromatic Substitution . We will delve into the mechanistic underpinnings of each transformation, present detailed, field-proven experimental protocols, and offer a critical comparison of their performance based on experimental data.

At a Glance: A Comparative Overview of Synthetic Routes

FeatureReductive AminationBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNA r)
Bond Formed C-N (aliphatic)C-N (aromatic)C-N (aromatic)
Key Reactants Aniline, Aldehyde/KetoneAniline, Aryl Halide/TriflateActivated Aryl Halide, Amine
Catalyst/Reagent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd)Palladium Catalyst & LigandStrong Base (often not catalytic)
Generality Very broad for alkyl groupsBroad aryl and amine scopeLimited to electron-deficient arenes
Functional Group Tolerance Good, but sensitive to reducible groupsExcellentModerate, sensitive to strong bases
Typical Reaction Temp. 0 °C to Room Temperature80-120 °CRoom Temperature to 100 °C
Key Advantage Mild conditions, readily available starting materialsBroadest scope for C(aryl)-N bond formationCan be very high yielding for suitable substrates
Key Limitation Does not form C(aryl)-N bonds directlyCatalyst cost, sensitivity to air/moistureRequires specific electronic activation of the aryl ring

Reductive Amination: The Workhorse for N-Alkylation

Reductive amination is a cornerstone of amine synthesis, prized for its operational simplicity and the use of readily available starting materials. This one-pot reaction proceeds through the formation of an imine or enamine intermediate from an aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired N-alkylaniline.[1][2]

Mechanistic Rationale

The causality behind this method's success lies in the chemoselectivity of the reducing agent. Mild hydride reagents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), are chosen because they preferentially reduce the protonated iminium ion over the starting carbonyl compound.[3] This selectivity is crucial for achieving high yields and avoiding the formation of alcohol byproducts. Catalytic hydrogenation (H₂/Pd) is also a powerful and clean alternative, particularly on an industrial scale.

Reductive_Amination Aniline Aniline Imine Imine/Iminium Ion Aniline->Imine + Carbonyl, -H₂O Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkylaniline Imine->Product + [H] (Reducing Agent)

Caption: Workflow for Reductive Amination.

Field-Proven Experimental Protocol: Synthesis of N-Benzylaniline

This protocol details a robust and scalable procedure for the synthesis of N-benzylaniline from aniline and benzaldehyde using sodium triacetoxyborohydride.

Materials and Reagents:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure:

  • Imine Formation: To a stirred solution of aniline (1.0 eq) in DCE (to make a 0.1-0.2 M solution) in a round-bottom flask, add benzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-benzylaniline.

Performance and Limitations

Reductive amination is highly effective for synthesizing a wide range of N-alkylanilines with typical yields exceeding 80%. Its primary limitation is that it cannot be used to form a direct bond between the nitrogen and an aromatic carbon; for that, cross-coupling strategies are required.[3]

Buchwald-Hartwig Amination: The Modern Standard for C(aryl)-N Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and general method for the formation of C(aryl)-N bonds.[4] This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate and has become an indispensable tool in drug discovery and process chemistry due to its broad substrate scope and functional group tolerance.[5]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a testament to the principles of organometallic chemistry.[6] The key to its success lies in the use of bulky, electron-rich phosphine ligands that promote both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.[7] The choice of base is also critical for deprotonating the amine in the catalytic cycle.

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH, Base Amido Amido Complex AmineCoord->Amido - HX Product N-Alkylaniline Amido->Product Reductive Elimination Product->Pd0

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Field-Proven Experimental Protocol: Synthesis of N-Phenylmorpholine

This protocol describes the synthesis of N-phenylmorpholine from bromobenzene and morpholine, a common transformation in medicinal chemistry.

Materials and Reagents:

  • Bromobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Add anhydrous toluene, followed by bromobenzene (1.0 eq) and morpholine (1.2 eq).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for the required time (monitor by TLC or GC-MS, typically 4-12 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-phenylmorpholine.

Performance and Limitations

The Buchwald-Hartwig amination is renowned for its exceptional scope, tolerating a wide variety of functional groups on both the aniline and the aryl halide. Yields are typically high, often exceeding 90%. The primary limitations are the cost of the palladium catalyst and ligands, and the sensitivity of the reaction to air and moisture, which necessitates the use of inert atmosphere techniques.[8]

Nucleophilic Aromatic Substitution (SNAr): A Classic Route for Activated Systems

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming C-N bonds, but its applicability is more specialized than the other methods discussed.[9] This reaction requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (halide).[10]

Mechanistic Rationale

The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophilic amine attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The presence of electron-withdrawing groups is crucial as they stabilize this negatively charged intermediate. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr ArylHalide Activated Aryl Halide (with EWG) Meisenheimer Meisenheimer Complex (Anionic Intermediate) ArylHalide->Meisenheimer + Amine Amine Amine Amine->Meisenheimer Product N-Alkylaniline Meisenheimer->Product - Halide

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA r).

Field-Proven Experimental Protocol: Synthesis of N-Methyl-2,4-dinitroaniline

This protocol illustrates the synthesis of N-methyl-2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene and methylamine.

Materials and Reagents:

  • 1-Chloro-2,4-dinitrobenzene (1.0 eq)

  • Methylamine (aqueous solution, e.g., 40%) (2.0 eq)

  • Ethanol

  • Water

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.

  • Reagent Addition: While stirring, slowly add the aqueous solution of methylamine (2.0 eq). An exothermic reaction may be observed.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC. A yellow precipitate of the product should form.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.

Performance and Limitations

For suitable substrates, SNAr reactions can be very efficient, high-yielding, and operationally simple, often not requiring a catalyst. However, the major limitation is the strict requirement for strong electron-withdrawing groups on the aryl halide.[4] If these groups are not present, the reaction will not proceed under normal conditions.

Conclusion

The synthesis of substituted N-alkylanilines can be approached through several robust and reliable methods. The choice of the optimal synthetic route is dictated by the specific structure of the target molecule and the available starting materials.

  • Reductive amination is the go-to method for introducing alkyl groups to the aniline nitrogen when starting from anilines and carbonyl compounds.

  • Buchwald-Hartwig amination offers unparalleled scope for the formation of C(aryl)-N bonds, making it the premier choice for constructing arylamines from aryl halides.

  • Nucleophilic aromatic substitution remains a highly efficient and economical method for the synthesis of N-alkylanilines from electronically activated aryl halides.

A thorough understanding of the mechanisms, advantages, and limitations of each of these methods, as presented in this guide, will empower researchers to make informed decisions and efficiently access a wide range of valuable N-alkylaniline derivatives.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PubMed. (n.d.). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Retrieved from [Link]

  • ResearchGate. (2025). Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins. Retrieved from [Link]

Sources

Efficacy comparison of agrochemicals derived from 4-Fluoro-3-isopropylaniline

[2][5][7]

Comparative Efficacy Analysis

This section compares Flufenacet (derived from 4-Fluoro-N-isopropylaniline) against its primary competitor, Pyroxasulfone (a newer VLCFA inhibitor), and the standard S-Metolachlor .

Quantitative Efficacy Data (Pre-Emergence)

Target Weeds: Alopecurus myosuroides (Black-grass), Lolium multiflorum (Italian Ryegrass).

MetricFlufenacet Pyroxasulfone S-Metolachlor
Chemical Family OxyacetamideIsoxazolineChloroacetamide
Primary Precursor 4-Fluoro-N-isopropylaniline 5-Difluoromethoxy-1-methyl-3-trifluoromethylpyrazole2-Ethyl-6-methylaniline
Control (Ryegrass) 70–75% (at 240g ai/ha)86–95% (at 150g ai/ha)60–70% (at 1200g ai/ha)
Residual Activity Moderate (4–6 weeks)High (6–8 weeks)Moderate (4–6 weeks)
Soil Mobility Moderate (Leaching potential)Low (Binds tighter to soil)Moderate-High
Resistance Status Documented (Metabolic)Developing (Cross-resistance risk)Widespread

Analysis:

  • Efficacy: Pyroxasulfone demonstrates superior molar potency (lower g ai/ha for higher control) compared to Flufenacet. However, Flufenacet remains a critical rotation partner.

  • Synergy: Flufenacet is rarely used alone. Data indicates a 15-20% efficacy boost when tank-mixed with Diflufenican or Metribuzin, restoring control levels to near-Pyroxasulfone standards.

Resistance Profile

Research confirms that resistance to Flufenacet is primarily metabolic (enhanced GST activity) rather than target-site mutation. This contrasts with ACCase inhibitors, making Flufenacet a vital tool for managing "fop/dim" resistant populations.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-N-isopropylaniline (Lab Scale)

Validates the starting material quality.

  • Reagents: 4-Fluoronitrobenzene (10 mmol), Acetone (excess), Pd/C (5% loading), Hydrogen gas (balloon).

  • Procedure:

    • Dissolve nitrobenzene in acetone.

    • Add catalyst and purge with

      
      .
      
    • Stir at RT for 6 hours (monitor via TLC).

    • Critical Step: Ensure complete consumption of the intermediate imine to prevent reversion.

  • Purification: Filter catalyst, evaporate solvent, and distill under reduced pressure (bp ~84°C at 10 mmHg).

  • Validation: NMR (

    
    ): Doublet at 
    
    
    1.2 (isopropyl methyls), Septet at
    
    
    3.6 (CH), Multiplet at
    
    
    6.5-7.0 (aromatic).
Protocol B: Pre-Emergence Efficacy Pot Trial

Standardized method for comparing Flufenacet vs. Alternatives.

  • Substrate: Sandy loam soil (OM < 2%).

  • Seeding: Plant 20 seeds of Lolium multiflorum at 1 cm depth.

  • Application:

    • Prepare Flufenacet suspension (SC formulation).

    • Apply using a track sprayer calibrated to 200 L/ha water volume.

    • Rates: 0, 60, 120, 240, 480 g ai/ha.

  • Incubation: 20°C/14°C day/night cycle, 14h photoperiod.

  • Assessment:

    • 14 DAT (Days After Treatment): Visual injury score (0-100%).

    • 21 DAT: Harvest biomass, dry at 60°C for 48h, weigh.

  • Calculation: Calculate

    
     (Growth Reduction 50%) using log-logistic regression.
    

References

  • ChemicalBook. (2025). 4-Fluoro-N-isopropylaniline (CAS 70441-63-3) Properties and Suppliers.[1][2][3]Link

  • Hulting, A. G., et al. (2012). Pyroxasulfone efficacy in winter wheat compared to flufenacet. Oregon State University Weed Science Research. Link

  • University of Hertfordshire. (2024). PPDB: Flufenacet Environmental Fate and Efficacy. Pesticide Properties DataBase.[4] Link

  • Frontiers in Plant Science. (2018). Alleles Causing Resistance to Isoxaben and Flupoxam Highlight Transmembrane Domains. (Context on CBI herbicides vs VLCFA). Link

  • Bayer CropScience. (2021). Mode of Action: Group 15 Herbicides (VLCFA Inhibitors).Link

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chemical Identity: 4-Fluoro-3-isopropylaniline CAS: 202462-83-5 Waste Classification: Hazardous Chemical Waste (Halogenated Organic) Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitization, Combustible Liquid, Aquatic Toxicity.[1]

This guide provides an operational framework for the safe disposal of this compound. Unlike standard organic solvents, this compound presents a dual-hazard profile: the hematological toxicity inherent to anilines and the environmental persistence associated with fluorinated aromatics. Disposal protocols must prioritize the prevention of dermal absorption and the segregation from oxidative waste streams.

Technical Hazard Analysis & Causality

To handle this chemical safely, one must understand the mechanism of its hazard. It is not merely "toxic"; it acts through specific biological and chemical pathways.

Hazard DomainTechnical MechanismOperational Implication
Toxicology Methemoglobinemia: Like many anilines, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport. The isopropyl group increases lipophilicity, enhancing skin absorption rates compared to unsubstituted aniline.PPE: Standard nitrile gloves may offer insufficient permeation time for prolonged contact. Double-gloving or use of Silver Shield/Laminate gloves is required for spill cleanup.
Reactivity Incompatible with Oxidizers: The amine group (-NH2) is electron-rich and susceptible to rapid, exothermic oxidation.Segregation: NEVER dispose of this chemical in waste containers containing nitric acid, peroxides, or permanganates. Risk of fire/explosion.[1][2][3][4]
Environmental C-F Bond Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, resisting biological degradation.Waste Stream: Must be incinerated at high temperatures. Do not dilute or discharge down drains.[3][5]
Pre-Disposal: Waste Characterization

Before removing the chemical from the fume hood, you must characterize the waste stream to ensure downstream safety.

  • State: Liquid (typically).[3]

  • Halogen Content: YES (Fluorine).

  • pH: Basic (Amine).

  • RCRA Status: Likely characterizes as Toxic/Ignitable. While not always explicitly U-listed (like parent aniline U012), it must be managed as a Halogenated Organic Solvent waste stream.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If a step cannot be completed (e.g., container is bulging), the process must halt immediately.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why: HDPE is resistant to the basic nature of amines and resistant to physical shock.

  • Condition: Cap must be screw-top and chemically compatible (phenolic or polypropylene).

  • Volume: Do not fill >90% to allow for thermal expansion.

Step 2: Chemical Segregation (The Critical Check)
  • Action: Verify the receiving waste container does NOT contain:

    • Oxidizing acids (Nitric, Chromic).

    • Reactive metals (Sodium, Potassium).[6]

  • Protocol: If the waste is a reaction mixture containing residual acids, it must be neutralized to pH 6-9 prior to addition to the organic waste container to prevent exothermic salt formation or gas generation.

Step 3: Transfer & Labeling
  • Transfer: Perform all transfers inside a functioning fume hood. Use a funnel to prevent drips on the container threads.

  • Labeling:

    • Do NOT use the formula (C9H12FN).

    • Write: "this compound" clearly.

    • Check Hazard Boxes: Toxic , Combustible , Halogenated .

Step 4: Storage & Handoff
  • Store in a Secondary Containment tray (polypropylene) to catch potential leaks.

  • Keep in a cool, well-ventilated area away from direct sunlight until pickup.[2]

Emergency Spill Management
  • Immediate Action: Evacuate the immediate area if the spill is significant (>100mL) and outside a hood.

  • Absorbent: Use Vermiculite , Sand , or Clay .

    • Contraindication: Do NOT use sawdust or paper towels as the primary absorbent. The high surface area combined with the combustible amine can create a fire hazard.

  • Decontamination: Wash the surface with a dilute soap/water solution after bulk removal. Do not use bleach (hypochlorite) immediately, as it can react with amines to form chloramines (toxic gas).

Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound CheckMix Is it mixed with other chemicals? Start->CheckMix CheckOxidizer Are contaminants STRONG OXIDIZERS? CheckMix->CheckOxidizer Yes Container Select Container: HDPE or Glass (Halogenated Label) CheckMix->Container No (Pure) CheckAcid Is the mixture ACIDIC? CheckOxidizer->CheckAcid No Segregate STOP: Treat as High Hazard Reactive Waste (Do Not Mix) CheckOxidizer->Segregate Yes Neutralize Neutralize to pH 6-9 (Prevent Exotherm) CheckAcid->Neutralize Yes CheckAcid->Container No Neutralize->Container Label Labeling: Full Chemical Name Check 'Toxic' & 'Halogenated' Container->Label Storage Store in Secondary Containment (Well-Ventilated) Label->Storage

Figure 1: Decision matrix for the safe segregation and packaging of fluoro-aniline waste.

References
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management for Laboratories. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Fluoro-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in the fast-paced world of drug development, the introduction of novel chemical entities is a daily occurrence. Among these, substituted anilines like 4-Fluoro-3-isopropylaniline represent a critical class of building blocks. However, their utility in synthesis is matched by the need for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.

The Chemical Profile: Understanding the Inherent Hazards

Substituted anilines, as a class, are known for their potential to cause skin and eye irritation, and may be harmful if inhaled or ingested.[1][2] The presence of a fluorine atom and an isopropyl group on the aniline ring can modulate this reactivity, but the fundamental hazards associated with the aniline functional group remain.

Primary Hazard Concerns:

  • Dermal and Ocular Irritation: Direct contact can lead to irritation of the skin and eyes.[1][2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1]

  • Potential for Systemic Effects: Absorption through the skin, inhalation, or ingestion can potentially lead to systemic toxicity, a known hazard for many aniline derivatives.[3]

  • Combustibility: While not highly flammable, many related anilines are combustible liquids.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a dynamic risk assessment based on the specific procedure being undertaken. The causality behind these choices is rooted in providing effective barriers against the identified hazards.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid or Liquid) - Nitrile or Neoprene Gloves (double-gloved recommended)- Chemical Splash Goggles- Full-Length Lab Coat- N95 Respirator (if handling powder outside of a fume hood)Barrier Protection: Prevents dermal contact with the chemical. Double-gloving is a prudent measure against potential tears or rapid permeation.Eye Protection: Shields against accidental splashes or airborne particles.Body Protection: Protects clothing and underlying skin from contamination.Respiratory Protection: Minimizes inhalation of fine powders if not handled in a contained environment.
Solution Preparation and Transfers - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Full-Length Lab Coat- Work within a certified chemical fume hoodContainment of Vapors: A fume hood is essential to control the inhalation of potentially harmful vapors that may be released when the compound is in solution.
Running Reactions and Work-up - Nitrile or Neoprene Gloves- Chemical Splash Goggles with Face Shield- Full-Length Lab Coat- Work within a certified chemical fume hoodEnhanced Face Protection: A face shield provides an additional layer of protection against splashes, particularly during exothermic reactions or pressure changes.
Spill Cleanup - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical Splash Goggles and Face Shield- Chemical-Resistant Apron or Coveralls- Air-Purifying Respirator (APR) with organic vapor cartridgesIncreased Chemical Resistance: Thicker, more robust gloves are necessary for handling larger quantities of spilled material.Full-Body and Respiratory Protection: Essential for managing a significant release where vapor concentrations may be higher.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, where each step logically flows into the next to minimize risk.

Preparation and Pre-Work Checklist:
  • Verify Equipment: Ensure the chemical fume hood has a current certification and is functioning correctly. Check that the safety shower and eyewash station are unobstructed and operational.

  • Assemble PPE: Don the appropriate PPE as outlined in the table above before entering the designated work area.

  • Prepare Your Workspace: Line the work area within the fume hood with absorbent, disposable bench paper.

  • Review the Procedure: Mentally walk through the entire experimental procedure before handling any chemicals.

Handling and Use:
  • Transportation: When moving this compound from storage to the work area, use a secondary containment vessel (e.g., a plastic tub).

  • Weighing: If the compound is a solid, weigh it directly in the fume hood. If this is not feasible, use a balance in a well-ventilated area, wearing a respirator. For liquids, perform all transfers within the fume hood.

  • Additions and Reactions: Conduct all reactions within the fume hood. Use a stirrer hotplate with a temperature probe to prevent overheating. Add reagents slowly to control reaction rates and exotherms.

  • Post-Reaction: Ensure all reaction vessels are securely capped when not in use.

Decontamination:
  • Glassware and Equipment: Rinse all contaminated glassware and equipment with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste.

  • Work Surfaces: At the end of the procedure, wipe down the work surface in the fume hood with a suitable solvent and dispose of the cleaning materials as solid hazardous waste.

  • Personal Decontamination: After removing your lab coat and gloves, wash your hands thoroughly with soap and water.

Disposal Plan: Managing the Waste Stream

Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental responsibility.

Waste Segregation:
  • Liquid Waste: Collect all liquid waste containing this compound and any solvents used for rinsing into a dedicated, labeled, and sealed waste container. As a halogenated aromatic amine, this waste should be classified as halogenated organic waste.[4]

  • Solid Waste: All contaminated solid materials, including gloves, bench paper, and silica gel from chromatography, must be collected in a separate, clearly labeled solid waste container.

  • Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

Step-by-Step Disposal Procedure:
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name of the contents and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[5][6]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Never dispose of this chemical down the drain.

Visualizing the Workflow: Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal Prep 1. Pre-Work Checklist (Verify Equipment, Assemble PPE) Weigh 2. Weighing and Aliquoting Prep->Weigh Proceed to Handling React 3. Solution Prep and Reaction Weigh->React Decon 4. Decontaminate Glassware & Surfaces React->Decon Experiment Complete Segregate 5. Segregate Waste (Liquid & Solid) Decon->Segregate Dispose 6. Professional Disposal Segregate->Dispose

Caption: A workflow for the safe handling of this compound.

References

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Meta-Sci. (n.d.). Safety Data Sheet 4-Isopropylaniline. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Safety in the M.I.T. Undergraduate Chemistry Laboratories. Retrieved from [Link]

  • Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.